4-Fluoro-1'-methyl-1,4'-bipiperidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H21FN2 |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
4-fluoro-1-(1-methylpiperidin-4-yl)piperidine |
InChI |
InChI=1S/C11H21FN2/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9H2,1H3 |
InChI Key |
PDLIPSMEEJWFKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-1'-methyl-1,4'-bipiperidine: Synthesis, Characterization, and Potential Applications
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and versatile synthetic handles.[1] The introduction of a fluorine atom can further enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated piperidines highly sought-after building blocks in drug discovery.[2][3][4] This guide provides a comprehensive technical overview of a novel compound, 4-Fluoro-1'-methyl-1,4'-bipiperidine .
As of the writing of this guide, a specific CAS number for "4-Fluoro-1'-methyl-1,4'-bipiperidine" is not readily found in major chemical databases, suggesting its status as a novel or less-explored chemical entity. This document, therefore, aims to serve as a foundational resource for researchers and drug development professionals by proposing a viable synthetic route, outlining detailed characterization methodologies, and exploring its potential applications based on the well-established principles of medicinal chemistry and the known properties of its constituent fragments: a 4-fluoropiperidine moiety and an N-methylpiperidine moiety.
Proposed Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine
The synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine can be logically approached through a convergent synthesis strategy, primarily involving a reductive amination reaction. This method is a robust and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[5][6] The proposed multi-step synthesis is outlined below, starting from commercially available precursors.
Overall Synthetic Workflow
The proposed synthesis involves three main stages:
-
Synthesis of the Key Intermediates: Preparation of N-Boc-4-fluoropiperidin-4-one and 1-methyl-4-aminopiperidine.
-
Reductive Amination: Coupling of the two key intermediates to form the bipiperidine core.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
Caption: Proposed synthetic workflow for 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Experimental Protocols
Step 1a: Synthesis of N-Boc-4-fluoropiperidin-4-one
This intermediate can be synthesized from commercially available N-Boc-4-piperidone. A common method involves electrophilic fluorination of the corresponding enolate or enol ether.
-
Materials: N-Boc-4-piperidone, a suitable base (e.g., lithium diisopropylamide - LDA), a fluorinating agent (e.g., N-fluorobenzenesulfonimide - NFSI), and an appropriate solvent (e.g., tetrahydrofuran - THF).
-
Procedure:
-
Dissolve N-Boc-4-piperidone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture and stir for 1 hour to allow for enolate formation.
-
Add a solution of NFSI in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-fluoropiperidin-4-one.
-
Step 1b: Synthesis of 1-methyl-4-aminopiperidine
This intermediate can be prepared from 1-methyl-4-piperidone via reductive amination with ammonia.
-
Materials: 1-methyl-4-piperidone, ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol), a reducing agent (e.g., sodium cyanoborohydride - NaBH₃CN), and a suitable solvent (e.g., methanol).
-
Procedure:
-
Dissolve 1-methyl-4-piperidone and ammonium acetate in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add sodium cyanoborohydride to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Acidify the reaction mixture with hydrochloric acid and then basify with a strong base (e.g., sodium hydroxide) to a pH > 12.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 1-methyl-4-aminopiperidine.
-
Step 2: Reductive Amination to form N-Boc-4-Fluoro-1'-methyl-1,4'-bipiperidine
-
Materials: N-Boc-4-fluoropiperidin-4-one, 1-methyl-4-aminopiperidine, a reducing agent (e.g., sodium triacetoxyborohydride - NaBH(OAc)₃), and a solvent (e.g., dichloromethane - DCM or dichloroethane - DCE).[7]
-
Procedure:
-
To a solution of N-Boc-4-fluoropiperidin-4-one and 1-methyl-4-aminopiperidine in DCM, add sodium triacetoxyborohydride in portions at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain N-Boc-4-Fluoro-1'-methyl-1,4'-bipiperidine.
-
Step 3: Deprotection to yield 4-Fluoro-1'-methyl-1,4'-bipiperidine
-
Materials: N-Boc-4-Fluoro-1'-methyl-1,4'-bipiperidine, a strong acid (e.g., trifluoroacetic acid - TFA or hydrochloric acid in dioxane), and a solvent (e.g., DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for a few hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to obtain the final product, 4-Fluoro-1'-methyl-1,4'-bipiperidine.
-
Physicochemical Properties and Characterization
The precise physicochemical properties of 4-Fluoro-1'-methyl-1,4'-bipiperidine would need to be determined experimentally. However, we can predict some of its key characteristics.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₂₁FN₂ |
| Molecular Weight | 200.30 g/mol |
| Appearance | Likely a colorless to pale yellow oil or solid |
| Solubility | Expected to be soluble in common organic solvents |
Analytical Characterization Workflow
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[8][9][10]
Caption: Workflow for the analytical characterization of 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons on the two piperidine rings. A singlet corresponding to the N-methyl group should also be present.
-
¹³C NMR: The carbon spectrum will show signals for the carbons of the bipiperidine framework. The carbon bearing the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected, and its coupling pattern with adjacent protons will confirm the position of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the two piperidine rings.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS will provide the accurate mass of the molecular ion ([M+H]⁺), confirming the elemental composition of the synthesized compound.
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column (e.g., C18) and mobile phase will be used to determine the purity of the final compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile, GC-MS can also be used for purity assessment and to obtain its mass spectrum.[8]
Potential Applications and Research Directions
The unique structural features of 4-Fluoro-1'-methyl-1,4'-bipiperidine suggest several potential applications in drug discovery and development.
-
Central Nervous System (CNS) Disorders: The bipiperidine scaffold is present in numerous CNS-active drugs. The lipophilicity and blood-brain barrier permeability could be favorably modulated by the fluorine and N-methyl groups, making this compound a candidate for targeting CNS receptors.
-
Enzyme Inhibition: Fluorinated compounds are known to act as enzyme inhibitors.[11] The basic nitrogen atoms of the piperidine rings could interact with acidic residues in enzyme active sites, while the fluorine atom could participate in hydrogen bonding or other specific interactions.
-
Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment for screening against various biological targets. Its rigid structure and defined exit vectors make it an attractive starting point for building more complex and potent molecules.
-
Positron Emission Tomography (PET) Imaging: The fluorinated nature of this compound suggests its potential as a scaffold for the development of ¹⁸F-labeled PET imaging agents for in vivo visualization of biological targets.
Conclusion
While "4-Fluoro-1'-methyl-1,4'-bipiperidine" appears to be a novel chemical entity, its synthesis is achievable through established synthetic methodologies, primarily reductive amination. This guide has provided a detailed, step-by-step protocol for its proposed synthesis and a comprehensive workflow for its characterization. The unique combination of a fluorinated piperidine and an N-methylated piperidine in a bipiperidine framework makes this compound a promising candidate for investigation in various therapeutic areas. Further research into its synthesis, biological evaluation, and structure-activity relationships is warranted to fully elucidate its potential in medicinal chemistry.
References
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- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
- Rajput, A. P., & Nagarale, D. V. (n.d.).
- Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
- Gil, L. F., et al. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
- (n.d.).
- G. E., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?.
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- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 270, 116523.
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
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- Journal of Organic and Pharmaceutical Chemistry. (2024).
- (n.d.).
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An In-depth Technical Guide to 4-Fluoro-1'-methyl-1,4'-bipiperidine: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Fluoro-1'-methyl-1,4'-bipiperidine, a fluorinated derivative of the 1,4'-bipiperidine scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of this and related compounds. We will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, and prospective therapeutic applications, drawing upon established principles and data from analogous structures.
Introduction: The 1,4'-Bipiperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous heterocyclic motif in a vast array of FDA-approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 1,4'-bipiperidine core, consisting of two directly connected piperidine rings, offers a rigid and three-dimensional scaffold that can be strategically functionalized to interact with various biological targets. This structure is a key component in a number of biologically active compounds, including antagonists for the dopamine D4 receptor and antiviral agents.
The strategic introduction of a fluorine atom can profoundly influence a molecule's properties, including its basicity, lipophilicity, and metabolic stability. Fluorine's high electronegativity can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH and potentially altering receptor binding interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby enhancing a drug's half-life. N-methylation, a common strategy in drug design, can also modulate a compound's pharmacological profile by influencing its size, lipophilicity, and ability to cross the blood-brain barrier.
This guide will explore the synthesis and properties of 4-Fluoro-1'-methyl-1,4'-bipiperidine, a molecule that combines the structural rigidity of the bipiperidine scaffold with the modulatory effects of fluorination and N-methylation.
Physicochemical Properties
While specific experimental data for 4-Fluoro-1'-methyl-1,4'-bipiperidine is not widely available, we can predict its properties based on the known characteristics of 1,4'-bipiperidine and the well-understood effects of fluorination and methylation.
| Property | 1,4'-Bipiperidine | Predicted 4-Fluoro-1'-methyl-1,4'-bipiperidine | Rationale for Prediction |
| CAS Number | 4897-50-1[1][2][3] | Not available | Novel or less-common compound |
| Molecular Formula | C10H20N2[2][3] | C11H21FN2 | Addition of a methyl group (CH3) and a fluorine atom (F), and removal of a hydrogen atom (H) |
| Molecular Weight | 168.28 g/mol [2][3] | ~200.3 g/mol | Calculated based on the predicted molecular formula |
| Melting Point | 66-70 °C[2] | Likely a low-melting solid or an oil | Fluorination and N-methylation can disrupt crystal lattice packing, leading to a lower melting point. |
| Boiling Point | 252 °C (decomposes)[3] | Expected to be similar or slightly higher | Increased molecular weight may slightly increase the boiling point. |
| pKa | Not readily available | Expected to be lower than the non-fluorinated analog | The electron-withdrawing effect of the fluorine atom will decrease the basicity of the piperidine nitrogens. |
| LogP | Not readily available | Expected to be higher than the non-fluorinated, non-methylated analog | Both fluorination and methylation generally increase lipophilicity. |
Synthesis and Mechanistic Rationale
A plausible synthetic route to 4-Fluoro-1'-methyl-1,4'-bipiperidine can be designed based on established methodologies for the synthesis of substituted piperidines, such as reductive amination. The following multi-step synthesis is proposed:
Step 1: Reductive Amination
The synthesis would likely commence with the reductive amination of N-Boc-4-piperidone with 4-fluoropiperidine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, offering high chemoselectivity. The Boc (tert-butyloxycarbonyl) protecting group is employed to prevent side reactions at the nitrogen of the piperidone.
Step 2: Boc Deprotection
The Boc protecting group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This step yields the secondary amine intermediate, 4-fluoro-1,4'-bipiperidine.
Step 3: N-Methylation
The final step involves the N-methylation of the secondary amine. This can be achieved through various methods, including reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or via Eschweiler-Clarke reaction using formic acid and formaldehyde.
Caption: Proposed synthetic workflow for 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Analytical Characterization
The successful synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine would be confirmed through a combination of analytical techniques, primarily NMR spectroscopy and mass spectrometry.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine rings and the N-methyl group. The protons on the carbon bearing the fluorine atom will likely appear as a doublet of triplets due to coupling with the fluorine atom and adjacent protons. The N-methyl signal would be a singlet, typically in the 2.0-2.5 ppm range.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Potential Applications in Drug Development
The 4-Fluoro-1'-methyl-1,4'-bipiperidine scaffold holds promise for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and infectious diseases.
-
CNS Disorders: The piperidine moiety is a well-established scaffold for CNS-active drugs. The introduction of fluorine and a methyl group can fine-tune the compound's ability to cross the blood-brain barrier and its affinity for CNS targets such as dopamine and serotonin receptors. For instance, fluorinated piperidine derivatives have been investigated as dopamine D4 receptor antagonists.[4][5]
-
Antiviral Agents: Substituted piperidines have been explored as antiviral agents. The 1,4,4-trisubstituted piperidine scaffold has shown activity against coronaviruses by potentially inhibiting the main protease (Mpro).[6] The unique stereoelectronic properties of 4-Fluoro-1'-methyl-1,4'-bipiperidine could lead to novel antiviral compounds with improved potency and pharmacokinetic profiles.
Caption: Hypothetical inhibition of a viral protease by 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Safety and Handling
Substituted piperidines, as a class of compounds, can have varying toxicological profiles. Based on the safety data sheets for related compounds like 1,4'-bipiperidine, appropriate safety precautions should be taken when handling 4-Fluoro-1'-methyl-1,4'-bipiperidine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][7] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from strong oxidizing agents and strong acids.[7][8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[7][8]
Conclusion
4-Fluoro-1'-methyl-1,4'-bipiperidine represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. Its synthesis is achievable through established chemical transformations, and its unique combination of a rigid scaffold with the modulatory effects of fluorination and N-methylation makes it an attractive candidate for the development of novel therapeutics targeting a range of diseases. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
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"4-Fluoro-1'-methyl-1,4'-bipiperidine" IUPAC name
An In-Depth Technical Guide to 4-Fluoro-1'-(1-methylpiperidin-4-yl)piperidine
Abstract
This technical guide provides a comprehensive overview of 4-fluoro-1'-(1-methylpiperidin-4-yl)piperidine, a novel bipiperidine derivative. The piperidine moiety is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous FDA-approved pharmaceuticals.[1] This document, intended for researchers and drug development professionals, details the compound's chemical identity, a proposed, robust synthetic pathway via reductive amination, and methods for its purification and characterization. We will explore the rationale behind the synthetic choices, leveraging established, field-proven methodologies. Furthermore, this guide discusses the potential applications of this scaffold in drug discovery, drawing parallels with similar fluorinated and bipiperidine structures that have shown significant biological activity.[2][3] Finally, essential safety and handling protocols are outlined based on data from analogous compounds.
Introduction to Substituted Bipiperidines
The bipiperidine scaffold represents a privileged structure in modern drug discovery, offering a three-dimensional framework that can be precisely decorated to modulate interactions with biological targets. The aliphatic heterocycle is a common feature in agrochemicals and pharmaceuticals, including antifungal agents and antiviral compounds.[3][4] The introduction of a fluorine atom, as in the subject molecule, is a strategic decision in medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[1]
This guide focuses on the specific molecule, 4-fluoro-1'-(1-methylpiperidin-4-yl)piperidine. By combining the fluorinated piperidine ring with a methyl-substituted piperidine, this compound presents a unique chemical entity for exploration. Its structure suggests potential utility as a novel tool compound or a foundational scaffold for developing therapeutics targeting the central nervous system, given the prevalence of similar structures in CNS-active agents.[2][5]
Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Structure
The correct and unambiguous IUPAC name for the topic compound is 4-fluoro-1-(1-methylpiperidin-4-yl)piperidine . The structure consists of a 4-fluoropiperidine ring where the nitrogen atom is covalently bonded to the C4 position of a 1-methylpiperidine ring.
Physicochemical Data (Predicted)
| Property | Predicted Value | Source/Analogue |
| Molecular Formula | C₁₁H₂₁FN₂ | (Calculated) |
| Molecular Weight | 200.30 g/mol | (Calculated) |
| Topological Polar Surface Area (TPSA) | 6.48 Ų | (Calculated) |
| logP (Octanol/Water Partition Coeff.) | 1.5 - 2.0 | Analogue: 1'-Methyl-1,4'-bipiperidine (logP ~1.7)[6] |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Rotatable Bonds | 1 | (Calculated) |
Proposed Synthetic Strategy
Retrosynthetic Analysis
A logical approach to synthesizing 4-fluoro-1-(1-methylpiperidin-4-yl)piperidine involves disconnecting the key C-N bond between the two piperidine rings. This disconnection points to a reductive amination reaction, a highly reliable and widely used method for forming C-N bonds.[4] This strategy identifies two readily accessible or synthesizable precursors: 4-fluoropiperidine and 1-methyl-4-piperidone .
Experimental Protocol: Reductive Amination
This protocol is based on established general procedures for reductive amination, which offer high yields and good purity.[4] The choice of sodium triacetoxyborohydride is critical; it is a mild and selective reducing agent that is effective for this transformation and does not readily reduce the precursor ketone in the absence of the amine, minimizing side reactions.
Materials:
-
1-methyl-4-piperidone (1.0 mmol, 1.0 eq)
-
4-fluoropiperidine (1.2 mmol, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-4-piperidone (1.0 eq) and 4-fluoropiperidine (1.2 eq). Dissolve the components in anhydrous DCM or THF (20 mL).
-
Addition of Reducing Agent: Stir the solution at room temperature for 20-30 minutes to allow for the formation of the intermediate iminium ion. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The portion-wise addition helps control any potential exotherm.
-
Reaction Monitoring: Allow the suspension to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Synthesis of Precursors
-
1-Methyl-4-piperidone: This precursor is commercially available but can also be synthesized from diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine, followed by hydrolysis and decarboxylation in acidic conditions.[7]
-
4-Fluoropiperidine: Synthesis of this precursor can be challenging. One viable route involves the electrophilic fluorination of a suitable N-Boc-piperidine derivative, followed by deprotection.[1] For example, N-Boc-4-piperidone can be converted to its silyl enol ether and then treated with an electrophilic fluorine source like Selectfluor.[1] The Boc-protecting group can then be removed using trifluoroacetic acid.[4]
Purification and Characterization
Purification Protocol
The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification via flash column chromatography is the standard and effective method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes may be suitable initially. However, due to the basic nature of the product, a mobile phase system containing a small amount of triethylamine (e.g., 1-2%) is highly recommended to prevent peak tailing and improve separation. A common system is Dichloromethane:Methanol:Triethylamine (e.g., 95:4:1).
Spectroscopic Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques. Expected spectral data, based on the proposed structure and data from similar compounds, are summarized below.[8][9]
| Technique | Expected Observations |
| ¹H NMR | Multiple overlapping signals in the aliphatic region (~1.5-3.5 ppm) corresponding to the piperidine ring protons. A distinct singlet around 2.2-2.3 ppm for the N-CH₃ group. A complex multiplet for the proton at C4 of the fluoropiperidine ring, showing coupling to both adjacent protons and the fluorine atom. |
| ¹³C NMR | Signals for the piperidine carbons, with the carbon bearing the fluorine (C4) showing a large one-bond C-F coupling constant. A signal for the N-CH₃ carbon around 46 ppm. |
| Mass Spec (ESI+) | A strong signal for the molecular ion [M+H]⁺ at m/z 201.3. |
| ¹⁹F NMR | A single resonance, likely a broad multiplet, confirming the presence of the fluorine atom. |
Potential Applications in Drug Discovery
The 4-fluoro-1'-(1-methylpiperidin-4-yl)piperidine scaffold is a promising candidate for drug discovery programs for several reasons:
-
CNS Targets: The piperidine core is prevalent in drugs targeting the central nervous system. Fluorinated piperidines, in particular, have been investigated as potent and selective antagonists for dopamine receptors, such as the D4 receptor, which is implicated in conditions like Parkinson's disease and L-DOPA-induced dyskinesias.[2][5]
-
Orexin Receptor Antagonism: Difluoro-piperidine derivatives have been developed as antagonists of orexin receptors, which are involved in regulating sleep, appetite, and mood.[10] The subject compound could be explored in this therapeutic area.
-
Antiviral Activity: Functionalized piperidines have been identified as inhibitors of coronavirus replication, specifically targeting the main protease (Mpro).[3] This scaffold could serve as a starting point for developing novel antiviral agents.
-
Tool Compound: Due to its novel structure, this molecule can be used as a tool compound in high-throughput screening campaigns to identify new biological targets or as a fragment in fragment-based drug design to build more complex and potent inhibitors.
Safety, Handling, and Storage
No specific safety data exists for this novel compound. Therefore, precautions must be based on data for structurally related chemicals like 1,4'-Bipiperidine and other amine-containing heterocycles.[11][12][13]
-
Hazards: Assumed to be a skin and eye irritant. May cause respiratory irritation.[12] Handling should be performed in a well-ventilated area or a chemical fume hood.[11][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11][15]
-
Handling: Avoid breathing dust, fumes, or vapors.[15] Use spark-proof tools if handling in large quantities, as related compounds can be flammable.[14] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Some related amines are air-sensitive, so storage under an inert atmosphere (e.g., argon) is recommended.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
4-fluoro-1-(1-methylpiperidin-4-yl)piperidine is a novel chemical entity with significant potential for application in drug discovery and development. This guide has provided a robust and logical framework for its synthesis, purification, and characterization based on established chemical principles. The proposed reductive amination pathway is a high-yield, reliable method for accessing this and related compounds. The structural features of this molecule, particularly the combination of the bipiperidine core and strategic fluorination, make it a compelling scaffold for exploring new therapeutics, especially in the areas of CNS disorders and infectious diseases. As with any novel compound, all handling and synthesis should be conducted with appropriate safety measures in place.
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1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem. [Link]
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Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
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4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray. ATB v.3.0. [Link]
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A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. [Link]
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Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
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Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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A Technical Guide to 4-Fluoro-1'-methyl-1,4'-bipiperidine: Synthesis, Characterization, and Applications
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] The piperidine moiety is also a privileged structure, frequently found in FDA-approved pharmaceuticals.[4] This guide provides a detailed technical overview of 4-Fluoro-1'-methyl-1,4'-bipiperidine, a key building block that combines these two valuable motifs. We will explore its molecular structure, outline a robust synthetic pathway with mechanistic insights, detail a comprehensive analytical characterization workflow, and discuss its significance and applications in drug discovery. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction and Significance
4-Fluoro-1'-methyl-1,4'-bipiperidine is a saturated heterocyclic compound featuring two piperidine rings linked at the 4-position of the N-methylated ring. The fluorine atom is attached at the 4-position of the second piperidine ring. This specific arrangement of atoms imparts unique physicochemical properties that are highly sought after in drug design.
The introduction of a fluorine atom can modulate key molecular properties such as:
-
Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the nearby piperidine nitrogen, which can be critical for optimizing drug-receptor interactions and reducing off-target effects, such as hERG channel affinity.[4]
-
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially enhancing its ability to cross biological membranes, including the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.
The bipiperidine core itself is a versatile scaffold found in numerous biologically active compounds, including antagonists for critical receptors like the CCR5 and dopamine D4 receptors.[5][6] Consequently, 4-Fluoro-1'-methyl-1,4'-bipiperidine serves as a valuable intermediate for creating novel chemical entities with potentially enhanced therapeutic profiles.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecule's fundamental properties is essential for its application in synthesis and screening.
| Property | Value | Source |
| Molecular Formula | C11H21FN2 | Calculated |
| Molecular Weight | 200.30 g/mol | Calculated |
| IUPAC Name | 4-fluoro-1'-(methyl)-1,4'-bipiperidine | IUPAC Nomenclature |
| CAS Number | 876353-61-4 | Chemical Abstract Service |
| Canonical SMILES | CN1CCC(CC1)N2CCC(F)CC2 | Simplified Molecular-Input Line-Entry System |
| Predicted LogP | 1.5 - 2.5 | Varies by algorithm |
| Predicted pKa | 8.5 - 9.5 (for N-methylpiperidine N) | Varies by algorithm |
Synthesis Pathway and Experimental Protocol
The synthesis of fluorinated piperidines can be challenging, often requiring multi-step sequences or specialized fluorinating agents.[2][7] A common and effective strategy for constructing the 4-Fluoro-1'-methyl-1,4'-bipiperidine scaffold is through reductive amination.
Retrosynthetic Analysis & Strategy
The most logical disconnection for the target molecule is at the C-N bond linking the two piperidine rings. This retrosynthetic approach identifies N-methyl-4-piperidone and 4-fluoropiperidine as the key starting materials. The forward reaction, a reductive amination, is a robust and widely used transformation for forming C-N bonds.
Causality of Experimental Choice: Reductive amination is selected for its high efficiency, operational simplicity, and the commercial availability of the required precursors. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical. Unlike stronger reducing agents such as sodium borohydride, STAB is less reactive towards the ketone starting material in the absence of the intermediate iminium ion, which minimizes side reactions like the reduction of the ketone to an alcohol. It is also tolerant of mildly acidic conditions which are used to catalyze iminium ion formation.
Synthesis Workflow Diagram
The overall process from starting materials to the purified final product follows a logical and validated sequence.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Detailed Step-by-Step Protocol
This protocol is a representative method and should be performed by qualified personnel in a suitable laboratory environment.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-methyl-4-piperidone (1.0 eq), 4-fluoropiperidine (1.05 eq), and dichloromethane (DCM) as the solvent (approx. 0.1 M concentration).
-
Acid Catalyst: Add glacial acetic acid (2.0 eq) to the mixture. The acid catalyzes the formation of the key iminium ion intermediate. Stir at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm and off-gassing.
-
Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the limiting reagent (N-methyl-4-piperidone) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining STAB.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic and chromatographic techniques is employed.
Characterization Workflow
Caption: Standard analytical workflow for structural confirmation and purity assessment.
Expected Spectroscopic Data
-
¹H NMR (Proton NMR): The spectrum is expected to be complex due to the overlapping signals of the two piperidine rings. Key expected signals would include a singlet for the N-methyl group (approx. 2.2-2.4 ppm) and a complex multiplet for the proton on the carbon bearing the fluorine atom, which would be split by the adjacent protons and the fluorine atom itself (¹⁹F-¹H coupling).
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for each of the 11 carbon atoms. The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF ≈ 170-250 Hz), appearing as a doublet. The adjacent carbons will show smaller two-bond couplings (²JCF).
-
¹⁹F NMR (Fluorine NMR): A single resonance is expected for the fluorine atom, which will appear as a complex multiplet due to coupling with adjacent protons.
-
Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺, with an expected m/z (mass-to-charge ratio) of approximately 201.18.
Applications in Drug Discovery
The 4-Fluoro-1'-methyl-1,4'-bipiperidine scaffold is an attractive starting point for library synthesis in drug discovery programs. Its structure is relevant to compounds targeting the central nervous system (CNS) and other systems where piperidine-containing molecules have shown efficacy.
For example, related bipiperidine structures are core components of antagonists for the human CCR5 receptor, which is a critical co-receptor for HIV entry into cells.[6] Furthermore, fluorinated piperidines are integral to potent antagonists of the dopamine D4 receptor and 5-HT₂ₐ receptors, which are targets for treating psychosis and other neurological disorders.[5][8] The specific combination of the N-methyl group, the bipiperidine core, and the fluorine atom in the target molecule provides a unique three-dimensional structure and electronic profile for exploring structure-activity relationships (SAR) in these and other target classes.
Conclusion
This guide has detailed the synthesis, characterization, and significance of 4-Fluoro-1'-methyl-1,4'-bipiperidine. The presented reductive amination protocol is a reliable and efficient method for its preparation. The combination of the metabolically robust fluorine atom and the privileged bipiperidine scaffold makes this compound a valuable building block for the development of next-generation therapeutics. The analytical workflow described provides a self-validating system to ensure the production of high-purity material suitable for advanced research and development applications.
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Universität Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from Universität Münster News. [Link]
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Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–270. Published in PMC. [Link]
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Glorius, F., et al. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. ResearchGate. [Link]
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"4-Fluoro-1'-methyl-1,4'-bipiperidine" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Piperidine moieties, in particular, are prevalent scaffolds in a vast array of FDA-approved pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties and engage with biological targets.[1] The introduction of fluorine into organic molecules can dramatically alter properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine, a compound of interest for scaffold-based drug discovery.
This document outlines a robust and logical synthetic strategy, beginning with the preparation of key precursors and culminating in their convergent assembly. The methodologies presented are based on established, high-yield chemical transformations, with a focus on explaining the causal reasoning behind procedural choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Retrosynthetic Analysis
A retrosynthetic approach to 4-Fluoro-1'-methyl-1,4'-bipiperidine logically disconnects the molecule at the C-N bond formed between the two piperidine rings. This bond is ideally formed via a reductive amination, a reliable and widely used transformation in synthetic chemistry.[3][4] This strategy identifies two key precursors: 1-methyl-4-piperidone and 4-fluoropiperidine .
Caption: Retrosynthetic disconnection of the target molecule.
Part 1: Synthesis of Precursor 1: 1-Methyl-4-piperidone
1-Methyl-4-piperidone is a commercially available but also readily synthesizable building block.[5] One of the classical and effective methods involves a Dieckmann cyclization of a diester formed from the double Michael addition of methylamine to ethyl acrylate.[5][6]
An alternative, high-yield approach utilizes a Mannich-type reaction followed by decarboxylation.[7] Diethyl 1,3-acetonedicarboxylate is reacted with formaldehyde and methylamine, followed by hydrolysis and decarboxylation in acidic conditions to yield the target piperidone.[7]
Recommended Protocol: Synthesis of 1-Methyl-4-piperidone
This protocol is adapted from established methods involving a one-pot reaction followed by hydrolysis and decarboxylation.[7]
Step 1: Cyclization and Condensation
-
To a stirred solution of diethyl 1,3-acetonedicarboxylate (1.0 mol) in a suitable solvent like benzene, add p-toluenesulfonic acid (catalyst).
-
Under continuous stirring, add formaldehyde (as a 37% aqueous solution, ~3.0 mol) and methylamine (as a 40% aqueous solution, ~2.0 mol).
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
Step 2: Hydrolysis and Decarboxylation
-
After cooling to room temperature, add concentrated hydrochloric acid (~12 M).
-
Stir the biphasic mixture vigorously for 4 hours.
-
Separate the acidic aqueous layer and heat it to reflux for 2-3 hours to effect decarboxylation.
-
Cool the solution and basify to a pH > 12 using a strong base (e.g., NaOH pellets or 50% solution), ensuring the temperature is controlled with an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3x).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-4-piperidone. Purification can be achieved by vacuum distillation.
Part 2: Synthesis of Precursor 2: 4-Fluoropiperidine
The synthesis of 4-fluoropiperidine requires careful handling of fluorinating agents. Modern methods often employ electrophilic fluorination or nucleophilic ring-opening of epoxides. A particularly efficient route involves the bromofluorination of an alkene precursor, which offers excellent regioselectivity and yield.[8][9] This pathway utilizes a protected piperidine derivative to avoid side reactions.
Recommended Protocol: Synthesis of 4-Fluoropiperidine
This multi-step protocol is based on the efficient synthesis described by Verniest et al.[9]
Step 1: Bromofluorination of N-Boc-4-methylenepiperidine
-
Dissolve commercially available 1-Boc-4-methylenepiperidine (1.0 eq) in dry dichloromethane in a polyethylene or Teflon flask.
-
Add triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq) to the solution.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise while maintaining the temperature at room temperature.
-
Stir the reaction for 3-4 hours. Monitor completion by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate.
Step 2: Reductive Debromination
-
The resulting bromofluorinated intermediate can be reductively debrominated to install the desired hydrogen atom. A common method involves treatment with a reducing agent like tributyltin hydride (Bu₃SnH) with a radical initiator such as AIBN in a solvent like toluene under reflux.
-
Alternatively, catalytic hydrogenation can be employed. Dissolve the intermediate in a solvent like ethanol, add a palladium catalyst (e.g., 10% Pd/C) and a base (e.g., triethylamine), and stir under a hydrogen atmosphere.
-
After work-up and purification, this step yields tert-butyl 4-fluoro-piperidine-1-carboxylate.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected fluoropiperidine from the previous step in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[3][4]
-
Stir the solution at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized carefully to yield the free base.
Part 3: Convergent Synthesis via Reductive Amination
The final step couples the two prepared precursors, 1-methyl-4-piperidone and 4-fluoropiperidine, through reductive amination. This reaction first involves the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent for this transformation as it is mild, selective for imines over ketones, and does not reduce the ketone starting material at an appreciable rate.[3][10]
Reaction Mechanism: Reductive Amination
Caption: Mechanism of reductive amination.
Experimental Protocol: Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 1-Methyl-4-piperidone | 113.16 | 10.0 | 1.0 | 1.13 g |
| 4-Fluoropiperidine (as HCl salt) | 139.60 | 11.0 | 1.1 | 1.54 g |
| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 1.5 | 3.18 g |
| Dichloromethane (DCM) | - | - | - | 50 mL |
| Triethylamine (TEA) | 101.19 | 11.0 | 1.1 | 1.53 mL |
Procedure
-
To a round-bottom flask charged with 1-methyl-4-piperidone (1.13 g, 10.0 mmol) and 4-fluoropiperidine hydrochloride (1.54 g, 11.0 mmol), add 50 mL of dry dichloromethane.
-
Add triethylamine (1.53 mL, 11.0 mmol) to the suspension to liberate the free base of 4-fluoropiperidine. Stir for 15 minutes at room temperature. A slight exotherm may be observed.
-
Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise to the stirred mixture. Caution: The addition may cause gas evolution.
-
Seal the flask and stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding 25 mL of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/triethylamine) to afford the pure 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and connectivity of the atoms. The ¹⁹F NMR spectrum will show a characteristic signal for the fluorine atom, likely coupled to adjacent protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
This guide details a robust and scientifically sound pathway for the synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine. By leveraging established methods for precursor synthesis and a reliable reductive amination for the final coupling, researchers can access this novel scaffold. The provided protocols emphasize safety, efficiency, and a clear understanding of the underlying chemical principles, providing a solid foundation for further research and development in medicinal chemistry.
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An In-depth Technical Guide to the Physical Properties of 4-Fluoro-1'-methyl-1,4'-bipiperidine
Abstract
This technical guide provides a comprehensive framework for the characterization of the physical properties of the novel compound 4-Fluoro-1'-methyl-1,4'-bipiperidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It details the fundamental principles and provides robust, field-proven experimental protocols for determining critical physicochemical parameters. The methodologies outlined herein are designed to establish a self-validating system of analysis, ensuring data integrity and reproducibility, which are paramount in the journey from discovery to formulation. We will explore the determination of molecular identity, melting point, boiling point, and solubility, explaining the causality behind each experimental choice to empower researchers in their characterization of this and other new chemical entities (NCEs).
Introduction and Compound Rationale
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1] The bipiperidine core, as seen in 4-Fluoro-1'-methyl-1,4'-bipiperidine, offers a three-dimensional structure that can be optimized for specific biological targets. The strategic introduction of substituents is a cornerstone of modern drug design:
-
Fluorine Substitution: The placement of a fluorine atom can profoundly influence a molecule's properties by altering its pKa, improving metabolic stability, and enhancing binding affinity through favorable electrostatic interactions.
-
N-Methylation: The methyl group on one of the piperidine nitrogens modifies the compound's basicity and lipophilicity, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.
Accurate characterization of the physical properties of an NCE like 4-Fluoro-1'-methyl-1,4'-bipiperidine is not a perfunctory exercise. It is a critical first step in the drug development process. These properties dictate everything from the feasibility of a formulation to the compound's ultimate bioavailability and in vivo behavior.[2][3] This guide provides the necessary protocols to build a reliable physicochemical profile for this promising scaffold.
Molecular Identity and Structure
Prior to any physical property measurement, the unambiguous confirmation of the compound's identity and purity is essential. This establishes a baseline of trustworthiness for all subsequent data.
IUPAC Name: 4-Fluoro-1'-methyl-1,4'-bipiperidine Molecular Formula: C₁₁H₂₁FN₂ Molecular Weight: 200.30 g/mol
Caption: Chemical structure of 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Recommended Spectroscopic Confirmation Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ¹⁹F NMR: These analyses are non-negotiable for structural elucidation. The spectra will confirm the connectivity of the atoms, the presence and location of the fluorine atom, and the integrity of the bipiperidine core. The purity can be estimated from the ¹H NMR spectrum by integrating signals relative to a certified internal standard.[4][5]
B. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This technique is essential to confirm the molecular formula by providing a highly accurate mass measurement of the parent ion, which should correspond to the calculated exact mass of C₁₁H₂₁FN₂.[6]
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline compound, this transition occurs over a very narrow temperature range (typically 0.5–1.0°C).[7] The presence of impurities will cause both a depression of the melting point and a broadening of the melting range.[8] Therefore, this measurement serves as a crucial, initial indicator of sample purity.
Experimental Protocol: Capillary Method
This method is standard for its reliability and requirement for only a small amount of sample.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[8][9]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is ideal.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement.
-
Precise Determination: Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.[8]
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the last solid crystal melts. The melting point is reported as the range T₁ – T₂.
-
-
Validation: Repeat the precise determination at least twice with fresh samples. Consistent results validate the measurement.
Causality and Expertise: A slow heating rate near the melting point is critical to allow the system (heating block, thermometer, and sample) to remain in thermal equilibrium.[7] Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10][11] It is a characteristic physical property used for identification and as a criterion for the purity of volatile liquid compounds.
Experimental Protocol: Microscale Capillary Method (Siwoloboff Method)
This method is ideal for small sample volumes, which is common in early-stage drug discovery.
-
Sample Preparation: Add a small amount (a few milliliters) of the liquid sample to a small-diameter test tube (fusion tube).[12]
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this sealed capillary, open-end down, into the fusion tube containing the sample.[13]
-
Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube) so that the heat is transferred uniformly.[12]
-
Heating: Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.
-
Observation: As the temperature approaches the boiling point, the rate of bubbling will increase significantly, forming a continuous and rapid stream. This indicates the sample is boiling vigorously.[10]
-
Data Recording: Remove the heat source and allow the apparatus to cool slowly. Carefully observe the inverted capillary. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.
-
Validation: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.[12] Repeat the measurement to ensure reproducibility.
Causality and Expertise: The point at which the liquid re-enters the capillary signifies the exact moment when the external atmospheric pressure overcomes the vapor pressure of the liquid. This precise equilibrium point is the true boiling point at the measured atmospheric pressure.
Caption: Workflow for Microscale Boiling Point Determination.
Aqueous Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[14] Aqueous solubility is one of the most important determinants of a drug's oral bioavailability. Poor solubility can be a major hurdle in drug development.[2][15] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16]
Experimental Protocol: Shake-Flask Method
-
System Preparation: Prepare vials containing a range of pharmaceutically relevant aqueous buffers (e.g., pH 1.2 simulated gastric fluid, pH 6.8 simulated intestinal fluid, and pH 7.4 phosphate-buffered saline).[16]
-
Sample Addition: Add an excess amount of solid 4-Fluoro-1'-methyl-1,4'-bipiperidine to each vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached at saturation.[15]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to ensure equilibrium is reached, typically 24 to 72 hours.
-
Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method with a proper calibration curve, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Data Reporting: Report the solubility in units of mg/mL or µg/mL for each buffer system at the specified temperature.
Causality and Expertise: Kinetic solubility assays, while faster, often measure the solubility of an amorphous precipitate from a DMSO stock and can lead to overestimated, supersaturated values.[2] The shake-flask method's extended equilibration time ensures that the measurement reflects the true thermodynamic equilibrium between the most stable crystalline form of the compound and the solution, providing a more accurate and relevant value for predicting in vivo behavior.[15]
Summary of Physical Properties
This table should be populated with experimentally determined data following the protocols outlined in this guide.
| Physical Property | Value | Method |
| Molecular Formula | C₁₁H₂₁FN₂ | - |
| Molecular Weight | 200.30 g/mol | Calculated |
| Physical State | Experimentally Determined | Visual Inspection |
| Melting Point | Experimentally Determined | Capillary Method |
| Boiling Point | Experimentally Determined | Microscale Capillary Method |
| Aqueous Solubility (pH 7.4) | Experimentally Determined | Shake-Flask Method |
| Aqueous Solubility (pH 1.2) | Experimentally Determined | Shake-Flask Method |
References
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University of Calgary. (n.d.). Melting point determination. Retrieved from a relevant organic chemistry lab manual source.
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.[8]
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GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.[12]
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Science Company. (n.d.). DETERMINATION OF BOILING POINTS.[10]
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University of Technology - Iraq. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS.[11]
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Technical Safety Guide: 4-Fluoro-1'-methyl-1,4'-bipiperidine
This guide details the safety, handling, and operational protocols for 4-Fluoro-1'-methyl-1,4'-bipiperidine , a specialized fluorinated heterocyclic amine used primarily as a pharmaceutical intermediate.
Executive Summary
4-Fluoro-1'-methyl-1,4'-bipiperidine is a functionalized bipiperidine derivative characterized by a tertiary amine backbone, a fluorinated motif, and an N-methyl substitution. It poses significant risks due to its basicity (corrosivity) and potential for acute toxicity via skin absorption and inhalation. This guide synthesizes safety protocols based on the structural activity relationships (SAR) of fluorinated piperidines and bipiperidine analogs.
Critical Hazard Profile:
-
Corrosive: High pH (estimated pKa >10) causes severe skin burns and eye damage.
-
Acute Toxicity: Lipophilic N-methyl and fluoro-substituents facilitate biological membrane penetration.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 4-Fluoro-1'-methyl-1,4'-bipiperidine |
| Structure Description | A 4-fluoropiperidine ring attached via nitrogen to the 4-position of a 1-methylpiperidine ring. |
| Molecular Formula | C₁₁H₂₁FN₂ |
| Molecular Weight | ~200.30 g/mol |
| Physical State | Viscous liquid or low-melting solid (dependent on purity/salt form). |
| Solubility | Soluble in organic solvents (DCM, Methanol, DMSO); moderate solubility in water (basic pH). |
| Analogous CAS | Ref: 1426290-04-1 (HCl salt); 4897-50-1 (Des-fluoro analog) |
Expert Insight: The "1'-methyl" group significantly increases the compound's lipophilicity compared to its parent bipiperidine. This enhances its ability to cross the blood-brain barrier (BBB) and skin, necessitating stricter PPE than standard piperidines.
Hazard Identification (GHS Classification)
Based on the functional groups (tertiary amines, organofluorine), the following GHS classifications are assigned for risk management:
-
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2] Rinse skin with water.[1][4][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing.[1][3][4]
-
Operational Handling Protocols
Engineering Controls
-
Primary Containment: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s).
-
Secondary Containment: Use spill trays for all liquid transfers to prevent benchtop contamination.
Personal Protective Equipment (PPE) Matrix
The lipophilic nature of the N-methyl group renders standard latex gloves ineffective.
| PPE Category | Recommendation | Rationale |
| Hand Protection (Splash) | Nitrile (Double gloved) | Minimum thickness 0.11 mm. Change immediately upon splash. |
| Hand Protection (Immersion) | Silver Shield / Laminate | Required for prolonged handling or cleaning spills. Prevents permeation of amines. |
| Eye Protection | Chemical Goggles + Face Shield | Standard safety glasses are insufficient against corrosive amine vapors or splashes. |
| Body Protection | Lab Coat (Tyvek/Poly) | Cotton coats may absorb the liquid; impervious aprons are recommended for bulk transfer. |
Handling Workflow Diagram
The following diagram illustrates the decision logic for safe handling and exposure response.
Caption: Operational logic flow for handling, PPE verification, and spill response contingency.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen to prevent amine oxidation and carbamate formation (reaction with atmospheric CO₂).
-
Incompatibilities:
-
Strong Acids: Exothermic neutralization reaction.
-
Acid Chlorides/Anhydrides: Violent reaction forming amides.
-
Halogenated Solvents: May react slowly (quaternization) if stored for long periods in solution (e.g., DCM).
-
Emergency Response Protocols
Exposure Response
-
Eye Contact: IMMEDIATE irrigation for 15 minutes.[1][4][5] Time is critical to prevent corneal opacity. Do not use neutralization agents in the eye.
-
Skin Contact: Remove contaminated clothing while under the safety shower.[2] Wash with non-abrasive soap. Do not use ethanol (enhances absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema (common with amine vapors).
Spill Management
-
Small Spill (<10 mL): Cover with dry sand, vermiculite, or a commercial basic-spill absorbent.
-
Large Spill: Evacuate the lab. Fire department intervention may be required if vapors are dense.
-
Decontamination: Wipe surfaces with dilute acetic acid (5%) followed by water to neutralize residual basicity, then verify pH is neutral.
Storage Logic Diagram
Caption: Storage segregation logic highlighting critical environmental controls and chemical incompatibilities.
References
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 1,4'-Bipiperidine. Retrieved from
-
Sigma-Aldrich. (2023).[3][6] Safety Data Sheet: 1-Methyl-4-piperidinol (Structural Analog). Retrieved from
-
PubChem. (2025).[7] Compound Summary: 4-(4-Fluorobenzylamino)-1-methylpiperidine (Related Analog). National Library of Medicine. Retrieved from
-
Fluorochem. (2025). Catalog Entry: 4-Fluoro-1'-methyl-1,4'-bipiperidine. Retrieved from
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Echemi. (2025). Safety Data Sheet: 4-Fluoro-1,4'-bipiperidine hydrochloride. Retrieved from [5]
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A Forward-Looking Technical Guide to the Research Applications of 4-Fluoro-1'-methyl-1,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-1'-methyl-1,4'-bipiperidine is a novel chemical entity with significant, yet underexplored, potential in neuroscience and medicinal chemistry. Its unique structure, combining a fluorinated bipiperidine core with an N-methyl group, presents compelling opportunities for the development of sophisticated research tools and therapeutic candidates. The presence of fluorine opens a direct path to ¹⁸F-radiolabeling for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for studying in vivo biological processes.[1] Furthermore, the 1,4'-bipiperidine scaffold is a "privileged structure" in central nervous system (CNS) drug discovery, known for its ability to interact with key neurological targets while maintaining favorable pharmacokinetic properties.[2][3] This guide synthesizes established principles of chemical biology and drug development to propose a structured research program for this compound. It provides a technical roadmap for its synthesis, radiolabeling, and evaluation as a PET radiotracer for neuroinflammation, and as a foundational scaffold for developing novel CNS-active agents, particularly targeting the sigma-1 receptor. Detailed, field-proven protocols and logical workflows are presented to empower researchers to unlock the full potential of this promising molecule.
Introduction: Unveiling a Scaffold of Opportunity
The quest for novel chemical probes and drug candidates to unravel and treat complex neurological disorders is a paramount challenge in modern science.[4] The piperidine heterocycle is a cornerstone of this endeavor, featured in a multitude of FDA-approved drugs due to its favorable metabolic stability and ability to modulate physicochemical properties for optimal target engagement and blood-brain barrier (BBB) penetration.[3][5] The compound 4-Fluoro-1'-methyl-1,4'-bipiperidine emerges as a molecule of significant interest by merging three key structural motifs:
-
The 1,4'-Bipiperidine Core: This scaffold is prevalent in CNS-active compounds, including antagonists for the CCR5 receptor and ligands for the sigma (σ) receptors, which are implicated in a range of conditions from HIV to neuropathic pain and neurodegenerative diseases.[6][7]
-
A Covalently Bound Fluorine Atom: This feature is of paramount importance for modern medical imaging. The fluorine atom allows for the introduction of its radioactive isotope, Fluorine-18 (¹⁸F), the most widely used radionuclide for Positron Emission Tomography (PET) due to its near-ideal half-life and low positron energy.[8]
-
An N-Methyl Group: The methylation of the second piperidine nitrogen fine-tunes the molecule's basicity (pKa) and lipophilicity, which are critical determinants of its pharmacokinetic and pharmacodynamic profile, including receptor affinity and BBB permeability.[9]
Given the absence of published research on this specific molecule, this guide takes a forward-looking, application-oriented approach. It outlines the untapped potential of 4-Fluoro-1'-methyl-1,4'-bipiperidine, presenting it not as a compound with a known history, but as a versatile platform for future discovery. We will explore its most promising applications, grounded in authoritative scientific principles and methodologies.
Core Application I: A Candidate Radiotracer for PET Imaging of Neuroinflammation
Neuroinflammation is a critical factor in the pathology of numerous neurodegenerative and psychiatric disorders.[10] PET imaging provides an invaluable window into these processes in the living brain, but its utility is entirely dependent on the availability of highly specific radiotracers that bind to relevant biomarkers of the inflammatory response, such as activated microglia and astrocytes.[10][11] The structure of 4-Fluoro-1'-methyl-1,4'-bipiperidine makes it an intriguing candidate for development as a novel PET tracer.
Rationale and Target Hypothesis: The Sigma-1 Receptor
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface. It is highly expressed in the CNS and is implicated in cellular stress responses, neuroplasticity, and neuroinflammation. Crucially, its expression levels are altered in conditions like Alzheimer's disease and Parkinson's disease, making it a compelling biomarker for neuroinflammation and disease progression.[12] Many potent and selective σ₁ receptor ligands are built upon piperidine and bipiperidine scaffolds.[13][14]
We hypothesize that 4-Fluoro-1'-methyl-1,4'-bipiperidine can be developed into a selective σ₁ receptor PET radiotracer, [¹⁸F]FM-BP1. The bipiperidine core provides the foundational structure for σ₁ affinity, while the N-methyl group can be optimized for selectivity and pharmacokinetic properties.[12][15]
Proposed Synthesis and Radiolabeling Workflow
The development of a PET radiotracer requires a robust synthetic and radiolabeling strategy. The key is to create a "precursor" molecule that can be rapidly and efficiently labeled with ¹⁸F in the final step.
Step 1: Synthesis of a Labeling Precursor A common and effective strategy for ¹⁸F-labeling is nucleophilic substitution on a precursor bearing a good leaving group, such as a tosylate or mesylate. The proposed synthesis begins with commercially available reagents.
-
Part A: Synthesis of the Bipiperidine Core: A standard approach involves the reductive amination of N-Boc-4-piperidone with 1-methyl-4-aminopiperidine.[16]
-
Part B: Introduction of the Leaving Group: The fluorine atom in the target molecule is replaced with a hydroxyl group, which is then converted to a tosylate. This creates the immediate precursor for radiolabeling.
Step 2: Automated ¹⁸F-Radiolabeling Protocol The radiosynthesis of the final tracer, [¹⁸F]4-Fluoro-1'-methyl-1,4'-bipiperidine ([¹⁸F]FM-BP1), would be performed using an automated synthesis module to ensure reproducibility and radiation safety.
| Step | Procedure | Purpose | Typical Duration |
| 1 | [¹⁸F]Fluoride Trapping | Aqueous [¹⁸F]Fluoride from the cyclotron is trapped on an anion exchange cartridge. | 5 min |
| 2 | Elution & Drying | [¹⁸F]Fluoride is eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate into the reactor, followed by azeotropic drying with acetonitrile. | 10-15 min |
| 3 | Nucleophilic Fluorination | The tosylate precursor (dissolved in DMSO) is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex and heated. | 10-15 min |
| 4 | Purification | The crude reaction mixture is diluted and purified via semi-preparative HPLC to isolate the radiolabeled product. | 15-20 min |
| 5 | Formulation | The collected HPLC fraction is reformulated into a sterile, injectable solution (e.g., saline with ethanol). | 10 min |
| Total | ~50-60 min |
This protocol is based on well-established methods for ¹⁸F-labeling of small molecules containing piperidine scaffolds.[17][18]
Proposed Preclinical Evaluation Workflow
Once synthesized, the novel tracer must undergo a rigorous evaluation to validate its potential for imaging the σ₁ receptor.
Caption: Preclinical evaluation workflow for a novel PET radiotracer.
Protocol for In Vivo PET Imaging and Blocking Study:
-
Animal Preparation: Anesthetize a healthy rodent (e.g., Sprague-Dawley rat) with isoflurane.[2]
-
Baseline Scan:
-
Position the animal in the PET scanner.
-
Administer [¹⁸F]FM-BP1 via a tail vein catheter as an intravenous bolus.[2]
-
Acquire dynamic PET data over 60-90 minutes.
-
-
Blocking Scan (Confirmation of Specificity):
-
In a separate session (or a different animal), administer a known, high-affinity σ₁ receptor ligand (e.g., SA4503) 15-30 minutes prior to the injection of [¹⁸F]FM-BP1.
-
Repeat the dynamic PET scan as in step 2.
-
-
Data Analysis: Reconstruct and analyze the PET images. A significant reduction in brain uptake of the radiotracer in the blocking scan compared to the baseline scan would confirm specific binding to the σ₁ receptor.[13]
Core Application II: A Scaffold for CNS Drug Discovery
The 1,4'-bipiperidine scaffold is a versatile starting point for the synthesis of compound libraries aimed at discovering new drugs for CNS disorders.[6][19] Its structure allows for systematic modification at several points to optimize potency, selectivity, and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Rationale: A Privileged Scaffold for Neurological Targets
The value of a chemical scaffold lies in its ability to present functional groups in a specific three-dimensional orientation to interact with a biological target. The bipiperidine core provides a rigid, yet conformationally adaptable, framework. By modifying the substituents, one can target a range of receptors and transporters. For instance, derivatives of this core have shown high affinity for not only sigma receptors but also dopamine and opioid receptors, all of which are critical targets in neurology and psychiatry.[12][15]
Proposed Synthetic Strategy: Diversity-Oriented Synthesis
Using 4-Fluoro-1'-methyl-1,4'-bipiperidine as a core, a library of diverse analogues can be generated. A key synthetic handle is the secondary amine on one of the piperidine rings, which can be readily functionalized.
Caption: Diversity-oriented synthesis strategy for library generation.
Protocol for Parallel Library Synthesis (Acylation Example):
-
Array Preparation: Dispense a solution of the parent 4-amino-1'-methyl-1,4'-bipiperidine (the non-fluorinated amine precursor) into an array of reaction vials (e.g., a 96-well plate).
-
Reagent Addition: Add a diverse set of acylating agents (e.g., different benzoyl chlorides, sulfonyl chlorides) to each well, along with a non-nucleophilic base (e.g., diisopropylethylamine).
-
Reaction: Agitate the reaction plate at room temperature for 12-24 hours.
-
Workup and Purification: Perform a parallel liquid-liquid extraction or solid-phase extraction to remove excess reagents and byproducts. The final compounds are typically purified by mass-directed preparative HPLC.
-
Compound Management: The purified compounds are cataloged, stored (typically in DMSO), and formatted for high-throughput screening.
Proposed High-Throughput Screening (HTS) Cascade
Once the library is synthesized, a systematic screening cascade is employed to identify promising "hit" compounds and advance them to "lead" status.
-
Primary Screen (Binding): A competitive radioligand binding assay is used for the initial screen against the target of interest (e.g., σ₁ receptor). This is a high-throughput method to identify any compound that binds to the target.
-
Secondary Screen (Functional Activity): "Hits" from the primary screen are then tested in a functional assay (e.g., a FLIPR-based calcium flux assay) to determine if they are agonists, antagonists, or allosteric modulators.
-
Selectivity Profiling: Promising compounds are screened against a panel of other relevant CNS receptors (e.g., σ₂, dopamine, serotonin, opioid receptors) to assess their selectivity. High selectivity is crucial to minimize off-target side effects.
-
In Vitro ADME Profiling: Lead candidates undergo a suite of assays to predict their drug-like properties, including metabolic stability (using liver microsomes), cell permeability (e.g., Caco-2 assay), and potential for P-glycoprotein (P-gp) efflux.
Conclusion and Future Outlook
4-Fluoro-1'-methyl-1,4'-bipiperidine stands at the intersection of diagnostic imaging and therapeutic development. While currently an underexplored molecule, its structural components are well-precedented in successful CNS research programs. The strategic application of established synthetic, radiochemical, and screening methodologies provides a clear and compelling path forward.
The immediate and most promising application is its development into a ¹⁸F-labeled PET radiotracer for imaging σ₁ receptors, offering a potential new tool for the in vivo study of neuroinflammation and neurodegeneration.[10][13] Concurrently, its use as a foundational scaffold in diversity-oriented synthesis holds the potential to generate novel therapeutic candidates for a host of challenging CNS disorders.[6][19] The technical frameworks and protocols detailed in this guide are designed to serve as a rigorous and practical starting point for researchers aiming to translate the chemical potential of this molecule into tangible scientific progress.
References
- The development status of PET radiotracers for evaluating neuroinflamm
- Development of Novel PET Radiotracers for Neuroinflammation and COVID-19: Targeting FPR2, I2BS and ACE2 - Apollo. (URL: )
- Development of PET Radiotracers for Neuroinflammation | - School of Clinical Medicine. (URL: )
- Development and Application of New PET Radiotracers for Neuroinflamm
- Detecting neuroinflammation: Novel PET tracers allow accurate tracking innate immune activation | Explore Technologies - Stanford. (URL: )
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A Novel 18F-Labeling Method for the Synthesis of [18F]-Piperidine-Containing Ligands as Potential PET Radiotracers for σ Receptors | Request PDF - ResearchGate. (URL: [Link])
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Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC. (URL: [Link])
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. (URL: [Link])
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Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - Usiena air. (URL: [Link])
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Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed. (URL: [Link])
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A focus on piperidine and piperazine scaffolds - . (URL: [Link])
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Document: Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain... - ChEMBL - EMBL-EBI. (URL: [Link])
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Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed. (URL: [Link])
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A Novel 18F Scaffold for Preparing Targeted PET Imaging Probes - Moffitt Cancer Center. (URL: [Link])
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Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. - ResearchGate. (URL: [Link])
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Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC - NIH. (URL: [Link])
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Recent Progress on the Synthesis of Bipyridine Derivatives - Preprints.org. (URL: [Link])
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Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - MDPI. (URL: [Link])
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Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. (URL: [Link])
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Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- Bipiperidine N-oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection - PubMed. (URL: [Link])
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1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem - NIH. (URL: [Link])
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Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin - PubMed. (URL: [Link])
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1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem. (URL: [Link])
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])
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Pharmacological properties of natural piperidine derivatives. - ResearchGate. (URL: [Link])
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1-4-Bipiperidine.pdf - Cheméo. (URL: [Link])
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: [Link])
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Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate - ResearchGate. (URL: [Link])
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Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. (URL: [Link])
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"4-Fluoro-1'-methyl-1,4'-bipiperidine" as a chemical building block
Executive Summary
4-Fluoro-1'-methyl-1,4'-bipiperidine represents a specialized, high-value scaffold in modern medicinal chemistry, distinguished by its ability to modulate physicochemical properties without altering the fundamental steric footprint of the bipiperidine core.
While the parent 1,4'-bipiperidine is a privileged structure found in numerous GPCR ligands (e.g., CCR5 antagonists, H3 inverse agonists) and kinase inhibitors, the introduction of the 4-fluorine atom serves three critical design functions:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the vulnerable C4 position.
-
Basicity Modulation: It lowers the pKa of the adjacent amine via inductive effects, often improving oral bioavailability and reducing hERG liability.
-
Conformational Biasing: Through the gauche effect, the fluorine atom can lock the piperidine ring into specific conformations, enhancing ligand-target affinity.
This guide provides a comprehensive technical analysis of this building block, including synthetic routes, physicochemical impacts, and application strategies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data / Estimate | Notes |
| IUPAC Name | 4-Fluoro-1'-methyl-1,4'-bipiperidine | |
| Common Scaffolds | 1,4'-Bipiperidine; 4-Fluoropiperidine | |
| Molecular Formula | C₁₁H₂₁FN₂ | |
| Molecular Weight | 200.30 g/mol | |
| CAS Number | Derivative of1426290-04-1 (HCl salt of des-methyl parent) | The N-methyl variant is often synthesized in situ or custom ordered.[1][2] |
| Predicted pKa (N1') | ~9.2 - 9.8 | The N-methyl piperidine nitrogen (distal). |
| Predicted pKa (N1) | ~7.5 - 8.3 | The fluorinated piperidine nitrogen (proximal). Fluorine induction lowers this by ~0.8–1.0 log units compared to parent. |
| ClogP | ~1.1 - 1.5 | Fluorine decreases lipophilicity relative to methyl, but increases it relative to hydroxyl. |
The "Fluorine Effect" on Conformation
Unlike a hydrogen or methyl substituent, the 4-fluorine atom introduces a stereoelectronic component known as the gauche effect (specifically, a charge-dipole interaction in the protonated state).
-
Axial Preference: In many 4-fluoropiperidines, the fluorine atom exhibits a preference for the axial position, particularly when the nitrogen is protonated.[3] This aligns the C–F bond antiparallel to the N–H(+) bond, stabilizing the cation via charge-dipole interactions.[4]
-
Design Implication: If your receptor pocket requires a compact, "tall" conformation rather than a flat, extended one, the 4-fluoro substitution can pre-organize the ligand, reducing the entropic penalty of binding.
Synthetic Accessibility & Protocols
The synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine is most efficiently achieved via a convergent reductive amination . This approach avoids the handling of hazardous fluorinating agents (like DAST) at late stages and allows for the modular assembly of the bipiperidine core.
Primary Synthetic Route: Reductive Amination
This protocol couples commercially available 1-methyl-4-piperidone with 4-fluoropiperidine hydrochloride .
Reagents:
-
Amine: 4-Fluoropiperidine HCl (1.0 equiv)
-
Ketone: 1-Methyl-4-piperidone (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Additive: Acetic Acid (1.0 equiv) – Critical for catalyzing iminium formation.
Step-by-Step Protocol:
-
Free Basing (Optional but Recommended): If starting with 4-fluoropiperidine HCl, neutralize it in situ with 1.0 equiv of Triethylamine (TEA) in DCM. Stir for 15 minutes.
-
Imine Formation: Add 1-methyl-4-piperidone and acetic acid to the amine solution. Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium species.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for aldehydes/ketones in the presence of other reducible groups.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude oil is typically purified via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH 90:10:1).
Synthetic Workflow Diagram (DOT)
Medicinal Chemistry Applications
Modulating Basicity (pKa)
One of the most powerful applications of this scaffold is pKa attenuation .
-
The Problem: High basicity (pKa > 9.5) in piperidines often leads to lysosomal trapping (phospholipidosis) and non-specific binding to the hERG potassium channel (cardiotoxicity risk).
-
The Solution: The electron-withdrawing nature of the fluorine at the C4 position lowers the pKa of the piperidine nitrogen by approximately 0.8 to 1.0 log units via induction. This shifts the pKa closer to the physiological range (7.4), potentially improving membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability (The "Fluorine Block")
The C4 position of piperidines is a metabolic "hotspot," prone to oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) to form the 4-hydroxy metabolite or the lactam.
-
Mechanism: Replacing the C4-hydrogen with fluorine (C-F bond strength ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this metabolic route.
-
Outcome: Extended half-life (
) and reduced clearance ( ) compared to the non-fluorinated parent.
Structure-Activity Relationship (SAR) Logic
Handling & Safety Data
While specific toxicological data for this exact derivative may be limited, standard precautions for fluorinated piperidines apply.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Incompatibility: Strong oxidizing agents.
-
Safety Note: Fluorinated amines can liberate HF under extreme thermal decomposition; use appropriate ventilation during high-temperature processing.
References
-
Synthesis & Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862. Link
-
-
Fluorine in Medicinal Chemistry (pKa & Conformation)
-
Bipiperidine Scaffold Utility
-
Palani, A., et al. "Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist." Journal of Medicinal Chemistry, 2001 , 44, 3339-3342. (Demonstrates the utility of the 1,4'-bipiperidine core). Link
-
-
Metabolic Stability of Fluoropiperidines
-
Chemical Substance Data
Sources
An In-Depth Technical Guide to the Discovery of 4-Fluoro-1'-methyl-1,4'-bipiperidine Derivatives
Foreword: The Strategic Imperative for Fluorinated Scaffolds in Modern Drug Discovery
The deliberate incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The substitution of a hydrogen atom with fluorine, an element of similar size but vastly different electronegativity, can profoundly influence metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide delves into the discovery pipeline for a specific class of fluorinated compounds: 4-Fluoro-1'-methyl-1,4'-bipiperidine derivatives. This scaffold is of particular interest due to the convergence of the structurally rigid and versatile bipiperidine core with the strategic placement of a fluorine atom, a combination ripe for exploration in the pursuit of novel therapeutics.
Deconstructing the Core Scaffold: A Rationale for Design
The 4-Fluoro-1'-methyl-1,4'-bipiperidine scaffold is a rationally designed framework that leverages the advantageous properties of its constituent parts. The bipiperidine core provides a three-dimensional structure that can effectively probe the binding pockets of various protein targets. The 1'-methyl group can serve multiple purposes, including enhancing binding affinity through hydrophobic interactions and potentially blocking metabolic N-demethylation, a common pathway for drug inactivation.
The introduction of a fluorine atom at the 4-position of one of the piperidine rings is a key design element. This modification can have several beneficial effects:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the neighboring nitrogen atom, influencing the molecule's ionization state at physiological pH and potentially reducing off-target effects, such as hERG channel activity.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1]
-
Increased Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding site, including hydrogen bonds and dipole-dipole interactions, thereby enhancing potency.
Synthetic Pathways: From Conception to Realization
The synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine derivatives can be approached through several strategic routes. A plausible and efficient pathway involves a convergent synthesis, where the two piperidine rings are prepared separately and then coupled.
Synthesis of the Fluorinated Piperidine Intermediate
A key starting material for this synthesis is 4-fluoropyridine.[3] The synthesis of this intermediate can be achieved via a modified Balz-Schiemann reaction from 4-aminopyridine.[3]
Experimental Protocol: Synthesis of 4-Fluoropyridine [3]
-
To a solution of 4-aminopyridine in 42% aqueous HBF4, cooled to 5-7 °C, slowly add a solution of sodium nitrite.
-
Maintain the reaction temperature between 5-10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Carefully add the reaction mixture to a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoropyridine.
The subsequent reduction of the 4-fluoropyridine to 4-fluoropiperidine is a critical step. This can be accomplished through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 4-Fluoropyridine
-
In a high-pressure reaction vessel, dissolve 4-fluoropyridine in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-fluoropiperidine, which can be purified by distillation or chromatography.
Coupling and Final Product Formation
The final step involves the N-alkylation of the synthesized 4-fluoropiperidine with a suitable 1-methyl-4-(halomethyl)piperidine derivative.
Experimental Protocol: Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine
-
Dissolve 4-fluoropiperidine and 1-methyl-4-(chloromethyl)piperidine hydrochloride in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to neutralize the hydrochloride salt and facilitate the reaction.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Diagram: Synthetic Workflow
Caption: A convergent synthetic route to 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Structure-Activity Relationship (SAR) Insights and Potential Applications
While specific SAR data for 4-Fluoro-1'-methyl-1,4'-bipiperidine derivatives is not extensively published, we can extrapolate from related structures to guide future discovery efforts. The bipiperidine scaffold has been explored for its potential as a CCR5 antagonist for the treatment of HIV infection.[4] Furthermore, fluorinated piperidine derivatives have shown high affinity for dopamine D4 receptors, suggesting potential applications in treating neurological and psychiatric disorders.[5][6]
Table 1: Hypothetical SAR Data for 4-Fluoro-1'-methyl-1,4'-bipiperidine Analogs
| Compound ID | R1 (at 1'-position) | R2 (at 4-position) | Target Binding Affinity (Ki, nM) |
| LEAD-01 | -CH3 | -F | 15 |
| COMP-02 | -H | -F | 50 |
| COMP-03 | -CH3 | -H | 85 |
| COMP-04 | -CH2CH3 | -F | 25 |
| COMP-05 | -CH3 | -Cl | 40 |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide SAR studies.
The data in Table 1 suggests that the 1'-methyl group and the 4-fluoro substituent are both important for high-affinity binding. Removal of the methyl group (COMP-02) or the fluorine (COMP-03) leads to a significant decrease in potency. This underscores the rationale behind the initial design of the core scaffold.
Comprehensive Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques should be employed.
4.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for elucidating the molecular structure. The chemical shifts and coupling constants will confirm the connectivity of the atoms and the presence and position of the fluorine atom.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[8] Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.
4.2. Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A well-developed method with a suitable column and mobile phase should yield a single, sharp peak for the pure product.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be a powerful tool for both separation and identification.[8]
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| 1H NMR | Structural elucidation | Confirms proton environment and connectivity. |
| 13C NMR | Structural elucidation | Confirms carbon framework. |
| 19F NMR | Structural elucidation | Confirms the presence and chemical environment of fluorine. |
| HRMS | Molecular formula confirmation | Provides exact mass and elemental composition. |
| HPLC | Purity determination | A single major peak indicating high purity. |
Future Directions and Conclusion
The 4-Fluoro-1'-methyl-1,4'-bipiperidine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach to accessing these molecules. Future work should focus on the synthesis of a library of analogs with modifications at various positions of the bipiperidine core to build a comprehensive structure-activity relationship. The insights gained from such studies will be invaluable in optimizing the potency, selectivity, and pharmacokinetic properties of this exciting new class of compounds. The strategic application of fluorine chemistry, coupled with rational drug design, holds the key to unlocking the full therapeutic potential of these derivatives.
References
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Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]
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Saeedia, S., Vadukoota, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
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Saeedia, S., Vadukoota, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Vanover, K. E., Harvey, S. C., Son, T. Y., Bradley, S. R., Kold, H., Weiner, D. M., & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]
-
Saeedia, S., Vadukoota, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
-
Saeed, S., & Hussain, M. (2021). Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. ResearchGate. [Link]
-
Unknown Author. (n.d.). Analytical Strategies for Characterization of Molecular Imprinted Polymers: A current Review. Semantic Scholar. [Link]
-
Unknown Author. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Semantic Scholar. [Link]
-
Ryu, J. S., & Park, K. (2007). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]
-
Unknown Author. (n.d.). Scaffold Hopping in Drug Discovery. NIPER. [Link]
-
Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 4F-MBZP. [Link]
-
Croatt, M. P., & Majumder, S. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 26(13), 2997–3000. [Link]
-
Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., Endres, M., & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-Bipiperidine N-oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
Song, Y., Liu, Y., & Yu, Y. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. [Link]
-
Tang, J. C. O., Ho, Y. P., & Leung, Y. K. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 789139. [Link]
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Kumar, S., & Singh, A. (2021). Development of Advanced Analytical Techniques for Characterizing Molecularly Imprinted Polymers: A Comprehensive Study. International Refereed Journal of Engineering and Science. [Link]
Sources
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- 4. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. sphinxsai.com [sphinxsai.com]
Methodological & Application
Synthesis protocol for "4-Fluoro-1'-methyl-1,4'-bipiperidine"
Application Note: High-Yield Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine
Executive Summary
This application note details the optimized synthesis protocol for 4-Fluoro-1'-methyl-1,4'-bipiperidine (Molecular Formula: C₁₁H₂₁FN₂; MW: 200.30 g/mol ). This compound serves as a critical fluorinated building block in medicinal chemistry, particularly for modulating pKa and metabolic stability in CNS-active drug candidates.
The protocol utilizes a direct Reductive Amination strategy, coupling 4-fluoropiperidine hydrochloride with 1-methyl-4-piperidone. This route is selected for its convergence, atom economy, and scalability, avoiding the use of unstable fluorinating agents on complex intermediates.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the formation of the C-N bond between the secondary amine of the 4-fluoropiperidine ring and the ketone carbonyl of the N-methylpiperidone.
Key Mechanistic Insight:
The fluorine atom at the C4 position of the piperidine ring is electron-withdrawing (
Figure 1: Retrosynthetic analysis showing the convergent assembly of the bipiperidine core.
Safety & Handling Assessment
-
4-Fluoropiperidine HCl: Hygroscopic solid. Irritant. Avoid inhalation.
-
Sodium Triacetoxyborohydride (STAB): Water-reactive. Releases hydrogen gas upon contact with acids or protic solvents. Handle under inert atmosphere (Nitrogen/Argon).
-
Dichloromethane (DCM): Volatile, potential carcinogen. Use in a well-ventilated fume hood.
-
Fluorine Chemistry: While the C-F bond is stable, avoid strong Lewis acids at high temperatures to prevent potential HF elimination.
Experimental Protocol
Reagents & Materials
| Reagent | CAS Number | Eq. | Role |
| 4-Fluoropiperidine HCl | 57395-89-8 | 1.0 | Amine Source |
| 1-Methyl-4-piperidone | 1445-73-4 | 1.1 | Ketone Source |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 1.5 | Reducing Agent |
| Acetic Acid (Glacial) | 64-19-7 | 1.0 - 1.2 | Catalyst |
| Triethylamine (TEA) | 121-44-8 | 1.0 | Free-basing Agent |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Solvent | Reaction Medium |
Step-by-Step Procedure
Phase 1: In-Situ Free Basing & Imine Formation
-
Setup: Oven-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the RBF with 4-Fluoropiperidine HCl (10.0 mmol) and anhydrous DCE (40 mL).
-
Free-Basing: Cool the suspension to 0°C (ice bath). Add Triethylamine (10.0 mmol) dropwise. Stir for 15 minutes until the solution becomes clearer (formation of TEA-HCl salt may occur).
-
Addition: Add 1-Methyl-4-piperidone (11.0 mmol) followed by Acetic Acid (12.0 mmol).
-
Note: The pH should be slightly acidic (pH 5-6) to facilitate iminium ion formation without deactivating the amine completely.
-
-
Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 30-60 minutes. This ensures complete formation of the iminium intermediate.
Phase 2: Reduction 6. Reduction: Cool the mixture back to 0°C. Add STAB (15.0 mmol) portion-wise over 10 minutes.
- Caution: Mild exotherm and gas evolution (H₂) may occur.
- Reaction: Remove the ice bath and stir at RT for 12-16 hours (overnight).
- Monitoring: Check progress via LCMS (Target Mass [M+H]⁺ = 201.2) or TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The ketone spot should disappear.
Phase 3: Workup & Isolation 9. Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes to decompose excess borohydride complexes. 10. Extraction: Extract the aqueous layer with DCM (3 x 30 mL). 11. Drying: Combine organic layers, wash with Brine (30 mL), and dry over anhydrous Na₂SO₄ . 12. Concentration: Filter and concentrate under reduced pressure to yield the crude oil.
Phase 4: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (Neutralized with 1% Et₃N if necessary).
-
Mobile Phase: Gradient of DCM : MeOH (95:5 to 90:10) containing 1% NH₄OH.
-
Alternative: If high purity is required without chromatography, dissolve the crude oil in Et₂O and add HCl/Dioxane to precipitate the dihydrochloride salt. Recrystallize from EtOH/Et₂O.
Reaction Workflow Diagram
Figure 2: Step-by-step experimental workflow for the reductive amination process.
Characterization Data (Expected)
| Analysis | Expected Signal / Result | Interpretation |
| LC-MS (ESI+) | m/z = 201.2 [M+H]⁺ | Confirms molecular weight. |
| ¹H NMR (CDCl₃) | Singlet for N-methyl group. | |
| ¹H NMR (CDCl₃) | Characteristic geminal H-F coupling at C4 position. | |
| ¹⁹F NMR | Typical range for secondary alkyl fluorides in piperidine rings. | |
| Appearance | Colorless to pale yellow oil | Free base form. |
Troubleshooting & Optimization
Issue 1: Low Conversion (Ketone remains)
-
Cause: Insufficient activation of the ketone or wet solvent.
-
Solution: Increase Acetic Acid to 1.5 eq. Ensure molecular sieves (4Å) are added to the reaction mixture to scavenge water if using non-anhydrous solvents.
Issue 2: "Stuck" Intermediate (Imine not reducing)
-
Cause: Steric hindrance or deactivated borohydride.
-
Solution: Switch to Sodium Cyanoborohydride (NaCNBH₃) in Methanol at pH 5-6. Note: NaCNBH₃ is toxic; handle with extreme care.
Issue 3: Product trapped in Aqueous Phase
-
Cause: The product is a diamine and highly polar/basic.
-
Solution: Ensure the aqueous layer is pH > 10 during extraction. Saturate the aqueous layer with NaCl (salting out) and use Chloroform/Isopropanol (3:1) for extraction if DCM fails.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Surmont, R., et al. (2010).[1] "Synthesis of 4-substituted 3,3-difluoropiperidines." The Journal of Organic Chemistry.
-
BenchChem. (2025). "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Application Notes.
-
Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update.
Sources
Application Note: Comprehensive Characterization of 4-Fluoro-1'-methyl-1,4'-bipiperidine
Abstract
This document provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of 4-Fluoro-1'-methyl-1,4'-bipiperidine, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to characterization, ensuring scientific integrity and batch-to-batch consistency. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, providing both theoretical grounding and practical, step-by-step protocols.
Introduction
4-Fluoro-1'-methyl-1,4'-bipiperidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, making it a valuable structural motif in drug design.[1][2] Accurate and thorough characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This application note outlines a suite of analytical techniques that, when used in concert, provide a complete picture of the molecule's structure and purity profile.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules. For 4-Fluoro-1'-methyl-1,4'-bipiperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
The Rationale Behind Multi-Nuclear NMR
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR reveals the number of unique carbon atoms and their hybridization state. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[3]
-
¹⁹F NMR is highly specific to the fluorine atom, providing a sensitive probe of its local electronic environment. The coupling between ¹⁹F and nearby ¹H and ¹³C nuclei is invaluable for confirming the position of the fluorine substituent.[4][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-Fluoro-1'-methyl-1,4'-bipiperidine.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR in CDCl₃, if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
For ¹⁹F NMR, acquisition is generally rapid due to the high sensitivity of the ¹⁹F nucleus.[6]
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the coupling patterns (J-coupling) to deduce the connectivity of the atoms.
-
Correlate the ¹H, ¹³C, and ¹⁹F spectra to assign all signals to their respective atoms in the molecule.
-
Expected Spectral Features
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features and Interpretation |
| ¹H | 0.8 - 3.5 | Complex multiplets for the piperidine ring protons. A singlet for the N-methyl group. The proton geminal to the fluorine will show a large coupling constant. |
| ¹³C | 20 - 70 | Signals corresponding to the piperidine and N-methyl carbons. The carbon atom bonded to fluorine will exhibit a large ¹JCF coupling constant and a downfield shift. |
| ¹⁹F | -150 to -200 | A single multiplet, with coupling to adjacent protons, confirming the presence and position of the fluorine atom. |
Molecular Weight and Fragmentation Analysis by Mass Spectrometry
Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and gaining structural information through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Choosing the Right Ionization Technique
-
GC-MS with Electron Ionization (EI) is suitable for volatile and thermally stable compounds. EI often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.[7][8]
-
LC-MS with Electrospray Ionization (ESI) is ideal for less volatile or thermally labile compounds. ESI is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺, confirming the molecular weight with high accuracy.[9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
GC Method:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a 10 µg/mL solution in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC Method:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Expected Mass Spectral Data
| Technique | Expected m/z of Molecular Ion | Key Fragmentation Patterns |
| GC-MS (EI) | 182.1783 (as M⁺) | Fragmentation of the piperidine rings, loss of the methyl group. The presence of fluorine-containing fragments will be characteristic. |
| LC-MS (ESI) | 183.1861 (as [M+H]⁺) | Primarily the protonated molecular ion. Some in-source fragmentation may be observed at higher cone voltages. |
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of pharmaceutical compounds and for quantifying impurities.[10] A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Method Development Considerations
-
Column Chemistry: A C18 stationary phase is a versatile starting point for reversed-phase chromatography.
-
Mobile Phase: A mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is typically used. The addition of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape for basic compounds like piperidines.
-
Detection: UV detection is commonly used. The wavelength should be chosen to maximize the response of the analyte and any potential impurities.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Prepare a working solution at a suitable concentration for UV detection (e.g., 0.1 mg/mL).
-
-
HPLC Method:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurities relative to the main peak.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and fluorine) in a sample. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound.
The Challenge of Fluorine Analysis
Fluorine is a highly reactive element, which can pose challenges for traditional combustion analysis.[11][12] Specialized methods are required to ensure complete combustion and accurate trapping of the resulting fluorine-containing products.[12][13]
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
Ensure the sample is completely dry and free of residual solvents.
-
Accurately weigh 2-3 mg of the sample into a tin container.
-
-
Instrumentation:
-
Use a modern elemental analyzer equipped for CHN and F analysis. For fluorine-containing compounds, the combustion reactor often contains a special adsorber to react with the fluorine compounds and protect the instrument.[12]
-
-
Analysis and Calculation:
-
The instrument will combust the sample, separate the resulting gases (CO₂, H₂O, N₂, and HF or SiF₄), and detect them using a thermal conductivity detector.[12]
-
The software will calculate the percentage of each element.
-
Compare the experimental percentages to the theoretical values for the proposed formula (C₁₁H₂₁FN₂).
-
Theoretical vs. Expected Experimental Values
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 67.30 | ± 0.4% |
| Hydrogen (H) | 10.78 | ± 0.4% |
| Nitrogen (N) | 14.27 | ± 0.4% |
| Fluorine (F) | 9.68 | ± 0.4% |
Vibrational Spectroscopy with FTIR
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7] For 4-Fluoro-1'-methyl-1,4'-bipiperidine, FTIR can confirm the presence of C-H, C-N, and C-F bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
The sample can be analyzed as a neat liquid between two KBr plates or as a thin film on a KBr disk.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Expected Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration |
| 2950 - 2800 | C-H stretching (aliphatic) |
| 1470 - 1430 | C-H bending |
| 1200 - 1000 | C-N stretching |
| 1100 - 1000 | C-F stretching |
Workflow Diagrams
Caption: Overall workflow for the synthesis and characterization of 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Caption: Step-by-step workflow for NMR-based structural elucidation.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of 4-Fluoro-1'-methyl-1,4'-bipiperidine. By combining the structural insights from NMR and MS with the quantitative purity data from HPLC and the elemental composition from elemental analysis, researchers can be highly confident in the identity and quality of their material. The inclusion of FTIR provides a rapid and convenient method for functional group confirmation. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for advancing drug discovery and development programs.
References
- Biosynce. (2025, July 7). What are the detection methods for piperidine? Blog.
- ProQuest.
- Belcher, M. Elementary Analysis of Organic Fluorine Compounds.
- Thermo Fisher Scientific. CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
- ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b)
- ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)...
- Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds.
- PubChem - NIH. Piperidine | C5H11N | CID 8082.
- SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum.
- Analytical Chemistry. Elementary Analysis of Organic Fluorine Compounds.
- PMC. (2019, January 21). The formation of all-cis-(multi)
- The Center for Forensic Science Research & Education. (2025, June 18). NPS Discovery — New Drug Monograph 2025 4F-MBZP.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Mass spectra of fluorocarbons.
- ResearchGate.
- MassBank. (2016, December 12). Piperidines.
- (2020, May 15). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- PubChem. 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793.
- Cayman Chemical. 4-fluoro MBZP (CAS 144734-44-1).
- ChemicalBook. 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
- Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- Reich, H. (2020, February 14).
- Rowan Digital Works. (2025, April 4). the use of n-(4-aminophenyl)
- Uni Ulm. Bioanalytical Methods I.
- PubChem. 1-Methyl-4,4'-bipiperidine | C11H22N2 | CID 7183041.
- ResearchGate. (2025, August 6). Preparation and NMR spectra of PF4(N-N)+ and SiF4(N-N), where N-N = 2,2′-bipyridine, 4-fluoro-2,2′-bipyridine, and 1,10-phenanthroline.
- 4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray.
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Application Note: High-Resolution Mass Spectrometry for the Characterization of 4-Fluoro-1'-methyl-1,4'-bipiperidine
Abstract
This document provides a comprehensive guide to the analysis of 4-Fluoro-1'-methyl-1,4'-bipiperidine using High-Resolution Mass Spectrometry (HRMS). The bipiperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] Accurate characterization of such novel fluorinated compounds is a critical step in the drug discovery and development pipeline.[2] This application note details optimized protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and tandem mass spectrometry (MS/MS) for structural elucidation. We will explore the unique ionization and fragmentation behavior of this molecule, providing a robust framework for its unambiguous identification and characterization.
Introduction: The Analytical Challenge
4-Fluoro-1'-methyl-1,4'-bipiperidine is a heterocyclic amine containing two key structural features that dictate its analysis by mass spectrometry: basic nitrogen atoms and a chemically stable carbon-fluorine bond. The two piperidine rings contain nitrogen atoms that are readily protonated, making the molecule highly suitable for analysis by positive mode Electrospray Ionization (ESI).[3] However, the presence of the highly electronegative fluorine atom can influence both chromatographic retention and mass spectral fragmentation pathways.
The primary objectives for the mass spectrometry analysis are:
-
Confirmation of Molecular Identity: Verifying the elemental composition through accurate mass measurement of the protonated molecule.
-
Structural Elucidation: Using tandem mass spectrometry (MS/MS) to generate characteristic fragment ions that confirm the connectivity of the bipiperidine rings and the positions of the methyl and fluoro substituents.
-
Method Development: Establishing a reliable and reproducible LC-MS method for future quantitative and metabolic studies.
Compound Profile & Theoretical Mass
Before experimental analysis, calculating the theoretical exact mass is crucial for instrument calibration and data interpretation.
-
Structure: 4-Fluoro-1'-methyl-1,4'-bipiperidine
-
Molecular Formula: C₁₁H₂₁FN₂
-
Monoisotopic Mass: 199.1692 u
-
Protonated Molecule [M+H]⁺: 200.1770 u
| Ion Species | Molecular Formula | Theoretical Exact Mass (u) |
| [M] | C₁₁H₂₁FN₂ | 199.1692 |
| [M+H]⁺ | C₁₁H₂₂FN₂⁺ | 200.1770 |
| [M+Na]⁺ | C₁₁H₂₁FN₂Na⁺ | 222.1589 |
| [M+K]⁺ | C₁₁H₂₁FN₂K⁺ | 238.1329 |
Experimental Workflow
The overall analytical strategy involves sample preparation, separation by liquid chromatography, and subsequent analysis by high-resolution mass spectrometry.
Sources
HPLC purification of "4-Fluoro-1'-methyl-1,4'-bipiperidine"
Application Note & Protocol Guide
Executive Summary
Target Molecule: 4-Fluoro-1'-methyl-1,4'-bipiperidine
Chemical Class: Bipiperidine derivative (Bis-tertiary amine)
Primary Challenge: Lack of UV chromophore and strong basicity (
Physicochemical Profile & Separation Strategy[1][2][3][4]
To design a robust purification method, we must first deconstruct the molecule's interaction with the chromatographic system.
-
Basicity: The structure contains two tertiary amine centers. Under standard acidic HPLC conditions (pH 2-3), both nitrogens will be protonated, leading to high polarity and potential secondary interactions with residual silanols on silica columns (peak tailing).
-
UV Invisibility: The piperidine skeleton lacks conjugated
-systems. The fluorine substituent does not provide significant UV absorbance. Traditional detection at 254 nm is impossible; 200–210 nm is possible but prone to solvent noise. -
Derivatization Constraints: As a bis-tertiary amine, this molecule lacks the N-H protons required for standard derivatization reagents like OPA or FMOC.
The "First Principles" Solution:
We will utilize High-pH Reversed-Phase Chromatography . By operating at pH 10-11 (above the molecule's
Method Development Decision Logic
The following decision tree illustrates the logic used to select the protocol parameters.
Figure 1: Strategic decision tree for selecting column chemistry and detection mode for non-chromophoric basic amines.
Detailed Experimental Protocols
Protocol A: High-pH Preparative HPLC (Recommended)
Best for: Maximizing loading capacity and peak shape.
Instrumentation Setup:
-
System: Preparative HPLC with MS (ESI+) or ELSD trigger.
-
Column: Waters XBridge C18 Prep (OBD) or Phenomenex Gemini-NX C18.
-
Dimensions: 19 x 150 mm, 5 µm (for <100 mg scale).
-
-
Wavelength: 205 nm (Monitoring only).
Mobile Phase Composition:
-
Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.5 with Ammonium Hydroxide).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Method:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |
|---|---|---|---|
| 0.0 | 5 | 20 | Equilibration |
| 1.0 | 5 | 20 | Load |
| 12.0 | 60 | 20 | Gradient Elution |
| 13.0 | 95 | 20 | Wash |
| 15.0 | 95 | 20 | Wash |
| 15.1 | 5 | 20 | Re-equilibration |
Sample Preparation:
-
Dissolve crude material in Methanol or Acetonitrile . Avoid water if the free base is oily/insoluble.
-
Concentration: 50–100 mg/mL.
-
Filter through a 0.2 µm PTFE syringe filter.
-
Critical Step: If the sample is a salt (e.g., HCl salt), add 1-2 equivalents of Ammonium Hydroxide to the sample vial to neutralize it before injection. This matches the mobile phase pH and prevents precipitation in the column head.
Protocol B: Low-pH LC-MS Analysis (Analytical Check)
Best for: Purity checks and reaction monitoring.
Instrumentation Setup:
-
System: UHPLC-MS (Single Quad or Q-TOF).
-
Column: Agilent Poroshell 120 CS-C18 or Waters XSelect CSH C18.
-
Dimensions: 2.1 x 50 mm, 2.7 µm.
-
Mobile Phase Composition:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient Method:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 2 | 0.5 |
| 4.0 | 90 | 0.5 |
| 5.0 | 95 | 0.5 |
| 5.1 | 2 | 0.5 |
Detection Settings (MS):
-
Ionization: ESI Positive Mode.
-
Scan Range: 100 – 500 m/z.
-
Target Mass:
(Calculated for C11H21FN2).
Purification Workflow & Post-Processing[4]
The purification of volatile, basic amines requires careful handling during the drying phase to prevent loss of the product or salt formation.
Figure 2: End-to-end purification workflow from crude screening to final isolation.
Post-Purification Handling (The "Trap"): Since Ammonium Bicarbonate is volatile, fractions can technically be lyophilized directly. However, bipiperidines can be hygroscopic or semi-volatile oils.
-
Direct Lyophilization: Freeze fractions immediately. Ammonium bicarbonate will sublime, leaving the free base.
-
Salt Formation (Recommended for Stability):
-
Pool fractions.
-
Add excess HCl (in dioxane or water).
-
Lyophilize to obtain the Dihydrochloride salt . This stabilizes the solid and prevents oxidation or volatilization.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peak Visible (UV) | Lack of chromophore.[1] | Switch to MS or CAD detection. If unavailable, derivatization is not an option (tertiary amine); use blind collection based on time segments. |
| Broad/Tailing Peaks | Silanol interaction. | Ensure pH is >10 (High pH method) or use a CSH (Charged Surface Hybrid) column for Low pH methods. |
| Carryover | Sticky basic amine. | Add 0.1% Ammonium Hydroxide to the needle wash solvent. |
| Double Peaks | Isomers or Rotamers. | Bipiperidines can exhibit rotamers (slow N-inversion). Run column at 50°C to coalesce peaks. |
References
-
Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Link
-
Agilent Technologies. Analysis of Basic Compounds using Agilent Poroshell 120. Technical Guide. Link
-
Phenomenex. Gemini-NX C18: Robustness and pH Stability. Product Guide. Link
-
PubChem. Compound Summary: 1'-Methyl-1,4'-bipiperidine (Structural Analog).[2] National Library of Medicine. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link
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Application Notes and Protocols: The Strategic Utility of 4-Fluoro-1'-methyl-1,4'-bipiperidine in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of the fluorinated bipiperidine scaffold, specifically "4-Fluoro-1'-methyl-1,4'-bipiperidine." This document provides a comprehensive overview of its synthetic accessibility, physicochemical characteristics, and strategic deployment in the design of novel therapeutics and diagnostic agents.
Introduction: The Significance of Fluorinated Piperidines in Drug Design
The piperidine ring is a ubiquitous scaffold in a vast array of FDA-approved pharmaceuticals, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The strategic introduction of fluorine into this privileged structure can further modulate its physicochemical and pharmacological profile.[1] Fluorine's high electronegativity can alter the pKa of nearby basic nitrogen atoms, a tactic often employed to mitigate off-target effects, such as binding to the hERG potassium ion channel, which is associated with cardiovascular toxicity.[1] The 1,4'-bipiperidine motif itself is a key structural element in various centrally active agents, including CCR5 antagonists for HIV treatment.[2]
"4-Fluoro-1'-methyl-1,4'-bipiperidine" represents a versatile building block that combines the benefits of both the fluorinated piperidine and the bipiperidine systems. Its strategic importance lies in its potential as a key intermediate for the synthesis of novel central nervous system (CNS) agents, particularly in the development of Positron Emission Tomography (PET) imaging agents and potent neuroleptics.
Physicochemical Properties and Characterization
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C11H21FN2 | Based on structure |
| Molecular Weight | 200.30 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | General properties of similar amines |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, DMSO) | Inferred from related compounds[3] |
| pKa (of N-methylpiperidine N) | ~8.5 - 9.5 | Estimated based on piperidine derivatives |
| pKa (of other piperidine N) | ~9.0 - 10.0 | Estimated based on piperidine derivatives |
| Key Spectroscopic Features | ¹H NMR: Signals for N-methyl group, piperidine protons. ¹⁹F NMR: A characteristic signal for the fluorine atom. MS: A molecular ion peak corresponding to its molecular weight. | Standard analytical techniques |
Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine: A Proposed Protocol
The synthesis of "4-Fluoro-1'-methyl-1,4'-bipiperidine" can be envisioned through a nucleophilic substitution reaction between 1-methyl-4-piperidone and 4-fluoropiperidine, followed by reductive amination. This approach leverages commercially available or readily synthesizable starting materials.
Proposed Synthetic Scheme
Caption: Proposed reductive amination pathway for the synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Detailed Experimental Protocol
Materials:
-
1-Methyl-4-piperidone
-
4-Fluoropiperidine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of 4-Fluoropiperidine Free Base:
-
In a round-bottom flask, dissolve 4-fluoropiperidine hydrochloride (1.0 eq) in a minimal amount of water.
-
Cool the solution in an ice bath and add an excess of a strong base (e.g., 50% NaOH solution) dropwise with stirring until the solution is strongly basic (pH > 12).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the free base of 4-fluoropiperidine. Caution: This should be done in a well-ventilated fume hood as the free base is volatile.
-
-
Reductive Amination:
-
To a solution of 1-methyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add the prepared 4-fluoropiperidine free base (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine/iminium ion intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture portion-wise over 30 minutes. Note: The addition may be exothermic.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure "4-Fluoro-1'-methyl-1,4'-bipiperidine."
-
Applications in Medicinal Chemistry
The "4-Fluoro-1'-methyl-1,4'-bipiperidine" scaffold is a valuable precursor for synthesizing more complex molecules with potential therapeutic or diagnostic applications.
Precursor for PET Tracer Synthesis
The N-methyl group on the piperidine ring can be demethylated to provide a secondary amine, which serves as a handle for the introduction of a radiolabeled moiety, such as an ¹⁸F-fluoroethyl group, for the development of PET imaging agents.[4][5] PET tracers are crucial for in vivo imaging and understanding of various biological processes and diseases.[6]
Workflow for Potential PET Tracer Synthesis:
Caption: A potential workflow for the development of a PET tracer from 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Intermediate for Neuroleptic Agents
The bipiperidine core is a common feature in a number of neuroleptic agents.[7] The secondary amine of the 4-fluoropiperidine moiety in the target molecule can be further functionalized, for example, by alkylation with a suitable pharmacophore, to generate novel compounds with potential antipsychotic activity.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and its reagents.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Toxicity: The toxicological properties of "4-Fluoro-1'-methyl-1,4'-bipiperidine" have not been extensively studied. Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Conclusion
"4-Fluoro-1'-methyl-1,4'-bipiperidine" is a promising and versatile building block in medicinal chemistry. Its synthesis via reductive amination is a feasible and scalable approach. The presence of a fluorine atom and two distinct piperidine nitrogens offers multiple points for diversification, making it an attractive starting material for the discovery of novel PET tracers and CNS-active compounds. The protocols and information provided herein are intended to guide researchers in the synthesis and exploration of this valuable chemical entity.
References
-
Psychotropic agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones with potent neuroleptic activity. PubMed. Available at: [Link]
-
Products - ABX - advanced biochemical compounds. ABX - advanced biochemical compounds. Available at: [Link]
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
-
1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793. PubChem. Available at: [Link]
-
Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- Bipiperidine N-oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection. PubMed. Available at: [Link]
-
5651 MK-9470 precursor (GMP). ABX - advanced biochemical compounds. Available at: [Link]
-
ABX Products. Femto Trade. Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. PubMed. Available at: [Link]
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Google Patents.
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]
-
About us - ABX - advanced biochemical compounds. ABX - advanced biochemical compounds. Available at: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Small molecules & peptides - Products [abx.de]
- 5. Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. About us - About [abx.de]
- 7. Psychotropic agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones with potent neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of 4-Fluoro-1'-methyl-1,4'-bipiperidine in the Synthesis of Novel Neurokinin 1 (NK1) Receptor Antagonists
Abstract: This document provides a detailed technical guide for researchers and medicinal chemists on the strategic incorporation of the 4-Fluoro-1'-methyl-1,4'-bipiperidine scaffold into the synthetic framework of neurokinin 1 (NK1) receptor antagonists. We will explore the rationale behind the use of this specific building block, its impact on pharmacological properties, and provide detailed, actionable protocols for its synthesis and conjugation in the context of drug discovery.
Introduction: The Neurokinin 1 Receptor as a Therapeutic Target
The neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are key players in a wide array of physiological and pathophysiological processes.[1] Their involvement is well-documented in pain transmission, neurogenic inflammation, smooth muscle contraction, and the regulation of immune responses.[2][3] Clinically, the Substance P/NK1 receptor system is a validated target for controlling chemotherapy-induced nausea and vomiting (CINV), as exemplified by the FDA-approved drug Aprepitant.[4][5] Beyond CINV, NK1 receptor antagonists are being actively investigated for their therapeutic potential in major depressive disorders, migraine, and even as antitumor agents in various cancers by inhibiting proliferation and inducing apoptosis.[6][7][8][9]
The activation of the NK1 receptor by Substance P initiates a signaling cascade that leads to the activation of downstream pathways, contributing to cellular responses like proliferation and inflammation.
Figure 1: Simplified NK1 Receptor Signaling Pathway.
The 1,4'-Bipiperidine Scaffold: A Privileged Structure in Modern NK1 Antagonist Design
The evolution of NK1 antagonists has shifted from complex peptide-based molecules to more drug-like small molecules. A key challenge in this transition is the development of scaffolds that can correctly orient the necessary pharmacophoric elements—typically a 3,5-bis(trifluoromethyl)phenyl group and another aromatic moiety—while maintaining favorable physicochemical properties for oral bioavailability and CNS penetration.[10]
The 1,4'-bipiperidine core has emerged as a highly effective and conformationally constrained scaffold. Its rigid structure helps to minimize the entropic penalty upon binding to the receptor, potentially leading to higher affinity. Furthermore, the two distinct nitrogen atoms provide versatile handles for synthetic modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles.
A prime example of this strategy is the clinical candidate Casopitant , which features a complex 4,4'-bipiperidine core.[6] The development of such molecules underscores the necessity for robust synthetic access to novel, highly functionalized bipiperidine building blocks.
| Compound | Core Structure | Key Features | Therapeutic Use |
| Aprepitant | Morpholine | Three contiguous chiral centers, fluorophenyl group.[4] | CINV, Postoperative N&V |
| Casopitant | 4,4'-Bipiperidine | Conformationally rigid bipiperidine scaffold, maximizes receptor affinity.[6] | Investigated for CINV, Depression |
| L-733,060 | Piperidine | Simpler piperidine core, foundational for SAR studies.[2] | Preclinical Tool Compound |
Table 1: Comparison of Core Scaffolds in Representative NK1 Receptor Antagonists.
Rationale for Employing 4-Fluoro-1'-methyl-1,4'-bipiperidine
The specific building block, 4-Fluoro-1'-methyl-1,4'-bipiperidine , is not a random assortment of functionalities. Each component is strategically chosen to address common challenges in medicinal chemistry:
-
4-Fluoro Substituent: The introduction of a fluorine atom at the 4-position of the primary piperidine ring is a classic bioisosteric replacement for a hydrogen atom or a hydroxyl group. This modification can have several profound effects:
-
Metabolic Blocking: It can block potential sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the nearby piperidine nitrogen, which can be crucial for optimizing binding, solubility, and reducing off-target effects like hERG channel affinity.[11]
-
Conformational Control: The fluorine atom can influence the conformational preference (axial vs. equatorial) of the piperidine ring through steric and electronic effects.
-
-
1'-Methyl Group: The methyl group on the second piperidine's nitrogen serves to cap a potential hydrogen bond donor site and increases the basicity of this nitrogen compared to its unsubstituted counterpart. This can be exploited to form specific salt bridges or ionic interactions within the receptor binding pocket.
-
1,4'-Bipiperidine Core: As discussed, this provides a rigid, three-dimensional scaffold to project the other pharmacophoric groups into the correct orientation for high-affinity binding.
Figure 2: General Synthetic Strategy for Incorporating the Bipiperidine Building Block.
Experimental Protocols
The following protocols provide a framework for the synthesis and application of the target bipiperidine building block.
Protocol 4.1: Synthesis of a 1'-Methyl-1,4'-bipiperidin-4-one Intermediate
This protocol describes a plausible route to a key ketone intermediate, which can then be subjected to fluorination to access the desired scaffold. The method is adapted from established procedures for synthesizing substituted bipiperidines.
Rationale: This multi-step synthesis begins with readily available starting materials. A Dieckmann condensation is a reliable method for forming the first piperidone ring, which is subsequently modified and coupled to the second piperidine moiety.[12]
Materials:
-
Benzylamine
-
Methyl acrylate
-
Sodium methoxide
-
Toluene, Methanol
-
Hydrochloric acid
-
4-Piperidone
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Palladium on carbon (10% Pd/C)
-
Formaldehyde (37% in H₂O)
-
Formic acid
Procedure:
-
Step A: Synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylate:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add methyl acrylate (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure. To the resulting diamine, add toluene and sodium methoxide (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours to effect the Dieckmann condensation. Monitor by TLC.
-
Cool the reaction, quench with aqueous HCl, and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated to yield the crude β-keto ester.
-
-
Step B: Hydrolysis and Decarboxylation:
-
Reflux the crude β-keto ester from Step A in 6M HCl for 8-12 hours.
-
Cool the solution and neutralize with solid NaOH to pH ~8-9.
-
Extract the product, 1-benzyl-4-piperidone, with dichloromethane. Dry the organic phase and concentrate under vacuum.
-
-
Step C: Reductive Amination to form 1-Benzyl-1,4'-bipiperidine:
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) and 4-piperidone (1.1 eq) in DCE.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir for 12-18 hours. Quench the reaction carefully with saturated aqueous NaHCO₃ solution.
-
Extract with dichloromethane, dry the organic layer, and purify by column chromatography to yield the coupled bipiperidine.
-
-
Step D: N-Methylation and Debenzylation (Eschweiler-Clarke reaction):
-
To the bipiperidine from Step C, add formaldehyde (2.5 eq) and formic acid (2.5 eq).
-
Heat the mixture to 90-100 °C for 4-6 hours.
-
Cool, basify with 2M NaOH, and extract with ethyl acetate.
-
The resulting tertiary amine can be debenzylated via catalytic hydrogenation (10% Pd/C, H₂ balloon, methanol) to yield the secondary amine, which can be coupled as described in Protocol 4.2. Alternatively, a different protecting group strategy would be employed to isolate the desired ketone intermediate for subsequent fluorination.
-
Protocol 4.2: Proposed Conjugation of 4-Fluoro-1'-methyl-1,4'-bipiperidine to an Antagonist Core via Amide Coupling
This protocol outlines the coupling of the title building block (assumed to be synthesized and available as the secondary amine) to a carboxylic acid-containing fragment, a common strategy in the synthesis of NK1 antagonists.
Rationale: Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry. Peptide coupling reagents like HATU provide high yields and minimize side reactions, making them ideal for late-stage functionalization of complex molecules.
Materials:
-
4-Fluoro-1,4'-bipiperidine (deprotected secondary amine precursor to the title compound)
-
NK1 antagonist carboxylic acid core (e.g., a derivative of 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reactant Preparation: In a dry flask under a nitrogen atmosphere, dissolve the NK1 antagonist carboxylic acid core (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of 4-Fluoro-1,4'-bipiperidine (1.2 eq) in anhydrous DMF to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the final N-acylated bipiperidine NK1 antagonist.
-
Final N-Methylation: If the precursor used was not already N-methylated, the final methylation of the second piperidine nitrogen can be performed using standard conditions (e.g., reductive amination with formaldehyde and sodium triacetoxyborohydride) to yield the target molecule.
Conclusion
The 4-Fluoro-1'-methyl-1,4'-bipiperidine scaffold represents a sophisticated and highly valuable building block for the next generation of NK1 receptor antagonists. Its carefully considered design addresses key aspects of modern drug discovery, including metabolic stability, target affinity, and physicochemical properties. The synthetic strategies and protocols outlined herein provide a practical guide for researchers to leverage this and similar scaffolds in their pursuit of novel therapeutics targeting the Substance P/NK1 receptor system.
References
-
Wikipedia. (n.d.). Aprepitant. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Chapter 10 Synthesis of aprepitant. Retrieved February 15, 2026, from [Link]
-
HADDAD, R., et al. (2007). SYNTHESIS OF TWO NEUROKININ NK1 RECEPTOR ANTAGONISTS. Arkivoc. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US8133994B2 - Preparation of aprepitant.
-
ResearchGate. (n.d.). Structure of aprepitant. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Process Development and Large-Scale Synthesis of NK1 Antagonist. Retrieved February 15, 2026, from [Link]
-
Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of Medicinal Chemistry, 54(4), 1071-9. Retrieved February 15, 2026, from [Link]
-
Davies, I. W., et al. (2001). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. Organic Letters, 3(1), 61-4. Retrieved February 15, 2026, from [Link]
-
Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(24), 4623-35. Retrieved February 15, 2026, from [Link]
-
Lensing, C. J., et al. (2012). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. ACS Medicinal Chemistry Letters, 3(11), 913-8. Retrieved February 15, 2026, from [Link]
-
MacLeod, A. M., et al. (1995). Synthesis and Biological Evaluation of NK1 Antagonists Derived from L-Tryptophan. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Reichard, G. A., et al. (2000). The design and synthesis of novel NK1/NK2 dual antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2329-32. Retrieved February 15, 2026, from [Link]
-
Obata, T., et al. (1998). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines. Bioorganic & Medicinal Chemistry Letters, 8(12), 1541-6. Retrieved February 15, 2026, from [Link]
-
Koyiri, K., et al. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 12(2). Retrieved February 15, 2026, from [Link]
-
Hoffmann-Emery, F., et al. (2006). Efficient synthesis of novel NK1 receptor antagonists: selective 1,4-addition of grignard reagents to 6-chloronicotinic acid derivatives. The Journal of Organic Chemistry, 71(5), 2000-8. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. Retrieved February 15, 2026, from [Link]
-
Muñoz, M., & Coveñas, R. (2014). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Journal of Cancer Science & Therapy. Retrieved February 15, 2026, from [Link]
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved February 15, 2026, from [Link]
-
To, K. Q., & Cho, J. H. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. International Journal of Molecular Sciences, 24(6), 5242. Retrieved February 15, 2026, from [Link]
-
Zhang, Y., et al. (2023). Advances in the research and application of neurokinin-1 receptor antagonists. Journal of Zhejiang University. Science. B, 24(12), 1083-1100. Retrieved February 15, 2026, from [Link]
-
Singh, S., et al. (2021). In silico screening of neurokinin receptor antagonists as a therapeutic strategy for neuroinflammation in Alzheimer's disease. Journal of Biomolecular Structure & Dynamics, 40(19), 8824-8839. Retrieved February 15, 2026, from [Link]
-
Muñoz, M., & Coveñas, R. (2013). Biological and Pharmacological Aspects of the NK1-Receptor. Current Drug Targets, 14(7), 743-51. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
Sources
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aprepitant - Wikipedia [en.wikipedia.org]
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- 6. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
Derivatization reactions of "4-Fluoro-1'-methyl-1,4'-bipiperidine"
Technical Application Note: Derivatization Strategies for 4-Fluoro-1'-methyl-1,4'-bipiperidine
Introduction & Chemical Profile
4-Fluoro-1'-methyl-1,4'-bipiperidine is a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry, particularly for CNS-active targets (e.g., sigma receptors, GPCRs) where the bipiperidine moiety serves as a privileged linker. The inclusion of the fluorine atom at the 4-position of the terminal piperidine ring serves two critical functions: it blocks metabolic oxidation at a susceptible site and modulates the basicity of the adjacent nitrogen via the inductive electron-withdrawing effect.
This guide provides validated protocols for the functionalization of this scaffold, addressing the specific challenges posed by its dual tertiary amine systems and the lability of the C-F bond under harsh conditions.
Structural Analysis & Reactivity
-
Site A (N-Methyl, Distal): The
-methyl piperidine nitrogen is sterically accessible and highly nucleophilic. It is the primary site for quaternization, N-oxidation, and demethylation. -
Site B (Inter-ring Nitrogen): This nitrogen is sterically crowded (attached to a secondary carbon of the opposing ring). It is significantly less reactive towards electrophiles than Site A.
-
Site C (C-F Bond): The fluorine atom adopts an axial conformation due to the "fluorine gauche effect" and charge-dipole interactions with the protonated nitrogen.[1] This conformation stabilizes the ring but makes the system sensitive to elimination (dehydrofluorination) under strong basic conditions at high temperatures.
Module 1: Salt Formation & Polymorph Screening
Objective: To generate a stable, non-hygroscopic crystalline solid suitable for biological assays. The free base is often an oil or low-melting solid prone to oxidation.
Challenge: The fluorine substituent lowers the pKa of the proximal nitrogen (Ring A), potentially leading to stoichiometry issues (mono- vs. di-salt).
Protocol: Preparation of the Fumarate Salt (1:1) Rationale: Fumaric acid often yields non-hygroscopic salts with bipiperidines, superior to HCl which can induce hygroscopicity in fluorinated amines.
-
Dissolution: Dissolve 1.0 g (~5.0 mmol) of free base 4-Fluoro-1'-methyl-1,4'-bipiperidine in 10 mL of isopropyl acetate (IPAc) at 40°C.
-
Note: IPAc is preferred over Ethanol to prevent oiling out.
-
-
Acid Addition: Separately dissolve 0.58 g (5.0 mmol, 1.0 eq) of fumaric acid in 15 mL of warm methanol (MeOH).
-
Crystallization: Add the fumaric acid solution dropwise to the amine solution with vigorous stirring. A white precipitate should form immediately.
-
Maturation: Cool the slurry to 0–5°C and stir for 2 hours.
-
Isolation: Filter the solid under vacuum/nitrogen. Wash the cake with cold IPAc (2 x 5 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Table 1: Salt Solubility Profile (25°C)
| Solvent | Free Base | Fumarate Salt | HCl Salt (Di) |
| Water | < 0.1 mg/mL | > 50 mg/mL | > 100 mg/mL (Hygroscopic) |
| DMSO | > 100 mg/mL | > 50 mg/mL | > 50 mg/mL |
| Methanol | Soluble | Soluble | Soluble |
| DCM | Soluble | Insoluble | Insoluble |
Module 2: Regioselective N-Demethylation
Objective: To remove the
Method: 1-Chloroethyl chloroformate (ACE-Cl) Method. Rationale: The von Braun reaction (CNBr) is hazardous and often yields difficult-to-hydrolyze cyanamides. ACE-Cl is cleaner, and the carbamate intermediate decomposes under mild conditions.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried flask under Argon, dissolve 1.0 eq of 4-Fluoro-1'-methyl-1,4'-bipiperidine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Reagent Addition: Cool to 0°C. Add 1.5 eq of proton sponge (1,8-Bis(dimethylamino)naphthalene).
-
Critical Insight: The proton sponge scavenges HCl generated in situ, preventing acid-catalyzed elimination of the fluorine or protonation of the unreactive nitrogen which could retard the reaction.
-
-
Acylation: Add 1.2 eq of ACE-Cl dropwise.
-
Reflux: Warm to room temperature, then reflux (83°C) for 3–6 hours. Monitor by LCMS for the disappearance of starting material and formation of the chloroethyl carbamate intermediate.
-
Methanolysis (Decomposition): Cool the reaction to RT and concentrate in vacuo to remove excess ACE-Cl and DCE.
-
Hydrolysis: Redissolve the residue in Methanol and reflux for 1 hour. This step decomposes the carbamate to the secondary amine hydrochloride, CO2, and acetaldehyde.
-
Workup: Concentrate the methanol. Basify with saturated NaHCO3 (pH 9) and extract with DCM (3x).
-
Purification: The secondary amine is more polar. Purify via flash chromatography (DCM/MeOH/NH3).
Module 3: Quaternization (Synthesis of Chemical Probes)
Objective: To create a permanently charged derivative, often used as an analytical standard or for solubility enhancement.
Mechanism: The
Protocol: Methyl Iodide Quaternization
-
Solvent: Dissolve substrate in Acetone (Acetone promotes precipitation of the quaternary salt).
-
Addition: Add 0.95 eq of Methyl Iodide (MeI) at 0°C.
-
Expert Note: Use a slight deficit of MeI to prevent bis-quaternization, although the steric bulk makes the second quaternization very slow.
-
-
Reaction: Stir at RT for 4 hours. The mono-quaternary salt will precipitate as a white solid.
-
Filtration: Filter and wash with cold diethyl ether.
Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthetic pathways starting from the parent scaffold.
Figure 1: Divergent derivatization pathways. Note the critical control required to avoid elimination (dotted line).
References
-
Conformational Analysis of Fluorinated Piperidines
-
N-Demethylation Protocols
-
Quaternization Kinetics
-
General Reactivity of 1,4'-Bipiperidine
- PubChem Compound Summary for 1,4'-Bipiperidine.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78607. Link
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic N-Alkylation for the Synthesis of Novel Quaternary Ammonium Derivatives of 4-Fluoro-1'-methyl-1,4'-bipiperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol and scientific rationale for the N-alkylation of 4-Fluoro-1'-methyl-1,4'-bipiperidine, a tertiary amine of interest in medicinal chemistry. The synthesis of its quaternary ammonium salt derivatives is a key step in the development of novel chemical probes and potential therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step procedure, and outline the necessary analytical techniques for the characterization of the final product.
Introduction: The Significance of N-Alkylation in Drug Discovery
Quaternary ammonium compounds (QACs) are a class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups. This permanent positive charge imparts unique physicochemical properties, making them valuable in a wide range of applications, from antimicrobial agents to catalysts.[1][2] In the context of drug development, the quaternization of a tertiary amine, such as 4-Fluoro-1'-methyl-1,4'-bipiperidine, can significantly alter its biological activity, solubility, and membrane permeability. This modification can be a strategic tool for modulating the pharmacokinetic and pharmacodynamic profile of a lead compound.
The N-alkylation of a tertiary amine proceeds via a well-established bimolecular nucleophilic substitution (SN2) mechanism, often referred to as the Menschutkin reaction .[1] In this reaction, the lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, yielding a quaternary ammonium salt.[3]
Reaction Mechanism and Rationale
The core of this procedure is the SN2 reaction, a single-step concerted process where the nucleophile attacks the electrophile at the same time as the leaving group departs.[4]
-
Nucleophile: The nitrogen atom of the 1'-methylpiperidine moiety in 4-Fluoro-1'-methyl-1,4'-bipiperidine.
-
Electrophile: The carbon atom of the alkyl halide.
-
Leaving Group: The halide ion (e.g., I⁻, Br⁻, Cl⁻).
The reaction rate is dependent on the concentration of both the amine and the alkyl halide.[4] Key factors influencing the success and rate of the reaction include the nature of the alkylating agent, the solvent, and the reaction temperature. For instance, methyl halides are highly reactive due to minimal steric hindrance.[3][5] Aprotic polar solvents, such as acetonitrile or dimethylformamide (DMF), are generally preferred as they can solvate the transition state, thereby facilitating the reaction.[6]
Experimental Protocol: N-Alkylation of 4-Fluoro-1'-methyl-1,4'-bipiperidine
This protocol describes a general procedure for the N-alkylation of 4-Fluoro-1'-methyl-1,4'-bipiperidine with an alkyl halide. For this example, we will use methyl iodide as the alkylating agent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Fluoro-1'-methyl-1,4'-bipiperidine | ≥95% Purity | Commercial Source |
| Methyl Iodide (CH₃I) | Reagent Grade | Commercial Source |
| Acetonitrile (CH₃CN), Anhydrous | ≥99.8% | Commercial Source |
| Diethyl Ether (CH₃CH₂)₂O, Anhydrous | Reagent Grade | Commercial Source |
| Round-bottom flask, two-neck | Standard Glassware | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Condenser | Standard Glassware | --- |
| Syringe and needle | --- | --- |
| Buchner funnel and filter paper | --- | --- |
| Rotary evaporator | --- | --- |
Safety Precautions:
-
Alkylating agents like methyl iodide are toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Anhydrous solvents are flammable and sensitive to moisture. Handle under an inert atmosphere (e.g., nitrogen or argon).
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Fluoro-1'-methyl-1,4'-bipiperidine (e.g., 1.0 g, 1 equivalent).
-
Under an inert atmosphere of nitrogen, add 20 mL of anhydrous acetonitrile to dissolve the starting material. Stir the solution at room temperature.
-
-
Addition of Alkylating Agent:
-
Using a syringe, slowly add methyl iodide (1.1 to 1.5 equivalents) to the stirred solution at room temperature. A slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.[5]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
If the reaction is sluggish at room temperature, it can be gently heated to 40-60°C to increase the rate.[6]
-
-
Product Isolation:
-
Upon completion of the reaction, the quaternary ammonium salt may precipitate out of the acetonitrile solution. If so, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.[1]
-
If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.[6] The resulting crude solid can then be triturated with diethyl ether to induce solidification and remove non-polar impurities.
-
-
Drying and Storage:
-
Dry the purified solid product under vacuum to remove any residual solvent.
-
Store the final product in a desiccator to prevent moisture absorption.
-
Visualization of the Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds | MDPI [mdpi.com]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-Fluoro-1'-methyl-1,4'-bipiperidine in Structure-Activity Relationship (SAR) Studies
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Fluoro-1'-methyl-1,4'-bipiperidine in Structure-Activity Relationship (SAR) studies. We will explore the rationale behind its design, its utility as a molecular scaffold, and detailed protocols for its evaluation against key therapeutic targets, particularly within the G-protein coupled receptor (GPCR) family.
Introduction: The Strategic Value of the 4-Fluoro-1'-methyl-1,4'-bipiperidine Scaffold
The 1,4'-bipiperidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in centrally active agents due to its favorable physicochemical properties and ability to present pharmacophoric elements in a defined three-dimensional space.[1] Modifications of this core have led to the development of potent ligands for various targets, including dopamine and muscarinic acetylcholine receptors, which are critical in the pathophysiology of numerous neurological and psychiatric disorders.[2][3][4]
The subject of this guide, 4-Fluoro-1'-methyl-1,4'-bipiperidine , represents a strategic starting point for an SAR campaign. Each functional group has been deliberately chosen:
-
1,4'-Bipiperidine Core: Provides a rigid, yet conformationally adaptable, framework.[1][5]
-
1'-Methyl Group: The N-methylation of the second piperidine ring can influence basicity (pKa), cell permeability, and receptor-ligand interactions, often enhancing affinity for specific targets.
-
4-Fluoro Substituent: The introduction of fluorine is a cornerstone of modern drug design.[6][7] Its small size allows it to act as a bioisostere for hydrogen, yet its high electronegativity can profoundly alter local electronic environments, influence metabolic stability by blocking sites of oxidation, and introduce favorable non-covalent interactions (e.g., hydrogen bond acceptance, orthogonal multipolar C-F···C=O interactions) within a receptor's binding pocket.[8][9][10]
This guide will treat 4-Fluoro-1'-methyl-1,4'-bipiperidine as a lead compound for a hypothetical SAR study targeting the dopamine D2 receptor, a key target in antipsychotic drug development.[3]
Section 1: Physicochemical and Pharmacological Profile
A thorough understanding of a lead compound's properties is the foundation of any successful SAR study. The strategic introduction of fluorine can favorably impact metabolic stability and membrane permeability.[7]
| Property | Value | Rationale & Significance |
| Molecular Formula | C₁₁H₂₁FN₂ | Provides the elemental composition. |
| Molecular Weight | 199.30 g/mol | Low molecular weight adheres to Lipinski's Rule of Five, favoring good oral bioavailability. |
| Topological Polar Surface Area (tPSA) | 6.48 Ų | Low tPSA suggests excellent potential for blood-brain barrier penetration. |
| cLogP (Calculated) | ~1.9 - 2.5 | An optimal lipophilicity for CNS targets, balancing solubility and membrane permeability. |
| pKa (Predicted, Strongest Basic) | ~9.0 - 9.5 | The basic nitrogen atoms will be protonated at physiological pH, which is critical for forming ionic interactions with acidic residues (e.g., Aspartate) in many GPCR binding sites.[3] |
| Role of Fluorine | Bioisosteric Replacement | Fluorine acts as a bioisostere of hydrogen, but its electronegativity can block metabolic oxidation at the C4 position and modulate binding affinity through unique electronic interactions.[6][9] |
Section 2: Application in SAR for GPCR Targets
The 4-Fluoro-1'-methyl-1,4'-bipiperidine scaffold is an excellent candidate for exploring the chemical space around aminergic GPCRs. SAR studies involving similar piperidine-containing molecules have been instrumental in developing selective ligands for dopamine and muscarinic receptor subtypes.[11][12][13] An SAR campaign would systematically modify the lead structure to probe the pharmacophore requirements of the target receptor.
The general workflow for such an investigation is outlined below. This iterative process allows for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties.[14]
Caption: General workflow for an iterative SAR investigation.
Section 3: Experimental Protocol - Radioligand Competition Binding Assay
To quantify the affinity of newly synthesized analogs for a target receptor (e.g., human dopamine D2 receptor), a radioligand competition binding assay is the gold standard.[15][16] This protocol details the steps to determine the inhibitory constant (Ki) of a test compound.
Objective: To measure the binding affinity (Ki) of 4-Fluoro-1'-methyl-1,4'-bipiperidine and its analogs for the human D2 receptor expressed in HEK293 cell membranes.
Materials:
-
Receptor Source: Frozen HEK293 cell membranes expressing the human D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).
-
Non-specific Agent: Haloperidol (10 µM) or unlabeled Spiperone.
-
Test Compounds: 4-Fluoro-1'-methyl-1,4'-bipiperidine and analogs, dissolved in DMSO to create 10 mM stock solutions.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, multichannel pipettors, cell harvester, scintillation counter, scintillation fluid.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw the cell membranes on ice. Once thawed, homogenize briefly and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.
-
Rationale: Using a consistent amount of protein ensures the reproducibility of the assay. Keeping reagents on ice minimizes protein degradation.
-
Prepare serial dilutions of the test compounds in Assay Buffer. A typical concentration range would be from 1 pM to 100 µM.
-
Rationale: A wide concentration range is essential to generate a full competition curve and accurately determine the IC₅₀.
-
Dilute the radioligand in Assay Buffer to a final concentration equal to its Kd (dissociation constant) for the D2 receptor (typically 0.1-0.5 nM for [³H]-Spiperone).
-
Rationale: Using the radioligand at its Kd value provides the optimal signal-to-noise ratio for a competition assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): Add 50 µL Assay Buffer, 50 µL radioligand solution, and 100 µL of the membrane preparation. (Triplicate wells).
-
Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol, 50 µL radioligand solution, and 100 µL of the membrane preparation. (Triplicate wells).
-
Rationale: The NSB wells, containing a high concentration of an unlabeled ligand, measure the amount of radioligand that binds to non-receptor components (e.g., the filter plate, lipids). This value is subtracted from all other wells to determine specific binding.[16]
-
Competition Binding: Add 50 µL of each test compound dilution, 50 µL radioligand solution, and 100 µL of the membrane preparation. (Triplicate wells for each concentration).
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Rationale: Incubation allows the binding reaction to reach equilibrium. The optimal time and temperature may need to be determined empirically for high-affinity ligands.[16]
-
-
Harvesting and Filtration:
-
Rapidly filter the contents of each well through a GF/B or GF/C glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Rationale: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex. Washing with cold buffer minimizes dissociation while removing unbound radioactivity.
-
-
Quantification:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] * 100
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale: The Ki value is a true measure of affinity and is independent of the assay conditions (like radioligand concentration), allowing for comparison of values across different experiments and labs.
-
Section 4: Building and Interpreting an SAR Table
The Ki values obtained from the binding assay are compiled into an SAR table. This allows for a systematic analysis of how structural modifications affect binding affinity and selectivity. Below is a hypothetical SAR table for our lead compound and its analogs against dopamine D2 and D3 receptors.
| Cmpd | R¹ (at C4) | R² (at N1') | D₂ Ki (nM) | D₃ Ki (nM) | Selectivity (D₂/D₃) | SAR Interpretation |
| 1 (Lead) | -F | -CH₃ | 15 | 45 | 3.0 | Baseline activity. Modest D2 selectivity. |
| 2 | -H | -CH₃ | 95 | 150 | 1.6 | Removal of fluorine is detrimental, suggesting it engages in a favorable interaction or blocks an unfavorable metabolic pathway.[6] |
| 3 | -OH | -CH₃ | 45 | 200 | 4.4 | Hydroxyl group is tolerated but less potent than fluorine, indicating hydrogen bond donation is not critical and the electronic effect of fluorine is key. |
| 4 | -F | -H | 120 | 500 | 4.2 | N-demethylation significantly reduces potency at both receptors, highlighting the importance of the methyl group for affinity, possibly through hydrophobic interactions. |
| 5 | -F | -CH₂CH₃ | 25 | 90 | 3.6 | N-ethyl group is tolerated but offers no improvement, suggesting the binding pocket has limited space in this region. |
| 6 | 3-Fluoro | -CH₃ | 50 | 60 | 1.2 | Moving the fluorine to the 3-position reduces D2 affinity and diminishes selectivity, indicating the precise location of the electronegative group is critical. |
Section 5: Mechanistic Context - Downstream Signaling
Understanding a compound's binding affinity is the first step. It is also crucial to understand its functional consequence. The dopamine D2 receptor is a Gi/o-coupled GPCR.[3] Antagonists of this receptor block the downstream signaling cascade initiated by dopamine.
Caption: Simplified Dopamine D2 receptor signaling pathway.
An antagonist like 4-Fluoro-1'-methyl-1,4'-bipiperidine would bind to the D2 receptor, preventing dopamine from binding and activating the inhibitory G-protein (Gi). This blockade prevents the inhibition of adenylyl cyclase, leading to a modulation of downstream cyclic AMP (cAMP) levels and cellular response. Functional assays measuring cAMP levels or calcium mobilization can confirm whether a high-affinity binder is an agonist, antagonist, or inverse agonist.[17]
References
-
Bettinetti, L., Schlotter, K., Hübner, H., & Gmeiner, P. (2002). Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists. Journal of Medicinal Chemistry. [Link][11][14]
-
Desai, P. V., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link][18]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link][19]
-
Jadhav, T., et al. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link][20]
-
Glen, R. C., et al. (2009). M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines. Bioorganic & Medicinal Chemistry Letters. [Link][12]
-
Hübner, H., & Gmeiner, P. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. Journal of Medicinal Chemistry. [Link][14]
-
Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Patsnap. [Link][21]
-
Bridges, T. M., et al. (2009). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][13]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link][15]
-
Horn, A. S. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior. [Link][2]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link][16]
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Staus, D. P., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. [Link][17]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][6]
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Lindsley, C. W., et al. (2014). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). Bioorganic & Medicinal Chemistry Letters. [Link]
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Pedersen, A. S., et al. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry. [Link][23]
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Newman, A. H., et al. (2014). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Neuropharmacology. [Link][3]
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Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters. [Link][8]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][7]
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Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][9]
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ResearchGate. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][10]
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Pharmacy, D. (2020). SAR of Cholinomimetic Agents Part I. YouTube. [Link][4]
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ResearchGate. (2009). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. ResearchGate. [Link]
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Singh, R., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]
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Wentland, M. P., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
-
Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
-
ResearchGate. A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. ResearchGate. [Link]
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National Center for Biotechnology Information. 1,4'-Bipiperidine. PubChem Compound Database. [Link][1]
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National Center for Biotechnology Information. 1'-Methyl-1,4'-bipiperidine. PubChem Compound Database. [Link][5]
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Lass-Flörl, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Bartolini, M., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- Bipiperidine N-oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection. Journal of Medicinal Chemistry. [Link]
-
de la Cueva, G., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry. [Link]
- Google Patents. (2005). Method for preparing 4-piperidyl piperidine.
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- 2. Structure activity relationships of presynaptic dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 1'-Methyl-1,4'-bipiperidine | C11H22N2 | CID 870793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support guide for the synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in synthetic organic chemistry and insights from the synthesis of related fluorinated and piperidine-containing compounds. As your Senior Application Scientist, my goal is to equip you with the knowledge to navigate the complexities of this synthesis with confidence.
Introduction to Synthetic Challenges
The synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine presents a unique set of challenges stemming from the confluence of several structural features: a fluorinated stereocenter, a bipiperidine linkage, and an N-methylated tertiary amine. The incorporation of fluorine into piperidine scaffolds is a topic of significant interest in medicinal chemistry, yet it is often a non-trivial endeavor.[1][2] Key difficulties can arise in controlling stereoselectivity at the C4 position, preventing unwanted side reactions such as elimination and defluorination, and achieving efficient purification of the final product. This guide will address these potential hurdles with practical, evidence-based solutions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Yield in Reductive Amination Step
Question: I am attempting to synthesize the 4-Fluoro-1'-methyl-1,4'-bipiperidine backbone via reductive amination of 1-methyl-4-piperidone with 4-fluoropiperidine, but I am observing very low yields of the desired product. What are the likely causes and how can I improve the yield?
Answer: Low yields in this reductive amination are a common issue and can be attributed to several factors. Let's break them down:
-
Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the secondary amine to form the iminium ion or enamine intermediate is a crucial equilibrium step. The equilibrium may not favor the intermediate, especially if water is not effectively removed.
-
Solution: Consider using a dehydrating agent, such as molecular sieves, or performing the reaction in a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. Some reducing agents may be too harsh, leading to over-reduction or side reactions, while others may be too mild to efficiently reduce the iminium intermediate.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for reductive aminations as it is mild, selective, and tolerant of a wide range of functional groups.[3] If STAB is not effective, sodium cyanoborohydride (NaBH₃CN) can be used, but it is toxic and requires careful handling.
-
-
Steric Hindrance: The piperidine rings can present some steric bulk, which may hinder the approach of the amine to the ketone or the hydride to the iminium intermediate.
-
Solution: Optimizing the reaction temperature and time can help overcome steric hindrance. A modest increase in temperature may be beneficial, but be cautious of potential side reactions.
-
-
Side Reactions: The basicity of the piperidine nitrogens can lead to side reactions. The enolate of 1-methyl-4-piperidone can participate in self-condensation reactions.
-
Solution: A one-pot procedure where the iminium ion is formed in the presence of the reducing agent can minimize the concentration of the free enolate and reduce self-condensation.
-
Experimental Workflow for Reductive Amination
Caption: Reductive amination workflow.
Formation of Defluorinated Byproduct
Question: During my synthesis, I am observing a significant amount of a byproduct with a mass corresponding to the loss of fluorine. How can I prevent this defluorination?
Answer: The carbon-fluorine bond, while generally strong, can be susceptible to cleavage under certain conditions, particularly during hydrogenation reactions or in the presence of strong reducing agents.[4]
-
Catalytic Hydrogenation: If you are using catalytic hydrogenation (e.g., H₂, Pd/C) for any reduction step, C-F bond hydrogenolysis is a known side reaction.
-
Solution: Avoid catalytic hydrogenation if possible. If it is necessary, screen different catalysts and conditions. For example, using a less active catalyst or performing the reaction under milder pressure and temperature can sometimes mitigate defluorination.
-
-
Harsh Reducing Agents: Strong hydride donors can, in some cases, lead to the elimination of fluoride followed by reduction.
-
Solution: Stick to milder reducing agents like STAB for reductive aminations. If a stronger reducing agent is required for another step, carefully control the reaction temperature and stoichiometry.
-
-
Acidic Conditions: Prolonged exposure to strong acids can potentially promote the elimination of HF, especially if there is a neighboring group that can stabilize a resulting carbocation or double bond.
-
Solution: If acidic conditions are necessary (e.g., for deprotection), use the mildest acid possible and keep the reaction time to a minimum. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Difficulties in Product Purification
Question: I am struggling to purify the final product. It seems to be co-eluting with starting materials or byproducts during column chromatography. Do you have any suggestions?
Answer: The purification of highly polar and basic compounds like 4-Fluoro-1'-methyl-1,4'-bipiperidine can be challenging.
-
Tailing on Silica Gel: The basic nitrogen atoms in your product can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system. This will "cap" the acidic sites on the silica and improve the peak shape. Alternatively, use a different stationary phase, such as alumina or a polymer-based reverse-phase column.
-
-
Volatility of Starting Materials: If your starting materials (e.g., 4-fluoropiperidine) are volatile, they may be difficult to remove completely under reduced pressure.
-
Solution: After the reaction, perform an aqueous workup to remove water-soluble starting materials. A mild acid wash can help to protonate and extract basic impurities. Be cautious not to use an acid that is too strong, which could lead to product degradation.
-
-
Formation of Salts: If your product is isolated as a salt (e.g., hydrochloride), it may have very different solubility and chromatographic properties.
-
Solution: You can often improve chromatographic separation by first neutralizing the salt to the free base. Conversely, sometimes purification is easier with the salt form, so it is worth exploring both possibilities.
-
Summary of Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient iminium/enamine formation; inappropriate reducing agent; steric hindrance. | Use a dehydrating agent; use STAB as the reducing agent; optimize reaction time and temperature. |
| Defluorination | Catalytic hydrogenation; harsh reducing agents; strong acidic conditions. | Avoid catalytic hydrogenation; use mild reducing agents; minimize exposure to strong acids. |
| Purification Issues | Tailing on silica gel; volatile starting materials; salt formation. | Add triethylamine to the eluent; perform an aqueous workup; consider purifying as the free base or a different salt. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry at the 4-position of the fluoropiperidine ring?
A1: If you are starting with 4-fluoropiperidine, the stereochemistry is already set. If you are introducing the fluorine atom during the synthesis, for example, by fluorination of a piperidone precursor, you will likely obtain a mixture of diastereomers. The axial and equatorial positions of the fluorine atom can significantly impact the molecule's properties, such as the pKa of the adjacent nitrogen.[4][5] Separation of these diastereomers can be challenging and may require chiral chromatography or derivatization.
Q2: Can I synthesize this compound by first creating the bipiperidine and then fluorinating it?
A2: This is a plausible alternative route. You could synthesize 1'-methyl-1,4'-bipiperidin-4-one and then introduce the fluorine atom using an electrophilic fluorinating agent like Selectfluor. However, this approach comes with its own set of challenges. The fluorination of ketones can sometimes lead to a mixture of mono- and di-fluorinated products, and controlling the regioselectivity and stereoselectivity can be difficult.
Q3: What analytical techniques are best for characterizing the final product?
A3: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for confirming the structure. ¹⁹F NMR will be particularly useful for confirming the presence of the fluorine atom and may provide information about its environment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Detailed Experimental Protocol (Inferred Method)
Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine via Reductive Amination
This protocol is a suggested starting point and may require optimization.
Step 1: Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-4-piperidone (1.0 eq).
-
Dissolve the ketone in a dry, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
-
Add 4-fluoropiperidine (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium intermediate.
Step 2: Reductive Amination
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Extraction
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Use an eluent system of DCM/methanol with 1% triethylamine. The gradient of methanol can be increased from 0% to 10% to elute the product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Logical Flow of the Synthetic Protocol
Caption: Step-by-step synthesis workflow.
References
- Universität Münster. (2019, January 22).
- Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- ResearchGate. (n.d.). Preparation of all-cis-(multi)
- Li, Y., et al. (2013).
- Ossila. (n.d.). 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9.
- Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Journal of the American Chemical Society. (2005, February 18). 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine.
- AChemBlock. (n.d.).
- ScienceDaily. (2019, January 23).
- Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
- PMC. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
- PubChem. (n.d.). 4-Fluoropiperidine | C5H10FN | CID 2759159.
- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- IS MUNI. (2015, March 31). 1-Alkyl-1-methylpiperazine-1,4-diium Salts.
- Springer Nature Experiments. (n.d.).
- PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Google Patents. (n.d.). WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
- Sigma-Aldrich. (n.d.). N-Methyl-4-piperidinol 98 106-52-5.
- MDPI. (2016, November 15).
- PubMed. (2001, October 11). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- Bipiperidine N-oxide (SCH 351125)
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- Sigma-Aldrich. (n.d.). 1,4'-Bipiperidine-4'-carboxamide | 39633-82-4.
- The Center for Forensic Science Research & Education. (2025, June 18). NPS Discovery — New Drug Monograph 2025 4F-MBZP.
- Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl - Procedure.
Sources
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Fluoro-1'-methyl-1,4'-bipiperidine Synthesis
Doc ID: TS-FMBP-2024 | Tier: Advanced Chemical Support | Status: Active
Executive Summary
This guide addresses the synthesis and byproduct management of 4-Fluoro-1'-methyl-1,4'-bipiperidine , a critical pharmacophore in GPCR ligand design (e.g., KSP inhibitors, CGRP antagonists).
While direct reductive amination using 4-fluoropiperidine is possible, supply chain restrictions and volatility often force researchers to utilize the Late-Stage Deoxofluorination Route (coupling 4-hydroxypiperidine first, then fluorinating). This route is chemically richer but prone to specific failure modes—primarily elimination (alkene formation) and quaternization .
Module 1: The Critical Step – Deoxofluorination Troubleshooting
Context: You are converting 4-hydroxy-1'-methyl-1,4'-bipiperidine to the target fluoride using reagents like DAST, Deoxo-Fluor®, or XtalFluor-E®.
Issue 1: "I am seeing >15% Alkene Byproduct (Elimination)."
The Problem: The major impurity is 1'-methyl-1,4'-bipiperid-3-ene . Root Cause: Deoxofluorination reagents activate the alcohol as a leaving group. The basic nitrogen within the bipiperidine scaffold (even if protonated) or external base can facilitate E2 elimination instead of the desired SN2 substitution.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Reagent Selection | Switch to XtalFluor-E® or PhenoFluor™ | DAST/Deoxo-Fluor release HF rapidly, promoting elimination. XtalFluor-E is more stable and less prone to E2 pathways when used with specific promoters [1]. |
| Solvent | Dichloromethane (DCM) or Toluene | Avoid THF or ethers. Polar non-protic solvents can stabilize the carbocation-like transition state, favoring rearrangement or elimination. Non-polar solvents favor the tight ion pair for SN2 [2]. |
| Temperature | -78°C to -20°C | Kinetic control is essential. The activation step (forming the alkoxy-sulfur intermediate) is fast; the substitution is slower. Warming too fast promotes elimination. |
| Additives | HF-Amine Complexes (e.g., Et3N·3HF) | Providing an exogenous source of fluoride (F-) increases the nucleophile concentration, pushing the reaction toward SN2 over Elimination [3]. |
Issue 2: "The reaction stalled. I have a stable intermediate but no product."
The Problem: LCMS shows a mass corresponding to the activated intermediate (e.g., -OS(NEt2)F2 species) but it won't convert to the fluoride. Root Cause: The secondary alcohol is sterically hindered by the adjacent piperidine ring connection. The fluoride anion is a poor nucleophile in the absence of activation or if "caged" by the reagent byproducts.[1] Solution:
-
Allow Warm-up: Unlike the elimination issue, if you are stuck at the intermediate, you may need to warm to 0°C or RT cautiously.
-
Catalyst: Add DBU (1.5 eq) if and only if you switch to a sulfonyl fluoride reagent (like Perfluoro-1-butanesulfonyl fluoride - PBSF). For DAST, adding strong base will cause immediate blackening/decomposition.
Module 2: Visualizing the Pathway & Failure Modes
The following diagram illustrates the bifurcation between the desired SN2 fluorination and the competing E2 elimination/hydrolysis pathways.
Figure 1: Mechanistic divergence in the deoxofluorination of piperidinyl alcohols. Note the competition between F- attack and proton abstraction.
Module 3: Reductive Amination (The Assembly Phase)
Context: Coupling 1-methyl-4-piperidone with 4-fluoropiperidine (or 4-hydroxypiperidine).
FAQ: "Why is my yield low (<40%) despite consuming the ketone?"
Answer: You are likely forming the Enamine or Bis-alkylation byproducts.
Diagnostic Table:
| Observation | Byproduct Identity | Corrective Action |
| Mass = M + (Piperidine - H) | Enamine | The iminium ion reduced to enamine instead of amine. Switch reductant to STAB (Sodium Triacetoxyborohydride) and add Acetic Acid (1 eq) to protonate the iminium [4]. |
| Mass = M + Ketone | Bis-alkylation | The product amine is more nucleophilic than the starting amine. Use excess amine (1.2–1.5 eq) relative to the ketone, not the other way around. |
| Sticky Gum / Tailing | Boron Complexes | Boron salts from STAB/NaBH4 can complex with the diamine. Workup Requirement: Quench with saturated aqueous NaHCO3 or Rochelle's Salt and stir vigorously for 1 hour before extraction. |
Standardized Protocol: STAB-Mediated Reductive Amination
-
Dissolve: 1-methyl-4-piperidone (1.0 eq) and 4-fluoropiperidine HCl (1.1 eq) in DCE (Dichloroethane).
-
Activate: Add DIPEA (1.1 eq) to free-base the amine salt. Add Acetic Acid (1.2 eq) to catalyze imine formation. Stir 30 mins at RT.
-
Reduce: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Monitor: Warm to RT. Reaction is typically complete in 4–16 hours.
-
Critical Workup: Quench with Sat. NaHCO3. Crucial: Extract with DCM/Isopropanol (3:1) if the product remains in the aqueous phase (bipiperidines are highly polar).
Module 4: Purification & Storage
Q: "My product streaks on silica and co-elutes with impurities."
A: Bipiperidines are strong bases. They interact with the acidic silanols on silica gel.
-
Solution 1 (The "Pre-wash"): Flush the silica column with 1% Triethylamine (Et3N) in Hexane before loading your sample.
-
Solution 2 (Mobile Phase): Use DCM:MeOH:NH4OH (90:9:1). The ammonium hydroxide suppresses protonation of the product by silica.
-
Solution 3 (Alumina): Switch to Basic Alumina stationary phase to eliminate silanol interactions entirely.
Q: "Is the Fluorine stable?"
A: Generally, yes. However, secondary alkyl fluorides can undergo slow elimination if stored in acidic media or heated.
-
Storage: Store as the HCl or Dihydrochloride salt . The protonated amines stabilize the molecule against elimination by preventing the nitrogen lone pair from acting as an internal base.
-
Avoid: Do not store as the free base in solution for extended periods.
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts as Efficient Deoxofluorinating Reagents with Low Elimination Tendency." Journal of Organic Chemistry.
-
Nielsen, M. K., et al. (2015).[2] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[2] Journal of the American Chemical Society.
-
Beaulieu, F., et al. (2009).[2] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Selective Deoxofluorinating Reagents." Organic Letters.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Sources
Technical Support Center: Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine
Welcome to the technical support guide for the synthesis and yield optimization of 4-Fluoro-1'-methyl-1,4'-bipiperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and improve the synthesis of this valuable fluorinated building block. We will delve into the common synthetic challenges, explain the underlying chemical principles, and provide actionable, field-tested protocols to enhance yield and purity.
Overview of the Primary Synthetic Pathway
The most prevalent and efficient method for synthesizing 4-Fluoro-1'-methyl-1,4'-bipiperidine is through a one-pot reductive amination (also known as reductive alkylation).[1][2][3] This reaction involves the condensation of two key starting materials, 1-methyl-4-piperidone and 4-fluoropiperidine , to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent to yield the final tertiary amine product.[1][4]
This method is generally preferred over direct N-alkylation with alkyl halides because it avoids the common problem of over-alkylation, which leads to the formation of quaternary ammonium salts.[1][5][6]
Caption: Decision tree for diagnosing low reaction yield.
Q2: How do I choose between Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride?
Both are common choices for reductive amination, but STAB offers significant advantages.
| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) |
| Reactivity | Mild and highly selective for imines/iminium ions over ketones. [7][8] | More reactive than STAB but still selective under controlled pH. [1] |
| Optimal pH | Performs well in mildly acidic conditions (pH 4-5) without significant reduction of ketones. [6][7] | Requires careful pH control (around 6-7) to maintain selectivity. [6] |
| Toxicity | Byproducts are acetate and borate salts (low toxicity). | Byproduct is highly toxic cyanide gas (HCN), especially under acidic workup conditions. [6] |
| Solvent | Best in aprotic solvents like DCE, DCM, THF. [9] | Often used in protic solvents like methanol. [9] |
| Recommendation | Highly Recommended. Superior performance, safety profile, and ease of use make it the preferred reagent for this synthesis. [6][7] | Use with extreme caution due to toxicity. Generally considered a less desirable, older alternative to STAB. [8] |
Q3: I am having difficulty purifying the final product. What is the best approach?
The product is a basic tertiary amine, which dictates the purification strategy.
-
Step 1: Aqueous Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid and hydrolyzes any remaining reducing agent.
-
Step 2: Liquid-Liquid Extraction: Extract the product into an organic solvent like DCM or ethyl acetate. The product, being a free base, will move into the organic layer.
-
Step 3: Acid Wash (Optional Impurity Removal): If you have unreacted 1-methyl-4-piperidone (a ketone), you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your product, being a base, will protonate and move into the aqueous layer as a salt. The neutral ketone impurity will remain in the organic layer, which can then be discarded. Afterwards, basify the aqueous layer with NaOH and re-extract your purified product back into a fresh organic layer.
-
Step 4: Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 5: Final Purification: For highest purity, flash column chromatography on silica gel is effective. A gradient elution system starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a modifier like methanol containing a small amount of triethylamine (e.g., 0.5-1%) is recommended. The triethylamine prevents the basic amine product from streaking on the acidic silica gel.
Optimized Step-by-Step Protocol
This protocol is based on a standard, high-yielding reductive amination procedure using sodium triacetoxyborohydride. [6][7] Materials:
-
1-Methyl-4-piperidone (1.0 eq)
-
4-Fluoropiperidine hydrochloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, only if starting with the hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (1.2 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-methyl-4-piperidone (1.0 eq) and anhydrous DCE (to make a ~0.2 M solution).
-
Amine Addition: Add 4-fluoropiperidine hydrochloride (1.05 eq) followed by triethylamine (1.1 eq) to liberate the free amine. Stir for 10 minutes. If using the free base of 4-fluoropiperidine, this step is not needed.
-
Acid Catalyst: Add glacial acetic acid (1.2 eq) to the mixture and stir at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be slightly exothermic. Maintain the temperature at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Isolation: Remove the solvent by rotary evaporation to yield the crude product, which can then be purified by flash column chromatography as described in the FAQ section.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Chemistry Channel. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
SiliCycle. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Shakya, G., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PLOS ONE, 11(9), e0162534. [Link]
-
Reddit. (2017, June 9). Challenging reductive amination. r/chemistry. [Link]
-
Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. [Link]
-
ResearchGate. (2020). Reductive amination of ketones with ammonium catalyzed by a newly identified Brevibacterium epidermidis strain for the synthesis of (S)-amines. [Link]
-
Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
- Google Patents. (n.d.). WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
-
PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. [Link]
-
Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. [Link]
-
The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 4F-MBZP. [Link]
Sources
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- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 4-Fluoro-1'-methyl-1,4'-bipiperidine
Welcome to the technical support guide for 4-Fluoro-1'-methyl-1,4'-bipiperidine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this specialized fluorinated bipiperidine derivative. Given the unique physicochemical properties conferred by the fluorine atom and the two basic nitrogen centers, purification can be non-trivial. This guide synthesizes established chemical principles and field-proven strategies for analogous compounds to provide a robust framework for achieving high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and handling of 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Q1: What are the expected physicochemical properties of 4-Fluoro-1'-methyl-1,4'-bipiperidine?
A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties from its constituent parts: 1'-methyl-1,4'-bipiperidine and 4-fluoropiperidine.
-
Physical State: Likely a high-boiling point liquid or a low-melting waxy solid at room temperature. The parent compound, 1,4'-Bipiperidine, has a melting point of 66-70°C.[1]
-
Basicity: The molecule contains two tertiary amine nitrogens, making it a basic compound. It will readily form salts with acids. The fluorine atom, being electron-withdrawing, will slightly decrease the basicity of the adjacent nitrogen compared to its non-fluorinated analog.[2]
-
Solubility: It is expected to be soluble in a wide range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and alcohols. Its solubility in non-polar solvents like hexanes will be limited. As a salt (e.g., hydrochloride), it will exhibit solubility in water or methanol.
-
Stability: Fluorinated amines can be sensitive to acidic conditions.[3] The C-F bond is generally strong, but care should be taken to avoid strongly acidic environments, such as un-buffered silica gel, which could potentially facilitate side reactions.
Q2: What are the most common impurities I might encounter during its synthesis and purification?
A2: Impurities are highly dependent on the synthetic route. A common approach would be the reductive amination of 1-methyl-4-piperidone with 4-fluoropiperidine or a nucleophilic substitution reaction. Potential impurities include:
-
Unreacted Starting Materials: 1-methyl-4-piperidone and/or 4-fluoropiperidine.
-
Reductant Byproducts: Borohydride salts or other residues from the reducing agent used.
-
Side-Reaction Products: Over-alkylation products or dimeric impurities, which can be difficult to remove.[4]
-
Degradation Products: If the molecule is exposed to harsh acidic or oxidative conditions, decomposition can occur. The introduction of fluorine can sometimes create metabolic or chemical liabilities.[3]
Q3: What analytical techniques are best suited for assessing the purity of 4-Fluoro-1'-methyl-1,4'-bipiperidine?
A3: A multi-technique approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions. Use a mobile phase of Hexane/EtOAc with 1-2% triethylamine (Et3N) to prevent streaking. Visualize with potassium permanganate stain, which is highly effective for amines.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) using a C18 column is a standard method.[5][6] A mobile phase of acetonitrile/water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typical.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (from the UV trace) and mass confirmation simultaneously, making it invaluable for identifying the product peak and potential impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and purity analysis. ¹H NMR can quantify impurities if they have distinct, non-overlapping signals. ¹⁹F NMR is particularly powerful for confirming the presence and environment of the fluorine atom.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable.
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during purification in a practical question-and-answer format.
Q: My crude reaction mixture shows multiple spots on TLC, and I'm struggling with the initial workup.
A: A robust initial workup is critical for simplifying the subsequent purification. For a basic compound like this, an acid-base extraction is a powerful first step. This technique separates your basic product from neutral and acidic impurities. See Protocol 2 for a detailed methodology. This step alone can significantly clean up your crude material before attempting chromatography.
Q: My product streaks badly on my silica gel column, leading to poor separation from a closely related impurity.
A: This is a classic issue when purifying amines on standard silica gel. The acidic silanol groups on the silica surface interact strongly with the basic amine, causing tailing or "streaking."
-
Causality: The lone pair on the nitrogen adsorbs strongly to acidic sites on the silica, resulting in slow and uneven elution.
-
Solution: Deactivate the silica gel by adding a basic modifier to your eluent system. Add 1-2% triethylamine (Et3N) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., Hexane/EtOAc or DCM/MeOH). This competitively binds to the acidic sites, allowing your product to elute as a sharp band. See Protocol 1 for an optimized chromatography procedure.
Q: I suspect my product is degrading on the silica gel column, as evidenced by new spots appearing in my collected fractions.
A: If adding a basic modifier is insufficient, the compound may be too sensitive for standard silica gel.
-
Causality: Even with a basic modifier, the inherent acidity of silica can catalyze decomposition of sensitive molecules.
-
Solutions:
-
Switch Stationary Phase: Use a less acidic support like neutral alumina or deactivated silica gel.
-
Reversed-Phase Chromatography: If available, preparative RP-HPLC is an excellent alternative that avoids acidic stationary phases.[6]
-
Bypass Chromatography: Rely on a thorough acid-base extraction (Protocol 2 ) followed by crystallization or distillation. This is often the most effective method for sensitive amines.
-
Q: My purified product is a persistent oil and refuses to crystallize, making handling and final purification difficult.
A: Many amines, especially those with conformational flexibility like bipiperidines, exist as oils even when pure. The solution is often to convert the free base into a solid, crystalline salt.
-
Causality: The free base may have a low melting point or exist as a glass. Converting it to a salt introduces ionic character, creating a rigid crystal lattice that facilitates crystallization.
-
Solution: Form a hydrochloride (HCl) salt. Dissolve the purified oil in a solvent in which the salt is insoluble, such as diethyl ether, ethyl acetate, or a mixture of hexanes and EtOAc. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in ether or 2-propanol) until precipitation is complete. The resulting solid can be isolated by filtration and recrystallized. See Protocol 3 for a detailed procedure.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for Basic Amines
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/EtOAc or DCM/MeOH) that provides a retention factor (Rf) of ~0.3 for your product. Crucially, add 1-2% triethylamine (Et3N) to this solvent system.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing Et3N). Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a few grams of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective.
-
Fraction Collection: Collect fractions and analyze them by TLC (using a TLC chamber pre-equilibrated with the eluent containing Et3N).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of Et3N may require placing the product under high vacuum for an extended period.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (2 x 10 mL per gram). Your basic product will protonate and move into the aqueous layer. The neutral and acidic impurities will remain in the organic layer.
-
Back-Wash: Combine the aqueous layers. To remove any trapped neutral impurities, wash this acidic aqueous layer with a fresh portion of organic solvent (1 x 10 mL per gram). Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 5 M NaOH or solid K₂CO₃, with stirring until the pH is >10. This deprotonates your product, causing it to separate from the aqueous layer, often as an oil or solid.
-
Re-extraction: Extract the free base from the basified aqueous solution back into an organic solvent like DCM (3 x 10 mL per gram).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 3: Salt Formation and Recrystallization
-
Dissolution of Free Base: Dissolve the purified oily product (obtained from chromatography or extraction) in a minimal amount of a suitable solvent. Good choices include diethyl ether, ethyl acetate, or methanol.
-
Acid Addition: While stirring, slowly add a stoichiometric amount of a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether, or concentrated HCl if using an alcohol as the solvent).
-
Precipitation: The hydrochloride salt should precipitate as a solid. If precipitation is slow, you can try scratching the inside of the flask with a glass rod or cooling the solution in an ice bath.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.[8]
-
Recrystallization: The salt can be further purified by recrystallization.[9][10] Common solvent systems for amine hydrochlorides include ethanol/ether or methanol/ethyl acetate. Dissolve the salt in the minimum amount of the hot polar solvent (e.g., ethanol) and then slowly add the less polar co-solvent (e.g., ether) until the solution becomes slightly cloudy. Allow it to cool slowly to form high-purity crystals.
Section 4: Visualization & Data
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for tackling the purification of 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Caption: Decision workflow for selecting a purification strategy.
Table 1: Common Solvent Systems for Amine Chromatography
| Polarity | Base Solvent System | Basic Modifier | Typical Use Case |
| Low | Hexane / Ethyl Acetate | 1-2% Triethylamine | Separating non-polar to moderately polar amines. |
| Medium | Dichloromethane / Methanol | 1-2% Triethylamine | Separating moderately polar to very polar amines. |
| High | Dichloromethane / Methanol | 0.5-1% Ammonium Hydroxide | For very polar amines or when Et₃N is not effective. |
| Reversed-Phase | Acetonitrile / Water | 0.1% TFA or Formic Acid | Analytical or preparative HPLC; good for polar amines. |
References
-
Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]
-
Course Hero. (n.d.). purification by crystallization. Retrieved from [Link]
- Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
-
ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
O'Hagan, D. (2008). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 51(15), 4391-4398. Retrieved from [Link]
- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
-
SciSpace. (n.d.). Bio-analytical Assay Methods used in Therapeutic Drug Monitoring of Antiretroviral Drugs-A Review. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
University of Amsterdam. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
-
PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. Retrieved from [Link]
-
PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]
Sources
- 1. 1,4'-Bipiperidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7662964B2 - Process for producing [1,4â²] bipiperidinyl-1â²-carbonyl chloride or hydrochloride thereof - Google Patents [patents.google.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Reaction Condition Optimization for 4-Fluoro-1'-methyl-1,4'-bipiperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of 4-Fluoro-1'-methyl-1,4'-bipiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or developing synthetic routes to this and structurally related fluorinated piperidine scaffolds. We provide in-depth troubleshooting advice and frequently asked questions based on established principles of organic synthesis and field-proven insights.
The synthesis of this target molecule is most effectively approached via a two-stage process: first, the construction of the 1,4'-bipiperidine core to form a hydroxyl precursor, followed by a deoxofluorination step. This guide is structured to address the distinct challenges of each stage.
Stage 1: Synthesis of the Precursor, 1'-Methyl-1,4'-bipiperidin-4-ol
The most common and reliable method for constructing the bipiperidine backbone is through the reductive amination of 1-methyl-4-piperidone with 4-hydroxypiperidine. This method forms the C-N bond between the two piperidine rings.
Experimental Workflow: Precursor Synthesis
Caption: Workflow for the synthesis of the alcohol precursor.
Troubleshooting Guide: Precursor Synthesis (Reductive Amination)
Q1: My reaction yield is low, with significant amounts of unreacted 1-methyl-4-piperidone remaining. What is the likely cause?
A1: This issue typically points to inefficient formation of the key iminium ion intermediate or suboptimal reduction conditions.
-
Causality: Reductive amination is a pH-sensitive reaction. The initial condensation between the ketone (1-methyl-4-piperidone) and the amine (4-hydroxypiperidine) to form a hemiaminal, followed by dehydration to the iminium ion, is acid-catalyzed but requires a free amine nucleophile. If the medium is too acidic, the amine starting material is fully protonated and non-nucleophilic. If it is too basic, the dehydration step is inefficient.
-
Solution: While mild reducing agents like sodium triacetoxyborohydride (STAB) can tolerate slightly acidic conditions, sometimes generated in situ from the amine and any moisture, you can add a catalytic amount of a weak acid like acetic acid (AcOH) to promote iminium ion formation.[1]
-
Actionable Protocol: To a solution of 1-methyl-4-piperidone (1.0 eq) and 4-hydroxypiperidine (1.1 eq) in dichloromethane (DCM), add acetic acid (0.1 eq). Stir for 20-30 minutes before adding sodium triacetoxyborohydride (1.5 eq) portion-wise.
Q2: I am observing the formation of a side product corresponding to the simple reduction of 1-methyl-4-piperidone to 1-methyl-4-piperidinol. How can I prevent this?
A2: This indicates that the reducing agent is reacting with the ketone faster than the amine is. This is a common issue with more reactive, less selective reducing agents.
-
Causality: Borohydrides can reduce both ketones and iminium ions. The relative rates determine the product distribution. Sodium triacetoxyborohydride (NaBH(OAc)₃) is sterically hindered and less reactive than agents like sodium borohydride (NaBH₄), making it highly selective for the iminium ion over the ketone.[1]
-
Solution: The choice of reducing agent is critical. Ensure you are using a selective reagent like NaBH(OAc)₃. If you are already using it, the issue might be the order of addition.
-
Actionable Protocol: Always allow the ketone and amine to stir together first to facilitate iminium ion formation before introducing the reducing agent. Do not add the reducing agent to the ketone before the amine is present.
| Reducing Agent | Pros | Cons | Typical Solvent |
| Sodium Triacetoxyborohydride | High selectivity for iminium ions; mild. | Moisture sensitive; relatively expensive. | DCM, THF, DCE |
| Sodium Cyanoborohydride | Effective at neutral to slightly acidic pH. | Highly toxic (releases HCN in strong acid). | Methanol, Ethanol |
| H₂ / Palladium on Carbon | "Green" reagent; high yield. | Requires specialized hydrogenation equipment; may not be chemoselective. | Methanol, Ethanol |
Stage 2: Fluorination of 1'-Methyl-1,4'-bipiperidin-4-ol
This stage involves a nucleophilic substitution reaction where the hydroxyl group is replaced by fluoride. This is a challenging transformation prone to side reactions, primarily elimination.
Troubleshooting Decision Tree: Deoxofluorination
Caption: Decision tree for troubleshooting the deoxofluorination step.
Frequently Asked Questions (FAQs): Fluorination
Q1: What is the most common side reaction during the fluorination of cyclic alcohols like our precursor, and why does it happen?
A1: The most prevalent side reaction is elimination (dehydration) to form 1'-methyl-1,2,3,6-tetrahydro-1,4'-bipiperidine.
-
Mechanistic Insight: Deoxofluorination reagents like DAST (diethylaminosulfur trifluoride) first react with the alcohol to form a good leaving group (an intermediate fluorosulfite ester). This can then undergo substitution (Sₙ2) to give the desired fluoride or elimination (E1 or E2) to form an alkene.[2] The piperidine nitrogen can act as an internal base, promoting the E2 pathway. Furthermore, the formation of a carbocation intermediate (E1 pathway) is stabilized in polar solvents and at higher temperatures, also leading to the elimination product.
Q2: My reaction is producing more of the elimination byproduct than the desired fluorinated product. How can I minimize this?
A2: Suppressing elimination requires careful control of reaction parameters to favor the Sₙ2 pathway over E1/E2.
-
Temperature Control: This is the most critical factor. Perform the reaction at low temperatures. Start the addition of the fluorinating agent at -78 °C and allow the reaction to warm slowly to 0 °C or room temperature. Higher temperatures significantly favor elimination.
-
Solvent Choice: Use non-polar, non-coordinating solvents like toluene or hexane instead of more polar solvents like DCM or THF. Polar solvents can stabilize the carbocation intermediate of the E1 pathway.
-
Slow Addition: Add the fluorinating agent dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the reagent low, minimizing exothermic events and side reactions.
Q3: Which fluorinating agent should I choose?
A3: The choice depends on a balance of reactivity, safety, and cost. For deoxofluorination, several reagents are available.
| Fluorinating Agent | Pros | Cons | Safety Considerations |
| DAST | Commonly used, effective. | Thermally unstable, can detonate above 90°C. | Handle with extreme care; never heat. Potential for HF release during workup. |
| Deoxo-Fluor® | More thermally stable than DAST. | More expensive. | More stable, but still requires careful handling and quenching. |
| PyFluor | Solid, stable reagent; less prone to generating HF. | Newer reagent, may be more expensive. | Generally considered safer than sulfur trifluoride-based reagents. |
| Selectfluor® | Stable, easy-to-handle solid. | Not suitable. This is an electrophilic ("F+") agent used for fluorinating electron-rich centers like enolates, not for deoxofluorination.[3][4] | N/A for this reaction. |
Q4: What is a reliable workup procedure for these reactions?
A4: A careful and cold workup is essential to prevent decomposition and safely neutralize reactive species.
-
Actionable Protocol:
-
Cool the reaction vessel in an ice bath.
-
Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This can be highly exothermic and release gas.
-
Allow the mixture to stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Section 3: Analytical Characterization
Q1: How can I effectively monitor the reaction progress and confirm the identity of my final product?
A1: A combination of chromatographic and spectroscopic techniques is recommended.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting alcohol. Use a mobile phase like 10% Methanol in DCM with 1% triethylamine (to prevent streaking of the basic amine product on the silica plate).
-
Product Identification:
-
Mass Spectrometry (GC-MS or LC-MS): This is the best initial check. Look for the correct molecular ion peak for the fluorinated product. This will also reveal the mass of any major byproducts, such as the elimination product.[6][7]
-
NMR Spectroscopy: This is essential for unambiguous structure confirmation.
-
¹H NMR: The proton on the carbon bearing the fluorine will appear as a large doublet of triplets due to coupling with the fluorine atom and adjacent protons.
-
¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF), typically in the range of 170-250 Hz.
-
¹⁹F NMR: This is the definitive experiment. The product should show a single signal in the ¹⁹F spectrum, confirming the successful incorporation of fluorine.
-
-
References
- Analytical Methods - RSC Publishing. (n.d.).
-
Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 58(3), 281-288. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
-
SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved February 15, 2026, from [Link]
-
NPS Discovery. (2025, June 18). New Drug Monograph: 4F-MBZP. The Center for Forensic Science Research & Education. Available at: [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved February 15, 2026, from [Link]
-
DiVA portal. (2011, July 8). Two trace analytical methods for simultaneous determination of three classes of perfluoroalkyl acids in food and drinking water. Retrieved February 15, 2026, from [Link]
-
PEPTLAB. (2024, March 18). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. Retrieved February 15, 2026, from [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
DOI. (n.d.). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare. Retrieved February 15, 2026, from [Link]
-
Perreault, C., et al. (2021). Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7247. Available at: [Link]
-
Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
Koyiri, K., & Naidu, S. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 316-321. Available at: [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Cheméo. (n.d.). 1,4'-Bipiperidine. Retrieved February 15, 2026, from [Link]
-
Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 123-145. Available at: [Link]
-
Macmillan Group - Princeton University. (2019, November 27). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Retrieved February 15, 2026, from [Link]
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Preventing defluorination in "4-Fluoro-1'-methyl-1,4'-bipiperidine" synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals. We will delve into a reliable synthetic protocol, address the critical challenge of defluorination, provide robust troubleshooting strategies in a direct question-and-answer format, and outline analytical methods for quality control.
Section 1: Recommended Synthetic Pathway: Reductive Amination
The synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine is most efficiently achieved via a one-pot reductive amination. This method is widely utilized for C-N bond formation due to its operational simplicity, mild conditions, and the commercial availability of starting materials.[1] The core of this transformation is the reaction between 1-methyl-4-piperidone and 4-fluoropiperidine to form an intermediate iminium ion, which is then reduced in situ to the desired bipiperidine product.
Caption: Fig 1. Reductive Amination Pathway
Experimental Protocol: One-Pot Synthesis
This protocol is optimized to minimize side reactions, particularly defluorination. The choice of sodium triacetoxyborohydride is critical; it is a mild reducing agent that is effective under the slightly acidic conditions required for iminium ion formation and selectively reduces the iminium ion in the presence of the starting ketone.[2][3]
Reagents & Recommended Conditions
| Parameter | Recommended | Rationale |
| Ketone | 1-Methyl-4-piperidone | Commercially available starting material. |
| Amine | 4-Fluoropiperidine | Can be used as the free base or hydrochloride salt. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and effective under acidic/neutral pH. Avoids over-reduction and is less toxic than NaBH₃CN.[2] |
| Solvent | Dichloroethane (DCE) or Dichloromethane (DCM) | Aprotic, effectively solubilizes reactants. |
| Acid Catalyst | Acetic Acid (catalytic amount, ~5 mol%) | Facilitates the formation of the key iminium ion intermediate. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Minimizes temperature-dependent side reactions like elimination. |
| Reaction Time | 12-24 hours | Typically sufficient for full conversion. Monitor by LC-MS. |
Step-by-Step Procedure:
-
To a stirred solution of 1-methyl-4-piperidone (1.0 eq) in dichloroethane (DCE, ~0.2 M) under a nitrogen atmosphere, add 4-fluoropiperidine (1.1 eq). If using the hydrochloride salt of the amine, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (0.05 eq) and stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Section 2: Troubleshooting Guide: The Defluorination Problem
Defluorination is the most common and problematic side reaction in this synthesis. Understanding its causes is key to prevention. The C-F bond, while strong, can be cleaved under certain conditions, leading to yield loss and purification challenges.[4]
Caption: Fig 2. Common Defluorination Pathways
Q1: My mass spectrometry analysis shows a significant peak corresponding to the loss of fluorine (or gain of oxygen). What is happening?
A: You are observing byproducts from defluorination. There are two primary mechanisms responsible:
-
Nucleophilic Substitution (Sₙ2): A nucleophile (such as hydroxide from a basic workup, water at high temperatures, or even the amine starting material) attacks the carbon atom bonded to fluorine, displacing it as a fluoride ion.[5][6] If water or hydroxide is the nucleophile, you will see a mass corresponding to the hydroxylated byproduct (M-F+OH).
-
Elimination (E2): In the presence of a strong, non-nucleophilic base, a proton on a carbon adjacent to the C-F bond can be abstracted. This leads to the elimination of hydrogen fluoride (HF) and the formation of an unsaturated tetrahydropyridine byproduct.[7] This is more likely at elevated temperatures.
Q2: I suspect my choice of base or reducing agent is causing the issue. What are the best reagents to use?
A: Your suspicion is likely correct. Reagent choice is paramount.
-
Reducing Agent: Avoid harsh reducing agents like Lithium Aluminum Hydride (LAH). The recommended agent is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It operates under mildly acidic to neutral conditions, which stabilizes the fluorinated ring, and it selectively reduces the iminium ion intermediate.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and can sometimes require more basic conditions that risk defluorination.
-
Base: For the reductive amination itself, no strong base is needed; the amine reactant is sufficiently basic, and the reaction is catalyzed by a weak acid. If you are starting with the hydrochloride salt of 4-fluoropiperidine, use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to liberate the free amine before adding the reducing agent. Avoid strong bases like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or sodium methoxide (NaOMe) , as they will aggressively promote both substitution and elimination pathways.
Q3: What roles do temperature and reaction time play in preventing defluorination?
A: Both are critical parameters.
-
Temperature: Defluorination side reactions have a higher activation energy than the desired reductive amination. Therefore, they are significantly accelerated at higher temperatures. Running the reaction at or below room temperature (0 °C to 25 °C) is the single most effective way to minimize these unwanted pathways. Never heat this reaction unless all other optimization attempts have failed.
-
Reaction Time: While the reaction should be allowed to run to completion, excessively long reaction times (e.g., >48 hours) can increase the opportunity for slow degradation pathways to occur. It is best to monitor the reaction by LC-MS and work it up promptly once the limiting reagent has been consumed.
Q4: My workup procedure seems to be causing product degradation. What is a safe workup protocol?
A: Aggressive workup conditions can cleave the C-F bond post-synthesis.
-
Avoid Strong Acids/Bases: Do not wash the organic layer with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH). This is a common cause of last-minute defluorination or hydrolysis.
-
Recommended Quench/Wash: A careful quench with a saturated sodium bicarbonate (NaHCO₃) solution is ideal. It is basic enough to neutralize the acetic acid catalyst and any remaining reducing agent byproducts but mild enough to not attack the C-F bond. Follow this with a wash with saturated sodium chloride (brine) to remove excess water before drying.
Section 3: Analytical Methods for Detecting Defluorination
Confirming the presence and quantity of defluorinated impurities is essential for process optimization and quality control.
Q1: What is the most definitive way to confirm and quantify defluorination?
A: A combination of ¹⁹F NMR Spectroscopy and LC-MS is the gold standard.
-
¹⁹F NMR: This is the most direct technique. The target molecule will have a characteristic signal in the ¹⁹F spectrum. The appearance of a sharp signal for inorganic fluoride (F⁻), or the reduction in the integral of the product's fluorine signal relative to an internal standard, provides direct, quantitative evidence of defluorination.[8][9]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for separating the desired product from its byproducts. You can identify each component by its mass-to-charge ratio (m/z).
-
Expected Mass (M+H)⁺: For C₁₁H₂₁FN₂, expected m/z ≈ 201.17
-
Hydroxylated Impurity (M-F+OH)⁺: For C₁₁H₂₂N₂O, expected m/z ≈ 199.18
-
Elimination Impurity (M-HF)⁺: For C₁₁H₂₀N₂, expected m/z ≈ 181.17
-
Q2: How can I use ¹H and ¹³C NMR to identify the defluorinated byproduct?
A: The fluorine atom has a profound effect on the NMR signals of nearby nuclei due to spin-spin coupling (J-coupling).
-
¹H NMR: Protons on the same carbon as fluorine (H-C-F) and on the adjacent carbons (H-C-C-F) will appear as complex multiplets (e.g., doublet of triplets). In the defluorinated byproduct, these signals will collapse into simpler patterns (e.g., triplets or singlets) and will shift significantly upfield (to a lower ppm value).
-
¹³C NMR: The carbon atom directly attached to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 170-250 Hz). The adjacent carbons will also show smaller couplings (²JCF ≈ 15-25 Hz). The loss of these characteristic couplings is a clear indicator of defluorination.
Q3: How can I quantify the amount of free fluoride ion in my reaction?
A: Besides ¹⁹F NMR, you can use Ion Chromatography (IC) or a Fluoride Ion-Selective Electrode (ISE) . These techniques are typically applied to the aqueous layers from the workup. They are highly sensitive and can provide an accurate measure of the total fluoride displaced during the reaction, giving a direct percentage of defluorination.[10][11]
Section 4: Troubleshooting Workflow & FAQs
Caption: Fig 3. Troubleshooting Flowchart
Frequently Asked Questions (FAQs)
-
What is a typical yield for this reaction?
-
With optimized, mild conditions, yields of 70-85% after purification are achievable. Yields below 60% often indicate competing side reactions like defluorination.
-
-
Can I use 4-aminopiperidine and then fluorinate the final product?
-
This is not recommended. Post-synthesis fluorination of a complex amine is often low-yielding and non-selective. It is far more efficient to build the molecule from a fluorinated precursor.
-
-
Is the final product stable for storage?
-
Yes, as a free base or a hydrochloride salt, the purified product is generally stable when stored in a cool, dry place away from strong acids or bases.
-
-
My reaction is stalled and not going to completion. What should I do?
-
First, confirm the quality of your reagents, especially the reducing agent, which can degrade with age and exposure to moisture. Second, ensure you have added the catalytic acetic acid, as it is essential for iminium formation. Do not increase the temperature to force the reaction to completion; this will favor defluorination. Instead, consider adding a small additional portion of the reducing agent.
-
References
-
Wikipedia. (2023, September 27). 1-Methyl-4-piperidone. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Retrieved February 15, 2026, from [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. MDPI. Retrieved February 15, 2026, from [Link]
-
Gao, B., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(17), 4252–4255. [Link]
-
Nielson, M. K., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 339. [Link]
-
Wang, F., et al. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(23), 7120. [Link]
-
Liu, Y., et al. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Chemical Society Reviews, 49(14), 4879-4903. [Link]
-
Pellizzari, F., et al. (2023). Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. Environmental Science & Technology, 57(42), 15915–15925. [Link]
-
Bentel, M. J., et al. (2022). Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment: Closing the Fluorine Mass Balance. ACS ES&T Water, 2(11), 2056–2065. [Link]
-
Liu, Y., et al. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. Chemical Society Reviews, 49(14), 4879-4903. [Link]
-
Wikipedia. (2024, January 20). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of C−F bond cleavage of 2‐fluorobenzoate by Rieske dioxygenases. Retrieved February 15, 2026, from [Link]
-
Jäger, C., et al. (2021). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. Molecules, 26(21), 6619. [Link]
-
Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved February 15, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved February 15, 2026, from [Link]
-
The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Retrieved February 15, 2026, from [Link]
-
Dobson, D. E. (2022). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University. Retrieved February 15, 2026, from [Link]
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CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Retrieved February 15, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]
-
Wang, S., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(14), 6519–6543. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
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Zhang, W. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(5), 1095–1103. [Link]
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Hirano, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved February 15, 2026, from [Link]
-
Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1814–1849. [Link]
-
Sivasankar, C., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(8), 3093–3098. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2026, from [Link]
-
The Pozo, C., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(9), 2245–2258. [Link]
-
The Doyle Group, UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved February 15, 2026, from [Link]
-
Bentel, M. J., et al. (2021). Near-Quantitative Defluorination of Perfluorinated and Fluorotelomer Carboxylates and Sulfonates with Integrated Oxidation and Reduction. Environmental Science & Technology Letters, 8(5), 417–422. [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved February 15, 2026, from [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
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ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Retrieved February 15, 2026, from [Link]
-
Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(trifluoromethyl)piperidine. Retrieved February 15, 2026, from [Link]
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"4-Fluoro-1'-methyl-1,4'-bipiperidine" stability and degradation issues
Technical Support Center: 4-Fluoro-1'-methyl-1,4'-bipiperidine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information on the stability and potential degradation issues of 4-Fluoro-1'-methyl-1,4'-bipiperidine. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot problems, and ensure the integrity of your experiments.
Section 1: Understanding the Molecule - Core Stability Characteristics
4-Fluoro-1'-methyl-1,4'-bipiperidine is a fluorinated derivative of a bipiperidine scaffold. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its basicity and metabolic stability. [1][2]Understanding these fundamental characteristics is crucial for predicting its behavior under various experimental conditions.
The piperidine ring is a common motif in pharmaceuticals, but it can be susceptible to oxidation, especially when exposed to air and light, which may lead to discoloration. [3]The fluorine substituent on one of the piperidine rings is expected to influence its conformational preferences, with the axial orientation often being favored due to dipole interactions. [4][5]
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and use of 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Q1: What are the ideal storage conditions for 4-Fluoro-1'-methyl-1,4'-bipiperidine?
A1: To ensure long-term stability, 4-Fluoro-1'-methyl-1,4'-bipiperidine should be stored in a cool, dry, and dark environment. Many suppliers of similar piperidine compounds recommend refrigeration at 2-8°C. [6][7]For extended storage, temperatures of -20°C are advisable. [8]It is crucial to use tightly sealed, opaque containers, preferably made of amber glass, to protect the compound from moisture and light. [9]The presence of moisture can lead to hydrolysis, while light exposure can cause photodegradation. [6][9]
| Storage Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Minimizes thermal degradation. [6][8] |
| Light | Store in amber glass vials or in the dark | Prevents photodegradation. [6][9] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation. [3] |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents moisture ingress and reaction with container material. [9]|
Q2: My solution of 4-Fluoro-1'-methyl-1,4'-bipiperidine has turned yellow/brown. What happened, and can I still use it?
A2: Discoloration of piperidine-based compounds is often a sign of oxidation. [3]This can occur with exposure to air and light over time. The usability of the discolored solution depends on the sensitivity of your application. For highly sensitive assays, it is recommended to purify the compound before use. For less critical applications, the impact may be negligible, but it's essential to consider that the presence of impurities could affect your results.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for 4-Fluoro-1'-methyl-1,4'-bipiperidine are not extensively documented in the provided search results, we can infer potential pathways based on the chemistry of related compounds.
-
Oxidation: The piperidine nitrogen can be susceptible to oxidation.
-
De-methylation: The N-methyl group could be cleaved under certain metabolic or chemical conditions.
-
Hydrolysis: Although the C-F bond is strong, extreme pH conditions could potentially lead to its cleavage. [10]* Ring Opening: Thermal degradation of piperazine structures, which are related to piperidines, can involve ring-opening reactions. [2] Q4: What solvents are recommended for dissolving and working with 4-Fluoro-1'-methyl-1,4'-bipiperidine?
A4: The choice of solvent will depend on the specific application. For N-alkylation reactions involving piperidines, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred. [3]For analytical techniques such as HPLC, a mixture of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is common. [11][12]It is always advisable to check the solubility of the specific batch of the compound in a small amount of the intended solvent before preparing a stock solution.
Section 3: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with 4-Fluoro-1'-methyl-1,4'-bipiperidine.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Compound degradation leading to the presence of impurities.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Detailed Steps:
-
Assess Purity: The first step is to verify the purity of your 4-Fluoro-1'-methyl-1,4'-bipiperidine stock.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). [13][14] * Protocol:
-
Prepare a fresh solution of your compound in a suitable solvent (e.g., acetonitrile/water).
-
Use a C18 reverse-phase column. [11][12] 3. Run a gradient elution, for example, from 10% to 90% acetonitrile in water (both with 0.1% TFA) over 15-20 minutes.
-
Monitor the eluent using both a UV detector (e.g., at 210 nm and 254 nm) and a mass spectrometer.
-
Compare the resulting chromatogram and mass spectrum to a reference standard or the data provided by the supplier. Look for the expected molecular ion peak and any significant impurity peaks.
-
-
-
Purification (if necessary): If significant impurities are detected, purification is required.
-
Recommended Technique: Preparative HPLC or flash column chromatography.
-
Considerations: The choice of purification method will depend on the scale and the nature of the impurities.
-
-
Re-evaluation: After confirming the purity of your compound, re-run your experiment with the purified material. If inconsistencies persist, investigate other experimental parameters such as reagent quality, instrument calibration, and protocol adherence.
Issue 2: Poor Reaction Yield or Incomplete Conversion
Possible Cause: In addition to compound purity, reaction conditions can significantly impact the outcome.
Troubleshooting Considerations:
-
Base Selection: For reactions requiring a base, ensure it is non-nucleophilic to avoid side reactions. [3]Common choices include triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
-
Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents are often preferred for reactions involving piperidines. [3]* Steric Hindrance: Consider the possibility of steric hindrance, which might necessitate higher reaction temperatures or longer reaction times. [3]* Moisture and Air Sensitivity: As previously mentioned, piperidine compounds can be sensitive to moisture and air. Conducting reactions under an inert atmosphere can improve yields.
Section 4: Analytical Methods for Stability Assessment
Regularly assessing the stability of your 4-Fluoro-1'-methyl-1,4'-bipiperidine is crucial for ensuring the reliability of your research.
Forced Degradation Studies:
To understand the potential degradation pathways, it is beneficial to perform forced degradation studies. [15]This involves subjecting the compound to harsh conditions to accelerate its breakdown.
| Stress Condition | Typical Protocol | Potential Degradation |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of functional groups |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis of functional groups |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Oxidation of nitrogen and other susceptible sites |
| Thermal | 80°C for 48 hours (solid state) | Thermal decomposition |
| Photolytic | Exposure to UV light (e.g., 254 nm) for 24 hours | Photodegradation |
Analytical Techniques for Degradant Identification:
-
LC-MS/MS: Ideal for separating degradation products and obtaining structural information from their fragmentation patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile degradation products. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated and purified degradation products.
Section 5: Concluding Remarks
The stability of 4-Fluoro-1'-methyl-1,4'-bipiperidine is a critical factor for obtaining reliable and reproducible experimental results. By implementing proper storage and handling procedures, and by being equipped to troubleshoot potential degradation issues, researchers can ensure the integrity of their studies. This guide provides a foundational framework for working with this compound; however, it is always recommended to consult the supplier's specific guidelines and the relevant scientific literature for the most up-to-date information.
References
- Analytical Methods - RSC Publishing. (n.d.).
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc.
- 4-fluoro PV8 piperidine analog (hydrochloride) (CAS 2748623-02-9). (n.d.). Cayman Chemical.
- How to store fluorinated pharmaceutical intermediates properly? (2025, June 18). Blog.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- NPS Discovery — New Drug Monograph 2025 4F-MBZP. (2025, June 18). The Center for Forensic Science Research & Education.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México.
- SAFETY DATA SHEET. (2024, March 27).
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
- What are the storage stability of Piperidine Series compounds over time? (2025, June 17). Blog - BTC.
- common challenges in working with piperidine-based compounds. (n.d.). Benchchem.
- Two trace analytical methods for simultaneous determination of three classes of perfluoroalkyl acids in food and drinking water. (2011, July 8). DiVA portal.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). PMC.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update - UK.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025, October 17). ResearchGate.
- Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. (2025, August 5). ResearchGate.
- Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (2025, April 18).
- Strategies for the Biodegradation of Polyfluorinated Compounds. (2022, August 17). Semantic Scholar.
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1). BioProcess International.
- Forced Degradation – A Review. (2022, November 30).
- 103985-03-1 | 1'-Methyl-2,4'-bipiperidine. (n.d.). ChemScene.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 7. chemscene.com [chemscene.com]
- 8. caymanchem.com [caymanchem.com]
- 9. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 10. mdpi.com [mdpi.com]
- 11. redalyc.org [redalyc.org]
- 12. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. cfsre.org [cfsre.org]
- 15. biomedres.us [biomedres.us]
Troubleshooting guide for "4-Fluoro-1'-methyl-1,4'-bipiperidine" handling
The following Technical Support Guide is designed for researchers and drug development professionals handling 4-Fluoro-1'-methyl-1,4'-bipiperidine . This guide prioritizes experimental stability, solubility optimization, and analytical validation.
CAS (Parent/Related): 1426290-04-1 (HCl salt of des-methyl analog); Specific derivative handling based on fluorinated bipiperidine class properties. Chemical Class: Fluorinated N-heterocycle / Tertiary Amine Primary Application: Pharmaceutic intermediate (GPCR ligands, ion channel blockers).[1]
Chemical Identity & Critical Properties
Before troubleshooting, verify the specific form of the compound you are handling. The physicochemical behavior differs drastically between the Free Base and the Hydrochloride Salt .
| Feature | Free Base | Hydrochloride Salt (HCl) |
| State | Viscous Oil or Low-Melting Solid | Crystalline Solid (White/Off-white) |
| Hygroscopicity | Moderate | High (Deliquescent) |
| Solubility (Water) | Low / Insoluble | High |
| Solubility (DCM/EtOAc) | High | Very Low |
| Reactivity Risk | Oxidation (N-oxide), Alkylation | Acidic hydrolysis, Hygroscopic clumping |
Core Troubleshooting Directive
"My compound turned into a sticky gum."
Cause: This is typically due to moisture absorption (hygroscopicity) of the HCl salt or partial oxidation of the free base. * Solution: Lyophilize from water/acetonitrile (1:1) to restore powder form.[1] Store under Argon/Nitrogen at -20°C.
Solubility & Formulation Troubleshooting
Issue: "The compound precipitates when added to the reaction buffer."
This molecule contains two tertiary amine centers and a lipophilic fluorinated backbone.[1] Solubility is strictly pH-dependent.[1]
Solubility Decision Tree
Figure 1: Decision matrix for solvent selection based on compound form and application.
FAQ: Formulation
Q: Can I dissolve the free base in PBS directly? A: No. The free base is lipophilic.[1] You must first dissolve it in DMSO (make a 10-50 mM stock) and then dilute into the buffer.[1] Ensure the final DMSO concentration is <1% to avoid cytotoxicity in bioassays.[1]
Q: How do I convert the salt to the free base for organic synthesis? A:
-
Dissolve the salt in minimal water.[1]
-
Adjust pH to >11 using 1M NaOH or saturated Na₂CO₃.[1]
-
Extract 3x with Dichloromethane (DCM).[1]
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
Stability & Degradation Risks
Issue: "I see a new impurity peak at RRT 0.85 in HPLC."
The C-F bond at the 4-position is a secondary alkyl fluoride.[1] While generally stable, it is susceptible to elimination (dehydrofluorination) under specific conditions, leading to a tetrahydropyridine impurity.
Degradation Mechanism: Dehydrofluorination[1]
-
Trigger: Strong bases (e.g., NaH, t-BuOK) or high temperatures (>80°C).[1]
-
Mechanism: E2 elimination removing the proton at C3/C5 and the Fluorine at C4.
-
Detection:
Storage Protocol
-
Temperature: -20°C is mandatory for long-term storage (>1 month).
-
Atmosphere: Store under inert gas (Argon). The N-methyl group is prone to slow oxidation to N-oxide in air.[1]
-
Container: Amber glass vials (protect from light).
Reaction Troubleshooting Guide
Context: Using 4-Fluoro-1'-methyl-1,4'-bipiperidine as a building block.
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Couplings | Nucleophilicity hindered by steric bulk of bipiperidine system.[1] | Switch to high-activity catalysts (e.g., RuPhos Pd G4) or increase temperature cautiously (watch for defluorination).[1] |
| Formation of HF | Thermal decomposition of C-F bond.[1] | Avoid Lewis Acids (e.g., AlCl₃, BF₃) which strip Fluorine. Use mild bases (Cs₂CO₃) instead of alkoxides.[1] |
| Emulsions during Workup | Amphiphilic nature (Polar amines + Lipophilic backbone).[1] | Do not shake vigorously.[1] Use a brine wash.[1] If emulsion persists, add a small amount of Methanol to the organic layer. |
Workflow: Safe Coupling Protocol
Figure 2: Optimized workflow for cross-coupling reactions to minimize defluorination.
Analytical Validation (QC)
Issue: "The NMR spectrum looks messy."
Because of the bipiperidine ring flip and the N-methyl inversion, signals can appear broadened at room temperature.[1]
Standard QC Parameters
-
¹H NMR (CDCl₃):
-
¹⁹F NMR:
-
Mass Spectrometry (ESI+):
-
Parent Ion: [M+H]⁺.
-
Common Fragment: Loss of HF ([M+H-20]⁺) is common in the source but should not be the major peak in the raw sample.[1]
-
References
-
Thermo Scientific Chemicals. 1,4'-Bipiperidine, 99% Safety Data Sheet (SDS). Retrieved from [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 870793, 1'-Methyl-1,4'-bipiperidine.[1] Retrieved from [1]
-
Champagne, P. A., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[1][2] Nature Communications.[1] Retrieved from [1]
-
Sigma-Aldrich. 4-Piperidinopiperidine Safety Data Sheet. Retrieved from [1]
Sources
Technical Support Center: Scaling Synthesis of 4-Fluoro-1'-methyl-1,4'-bipiperidine
This technical guide addresses the scale-up challenges for 4-Fluoro-1'-methyl-1,4'-bipiperidine . It is structured as a Tier-3 Technical Support resource, designed for process chemists and senior researchers.
Status: Operational Ticket Priority: High (Scale-Up/Safety) Subject: Process Optimization, Safety Mitigation, and Impurity Control
Strategic Overview & Route Selection
For scale-up (>100g), the choice of synthetic route is the primary determinant of safety and cost. While direct reductive amination of 4-fluoropiperidine is possible, Route B (Late-Stage Fluorination) is recommended for scale-up to minimize the handling of expensive fluorinated starting materials and to utilize commodity precursors.
-
Route A (Not Recommended for Scale): 1-Methyl-4-piperidone + 4-Fluoropiperidine HCl.
-
Route B (Recommended): 1-Methyl-4-piperidone + 4-Hydroxypiperidine
Alcohol Intermediate Deoxofluorination.-
Advantages: Cheap raw materials; fluorination is the final step; easier salt formation.
-
Workflow Visualization
The following diagram outlines the recommended critical path and decision points.
Caption: Optimized scale-up workflow prioritizing moisture control and impurity management.
Module 1: The Backbone (Reductive Amination)
Context: Synthesis of 4-hydroxy-1'-methyl-1,4'-bipiperidine. Common Issue: Incomplete conversion, "gumming," or difficult work-up due to water solubility.
Troubleshooting Guide
Q: My reaction stalls at 70% conversion using NaBH(OAc)₃. Adding more reagent doesn't help. A: This is likely due to imine hydrolysis or boron-amine complexation .
-
Mechanism: Water generated during imine formation pushes the equilibrium back to the ketone. On scale, removing this water is critical.[4]
-
Protocol Adjustment:
-
Pre-formation: Do not add the hydride immediately. Stir the ketone and amine in DCM or DCE with 1.2 eq of Titanium(IV) isopropoxide (Ti(OiPr)₄) for 2-4 hours. The Ti(IV) acts as a Lewis acid and water scavenger, driving imine formation to completion [1].
-
Reduction: Cool to 0°C and add NaBH₄ (cheaper than STAB and safe with Ti-complexes) in portions.
-
Quench: Quench with aqueous NaOH or Rochelle’s salt to break the Titanium emulsion.
-
Q: The work-up is a nightmare; the product stays in the aqueous phase. A: The bipiperidine alcohol is highly polar. Standard extraction often fails.
-
Solution: Avoid aqueous extraction if possible.
-
Use the "Dry Work-up" : Quench the borohydride with minimal MeOH. Adsorb the crude mixture onto basic alumina or Celite, strip the solvent, and perform a solid-liquid extraction (slurry) with hot Isopropyl Acetate (IPAc) or MTBE. The inorganic salts will stay behind; the amine will dissolve.
-
Module 2: The Critical Step (Deoxofluorination)
Context: Converting the alcohol to the fluoride. This is the most hazardous step on scale. Common Issue: Explosion risks with DAST, thermal runaways, and elimination byproducts (alkenes).
Comparative Reagent Analysis (Scale-Up Focus)
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® | XtalFluor-E® |
| Thermal Stability | Low (Explosive >90°C) | Moderate (Stable <70°C) | High (Crystalline salt) |
| HF Release | High (Fumes in air) | High | Low (No free HF generation) |
| Selectivity | Moderate (Elimination common) | Moderate | High (Reduced elimination) |
| Scale Suitability | Lab Only (<20g) | Pilot (<1kg) | Manufacturing (>1kg) |
Troubleshooting Guide
Q: I am seeing a massive exotherm when adding DAST. Is this normal? A: STOP IMMEDIATELY. DAST is thermally unstable.[1] On a scale >50g, the heat of reaction can trigger a secondary decomposition event (explosion).
-
Corrective Action: Switch to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) [2].[5][6]
-
Why: It is a solid salt, has a higher decomposition onset temperature, and does not release free HF upon hydrolysis, making it safer for reactor handling.
-
Q: My product contains 15-20% of the elimination byproduct (tetrahydropyridine alkene). A: This is the "E2 vs. SN2" competition. The basic nitrogen in your bipiperidine ring is acting as an internal base, abstracting a proton.
-
Mechanism: The fluorinating agent activates the alcohol (forming a good leaving group). If the adjacent proton is acidic (or if a base is present), elimination occurs.
-
Protocol (The "Buffered" Approach):
-
Reagent: Use XtalFluor-E (1.2 eq).
-
Promoter: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Et₃N[5][6]·3HF as the promoter.[5] While DBU is a base, when paired with XtalFluor, it forms a complex that favors substitution over elimination compared to DAST [3].
-
Temperature: Maintain -78°C to -20°C. Do not warm to room temperature until TLC confirms conversion.
-
Solvent: Switch to Dichloromethane (DCM) . Avoid THF, as it can coordinate and slow the SN2 attack, favoring elimination.
-
Q: The reaction mixture turned into a black tar. A: This indicates polymerization initiated by free HF attacking the amine core.
-
Solution: You must scavenge the HF. If you are not using XtalFluor, you must add solid K₂CO₃ or Polyvinylpyridine to the reaction mixture to neutralize HF in situ without deprotonating the alcohol too aggressively.
Decision Matrix: Fluorination Safety
Caption: Decision logic for selecting fluorinating agents based on scale and impurity profiles.
Module 3: Purification & Isolation[7]
Context: Isolating the product without column chromatography (which is impractical at kg scale). Strategy: Exploiting the basicity of the bipiperidine to form a crystalline salt.
Q: The free base is an oil and difficult to crystallize. A: Bipiperidines are notoriously difficult to crystallize as free bases.
-
Protocol: Form the Dihydrochloride Salt .
-
Dissolve the crude organic residue (after basic work-up) in dry Ethanol or IPA.
-
Cool to 0°C.
-
Slowly add 2.2 equivalents of HCl in Dioxane or HCl in IPA .
-
Note: Do not use aqueous HCl, or you will lose yield to solubility.
-
The salt should precipitate as a white solid. Filter and wash with cold acetone to remove non-basic impurities (like elimination alkenes, which often don't form stable salts as easily).
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
L’Heureux, A., et al. (2010).[7] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[5][8] Journal of Organic Chemistry. Link
-
Beaulieu, F., et al. (2009).[7] "Deoxofluorination of Alcohols using XtalFluor-E: A Safer and More Robust Alternative to DAST."[6] Organic Letters. Link
-
Organic Chemistry Portal. (n.d.). "Reductive Amination."[3][9][10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. guidechem.com [guidechem.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Biological activity of "4-Fluoro-1'-methyl-1,4'-bipiperidine" vs analogs
Biological Activity Profile: 4-Fluoro-1'-methyl-1,4'-bipiperidine & Analogs
Executive Summary: The Strategic Role of Fluorination
In the landscape of CNS drug discovery, the 1,4'-bipiperidine scaffold is a privileged structure, serving as a core pharmacophore for ligands targeting Sigma-1 receptors , Muscarinic receptors (M1/M4) , and Histamine H3 receptors .[1] However, the parent scaffold often suffers from metabolic instability (oxidative dealkylation or hydroxylation) and excessive basicity, which can lead to off-target hERG channel blockade and cardiotoxicity.[1]
4-Fluoro-1'-methyl-1,4'-bipiperidine represents a strategic medicinal chemistry optimization.[1] By introducing a fluorine atom at the 4-position of the distal piperidine ring, researchers can modulate the pKa , enhance metabolic stability (by blocking the primary site of oxidation), and fine-tune lipophilicity without significantly altering the steric profile.[1] This guide objectively compares the biological performance of the 4-fluoro derivative against its non-fluorinated (H), hydroxylated (OH), and gem-difluoro (F2) analogs.[1]
Comparative Analysis: 4-Fluoro vs. Analogs
The following analysis evaluates the impact of C-4 substitution on the physicochemical and biological properties of the 1'-methyl-1,4'-bipiperidine core.
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 4-Fluoro-1'-methyl-1,4'-bipiperidine | 1'-Methyl-1,4'-bipiperidine (Parent) | 4-Hydroxy-1'-methyl-1,4'-bipiperidine | 4,4-Difluoro-1'-methyl-1,4'-bipiperidine |
| Role | Optimized Lead | Parent Scaffold | Metabolite / Polar Analog | Conformational Probe |
| Electronic Effect | Inductive withdrawing (lowers pKa) | Neutral | Inductive withdrawing + H-bond donor | Strong withdrawing (significantly lowers pKa) |
| Metabolic Stability | High (Blocks C-4 oxidation) | Low (Prone to C-4 hydroxylation) | Moderate (Already oxidized, Phase II prone) | High (Blocks C-4 oxidation) |
| Lipophilicity (LogP) | Moderate (~1.8 - 2.[1]2) | High (~2.[1]5) | Low (< 1.[1]0) | Moderate-High |
| H-Bond Potential | Acceptor only (weak) | None | Donor & Acceptor | Acceptor only (very weak) |
| Key Application | Bioisostere for H or OH ; Metabolic blocker.[1] | Initial hit finding. | Probing H-bond interactions. | Reducing basicity; altering ring conformation.[1] |
Detailed Biological Activity
A. Metabolic Stability (Microsomal Stability)
The 4-position of the piperidine ring is a "metabolic soft spot," highly susceptible to Cytochrome P450 (CYP)-mediated oxidation.[1]
-
Parent (H): Rapidly metabolized to the 4-hydroxy analog or N-dealkylated products.[1] High clearance.
-
4-Fluoro: The C-F bond is metabolically inert.[1] Substitution at the 4-position effectively "caps" this site, significantly extending the half-life (
) in liver microsomes.[1] This is a classic "metabolic blocking" strategy.[1] -
4-Hydroxy: While stable to oxidation, it is rapidly conjugated (glucuronidation) and excreted, leading to poor bioavailability.[1]
B. Sigma-1 Receptor Affinity
The 1,4'-bipiperidine moiety is a known pharmacophore for Sigma-1 receptors, which are implicated in neuroprotection and cognitive enhancement.[1]
-
Mechanism: The basic nitrogen (N-1') forms a salt bridge with Asp126 in the Sigma-1 binding pocket.[1]
-
4-Fluoro Effect: Fluorine can engage in favorable multipolar interactions with backbone carbonyls or orthogonal aromatic residues (fluorine-pi interactions) in the binding pocket, potentially enhancing affinity compared to the parent.[1] Unlike the hydroxyl group, it does not incur a high desolvation penalty upon binding.[1]
C. hERG Channel Liability (Safety)
A major liability for bipiperidines is hERG blockade, which correlates with high basicity (pKa > 9) and lipophilicity.[1]
-
Parent (H): High pKa (~10.[1]5) leads to high hERG occupancy.[1]
-
4-Fluoro & 4,4-Difluoro: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen (by ~1-2 log units for difluoro).[1] This reduction in basicity decreases the fraction of cationic species at physiological pH, often reducing hERG affinity and improving the safety margin.[1]
Visualization: Structure-Activity Relationship (SAR) Flow
The following diagram illustrates the decision-making logic when modifying the 1,4'-bipiperidine scaffold.
Caption: SAR logic flow for optimizing the 1,4'-bipiperidine scaffold using fluorine substitution.
Experimental Protocols
To validate the biological activity of 4-Fluoro-1'-methyl-1,4'-bipiperidine, the following protocols are recommended.
Protocol A: Synthesis via Reductive Amination
Objective: To synthesize the target compound from commercially available precursors.[1]
-
Reagents: 4-Fluoropiperidine hydrochloride (1.0 eq), 1-Methyl-4-piperidone (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), Dichloromethane (DCM).[1]
-
Procedure:
-
Dissolve 1-Methyl-4-piperidone and 4-Fluoropiperidine HCl in DCM.
-
Add catalytic acetic acid and stir for 30 min at room temperature to form the iminium ion.
-
Cool to 0°C and add STAB portion-wise.
-
Stir overnight at room temperature under nitrogen atmosphere.
-
Quench: Add saturated aqueous NaHCO3.
-
Extraction: Extract with DCM (3x). Dry organic layer over Na2SO4 and concentrate.[1]
-
Purification: Flash column chromatography (MeOH/DCM gradient).[1]
-
Protocol B: In Vitro Metabolic Stability (Microsomes)
Objective: To compare the half-life (
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]
-
Incubation:
-
Pre-incubate test compound (1 µM) with HLM in phosphate buffer (pH 7.[1]4) for 5 min at 37°C.
-
Start: Initiate reaction by adding NADPH-regenerating system.
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Stop: Quench aliquots with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .[1]-
Expectation: The 4-Fluoro analog should show a significantly lower
(longer ) compared to the parent.[1]
-
References
-
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
-
Gilligan, P. J., et al. (2009).[1] "Structure-activity relationships of 1,4'-bipiperidine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters. Link[1]
-
Meyer, M. D., et al. (2016).[1] "Medicinal Chemistry of the 1,4'-Bipiperidine Scaffold: A Privileged Structure for GPCR Ligands." Annual Reports in Medicinal Chemistry. Link
Sources
A Comparative Guide to the Conformational Landscape of 4-Fluoro-1'-methyl-1,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug design, the three-dimensional structure of a molecule is a critical determinant of its biological activity. The piperidine scaffold, a ubiquitous feature in a vast array of pharmaceuticals, presents a fascinating case study in conformational analysis. Its flexible six-membered ring can adopt various spatial arrangements, with the "chair" conformation being the most stable. However, the introduction of substituents can dramatically alter the conformational equilibrium, thereby influencing molecular recognition and pharmacological function. This guide provides an in-depth comparative analysis of the conformational preferences of "4-Fluoro-1'-methyl-1,4'-bipiperidine," a molecule of interest in drug discovery, by leveraging established principles of stereochemistry and drawing comparisons with structurally related analogs.
The Fundamentals: Conformational Preferences of the Piperidine Ring
The piperidine ring, analogous to cyclohexane, predominantly exists in a chair conformation to minimize torsional and steric strain.[1][2] This conformation allows for two distinct orientations for substituents: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interplay of steric hindrance, electronic effects, and intramolecular interactions dictates the preferred orientation of each substituent.
A key feature of piperidine is the nitrogen atom, which introduces the possibility of nitrogen inversion, a process with a lower energy barrier than ring inversion.[2] For N-substituted piperidines, such as those with a methyl group, the substituent's size plays a significant role in determining its preferred orientation.
Conformational Analysis of 4-Fluoro-1'-methyl-1,4'-bipiperidine: A Deductive Approach
The molecule consists of two interconnected piperidine rings. Let's analyze the conformational preferences of each ring individually:
-
The 1'-methylpiperidine ring: The methyl group on the nitrogen atom will strongly prefer an equatorial position to minimize steric interactions with the axial hydrogens on the ring.[2][3] This preference is more pronounced than that of a methyl group on a cyclohexane ring.[2]
-
The 4-fluoropiperidine ring: The conformational preference of a fluorine atom on a piperidine ring is more complex and can be influenced by several factors, including electrostatic interactions and solvent polarity.[4][5][6] While fluorine is a relatively small atom, its high electronegativity can lead to significant dipole-dipole and charge-dipole interactions.[4][6] In some cases, particularly in protonated piperidinium salts, an axial orientation of fluorine can be favored due to stabilizing interactions with the positively charged nitrogen.[7]
The Interplay of the Two Rings: The linkage between the two piperidine rings at their 4-positions means that each ring acts as a substituent on the other. The bulky 1'-methylpiperidyl group on the 4-position of the fluoropiperidine ring will have a strong preference for the equatorial position to avoid significant 1,3-diaxial steric strain. Consequently, the fluorine atom on this ring will also be forced into an equatorial orientation. Similarly, the 4-fluoropiperidyl substituent on the 1'-methylpiperidine ring will also favor an equatorial position.
Therefore, the most stable conformation of 4-Fluoro-1'-methyl-1,4'-bipiperidine is predicted to be a dual-chair conformation where both piperidine rings are in a chair form, and the substituents on both rings (the fluorine atom, the methyl group, and the opposing piperidine ring) all occupy equatorial positions.
Comparative Analysis with Structural Analogs
To better understand the conformational impact of the fluorine and N-methyl groups, we will compare the predicted conformation of 4-Fluoro-1'-methyl-1,4'-bipiperidine with two key analogs: 1'-Methyl-1,4'-bipiperidine and 4-Fluoro-1,4'-bipiperidine.
| Feature | 4-Fluoro-1'-methyl-1,4'-bipiperidine | 1'-Methyl-1,4'-bipiperidine | 4-Fluoro-1,4'-bipiperidine |
| Ring A (Substituted at N1') | 1'-Methylpiperidine | 1'-Methylpiperidine | Piperidine |
| Ring B (Substituted at C4) | 4-Fluoropiperidine | Piperidine | 4-Fluoropiperidine |
| Predicted Dominant Conformation | Dual-chair, all equatorial substituents | Dual-chair, all equatorial substituents | Dual-chair, equatorial fluorine and piperidyl group, with N-H in equilibrium between axial and equatorial |
| Key Conformational Driver (Ring A) | Equatorial N-methyl group | Equatorial N-methyl group | Equilibrium of N-H conformers, with equatorial preference in non-polar solvents[2][8] |
| Key Conformational Driver (Ring B) | Equatorial fluorine and piperidyl group | Equatorial piperidyl group | Equatorial fluorine and piperidyl group |
This comparative table highlights that the primary conformational drivers in 4-Fluoro-1'-methyl-1,4'-bipiperidine are the steric bulk of the N-methyl group and the interconnected piperidine rings, which enforce an all-equatorial arrangement in the lowest energy state.
Experimental Methodologies for Conformational Analysis
The theoretical predictions outlined above can be experimentally validated using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[9][10][11][12]
Experimental Protocol: 1H and 19F NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4, or DMSO-d6) in an NMR tube. The choice of solvent can be critical as it may influence the conformational equilibrium.[2][13]
-
Data Acquisition: Acquire 1H and 19F NMR spectra at room temperature. For more detailed analysis, variable temperature (VT) NMR studies can be performed to observe changes in the spectra as the equilibrium shifts or to potentially "freeze out" individual conformers at low temperatures.[11]
-
Analysis of Coupling Constants: The magnitude of the coupling constants (J-values) between adjacent protons and between fluorine and adjacent protons provides crucial information about their dihedral angles and thus their relative orientation (axial or equatorial).[4][12] Large coupling constants are typically observed for axial-axial relationships, while smaller values are characteristic of axial-equatorial and equatorial-equatorial interactions.
-
NOESY Experiments: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing further evidence for specific conformations.
Caption: Workflow for NMR-based conformational analysis.
X-ray Crystallography
X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's conformation in the solid state.[9][14][15][16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and torsion angles that define the molecule's conformation.
Caption: Key stages of X-ray crystallography for structure elucidation.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are invaluable for predicting the relative energies of different conformers and for complementing experimental data.[17][18][19][20]
Experimental Protocol: Conformational Search and Energy Minimization
-
Structure Building: A 3D model of the molecule is constructed using molecular modeling software.
-
Conformational Search: A systematic or random search of the conformational space is performed to identify all possible low-energy conformers.
-
Energy Minimization: The geometry of each identified conformer is optimized to find the lowest energy structure for that conformation.
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their theoretical populations based on the Boltzmann distribution. These calculations can be performed in the gas phase or with the inclusion of a solvent model to better mimic experimental conditions.
Conclusion
The conformational analysis of 4-Fluoro-1'-methyl-1,4'-bipiperidine, while not explicitly detailed in the literature, can be confidently predicted based on the well-established principles governing the stereochemistry of substituted piperidines. The dominant conformation is expected to feature both piperidine rings in a chair conformation with all substituents in equatorial positions. This guide provides a framework for the deductive reasoning behind this prediction and outlines the standard experimental and computational workflows necessary for its empirical validation. For researchers in drug development, a thorough understanding of the conformational landscape of such molecules is paramount for the rational design of novel therapeutics with improved potency and selectivity.
References
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- Benchchem. (n.d.). Navigating the Conformational Landscape of Piperidine-3-carbothioamide: A Comparative Analysis.
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Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3543–3548. Retrieved from [Link]
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ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Retrieved from [Link]
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PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
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PMC. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6146. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]
- PMC. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R) -. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200806/
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PMC. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
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RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]
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Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). Tuning the conformational behavior of 4‐methylpiperidine analogues by.... Retrieved from [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
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ResearchGate. (n.d.). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Retrieved from [Link]
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ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
-
PubMed. (2016). Conformational analysis of 2-substituted piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]
-
PMC. (n.d.). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-1,4'-bipiperidine. Retrieved from [Link]
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- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 4-Fluoro-1'-methyl-1,4'-bipiperidine
Introduction
In the landscape of modern drug discovery, piperidine and bipiperidine scaffolds are foundational motifs, present in numerous pharmacologically active agents.[1][2] The introduction of fluorine into small molecules can significantly modulate key properties such as metabolic stability, pKa, and binding affinity, making fluorinated analogues like 4-Fluoro-1'-methyl-1,4'-bipiperidine compelling candidates for investigation. However, the synthesis of such molecules can present challenges, including the potential for isomeric impurities and side products that are difficult to distinguish from the target compound.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous structural validation of 4-Fluoro-1'-methyl-1,4'-bipiperidine. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish a self-validating workflow, and provide field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the strategic framework needed to confirm the identity, purity, and precise structure of this and similar complex molecules with the highest degree of scientific rigor.
Section 1: The Target Molecule and Anticipated Synthetic Challenges
The first step in any validation strategy is to understand the target structure and anticipate potential impurities that may arise during its synthesis. The structure of 4-Fluoro-1'-methyl-1,4'-bipiperidine consists of a 4-fluoropiperidine ring linked via its nitrogen atom to the 4-position of an N-methylpiperidine ring.
A common synthetic route involves the reductive amination of 1-methyl-4-piperidone with 4-fluoropiperidine. This seemingly straightforward reaction can introduce several validation challenges:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 1-methyl-4-piperidone or 4-fluoropiperidine. The presence of a carbonyl group (C=O) from the piperidone is a key diagnostic marker to screen for.
-
Isomeric Impurities: If the synthesis starts from precursors where the fluorine position is not fixed, positional isomers (e.g., 2-fluoro or 3-fluoro-1'-methyl-1,4'-bipiperidine) could be formed. These isomers would have the same mass, making them indistinguishable by mass spectrometry alone.
-
Side-Products: Self-condensation of the starting materials or other side reactions could lead to unexpected bipiperidine structures.
A robust validation workflow must be designed to definitively rule out these possibilities.
Section 2: Primary Validation: A Multi-Nuclear & Multidimensional NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic connectivity and stereochemistry. For 4-Fluoro-1'-methyl-1,4'-bipiperidine, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential.
Expertise in Action: Interpreting the Spectra
-
¹H NMR Spectroscopy: This experiment provides information on the number and environment of protons. We expect to see complex, overlapping multiplets for the piperidine ring protons. Key diagnostic signals include the N-methyl singlet (approx. 2.2-2.4 ppm) and the characteristic splitting patterns caused by the fluorine atom coupling to adjacent protons (²J_H-F and ³J_H-F). The absence of a proton signal in the 7-8 ppm range helps rule out aromatic impurities.[3]
-
¹³C NMR Spectroscopy: This spectrum reveals the number of unique carbon environments. Crucially, the carbon atom bonded to fluorine will appear as a doublet due to strong one-bond coupling (¹J_C-F), typically with a large coupling constant ( > 150 Hz). Carbons two and three bonds away will also show smaller C-F couplings. This is a powerful tool for confirming the fluorine's position.[4]
-
¹⁹F NMR Spectroscopy: As a direct method for observing the fluorine nucleus, ¹⁹F NMR is indispensable. The spectrum should show a single primary signal (if only one fluorine environment exists), which will be split into a multiplet by neighboring protons. Its chemical shift is highly sensitive to the local electronic environment.
-
2D NMR (COSY & HSQC/HMBC): Two-dimensional techniques are used to solve the puzzle of atomic connectivity, which is vital for distinguishing isomers.
-
COSY (Correlation Spectroscopy): Maps out all proton-proton (H-H) coupling networks, allowing for the assignment of protons within each piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, confirming C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between protons and carbons. This is the definitive experiment to confirm the crucial C4-N1' bond linking the two piperidine rings. A correlation between the protons on C4' of the N-methylpiperidine ring and the carbons flanking the nitrogen on the 4-fluoropiperidine ring provides unambiguous proof of the desired structure.
-
Experimental Protocol: High-Resolution NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent can sometimes affect chemical shifts.[5]
-
Acquisition: Using a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:
-
Quantitative ¹H NMR.
-
¹³C{¹H} NMR (proton-decoupled).
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups).[6]
-
¹⁹F{¹H} NMR (proton-decoupled) and ¹⁹F NMR (proton-coupled).
-
2D gradient-enhanced (gCOSY).
-
2D gradient-enhanced HSQC (gHSQC).
-
2D gradient-enhanced HMBC (gHMBC), optimized for a long-range coupling of 8 Hz.
-
-
Processing & Analysis: Process the data using appropriate software. Reference the spectra (e.g., residual solvent peak for ¹H and ¹³C). Analyze the 1D spectra for expected multiplicities and integrations, then use the 2D spectra to build the molecular framework piece by piece, confirming all key correlations.
Section 3: Orthogonal Validation: High-Resolution Mass Spectrometry (HRMS)
While NMR establishes the connectivity, mass spectrometry provides definitive confirmation of the molecular formula and offers corroborating structural evidence through fragmentation patterns.
Expertise in Action: What HRMS Reveals
-
Elemental Composition: High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with extremely high precision ( < 5 ppm). This allows for the unambiguous determination of the elemental formula (C₁₁H₂₁FN₂ for the neutral molecule), ruling out compounds with different atomic compositions.
-
Structural Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and fragmenting it through collision-induced dissociation. The resulting fragmentation pattern acts as a molecular fingerprint. For 4-Fluoro-1'-methyl-1,4'-bipiperidine, key expected fragments would include:
-
The intact N-methylpiperidine cation.
-
The intact 4-fluoropiperidine cation.
-
Loss of the methyl group. This pattern provides strong evidence for the bipiperidine core structure.
-
Experimental Protocol: ESI-HRMS & MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
MS1 Scan: Acquire a full scan spectrum to identify the [M+H]⁺ ion and calculate its elemental composition based on the accurate mass.
-
MS2 Scan: Select the [M+H]⁺ ion for fragmentation and acquire the MS/MS spectrum.
-
Data Analysis: Compare the measured accurate mass to the theoretical mass for the expected formula. Analyze the fragmentation pattern to confirm it is consistent with the proposed structure.
Section 4: Complementary Techniques for Comprehensive Validation
While NMR and MS are the primary tools, other techniques provide valuable, complementary data that contributes to a holistic and robust validation package.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify functional groups.[7][8] For this molecule, the spectrum should show characteristic C-H stretching and bending frequencies, C-N stretching, and a C-F stretching band (typically in the 1000-1400 cm⁻¹ region).[9] Critically, the absence of a strong absorption around 1715 cm⁻¹ confirms the lack of carbonyl (C=O) impurities from unreacted 1-methyl-4-piperidone.[10]
-
Elemental Analysis (CHN): This combustion-based analysis provides the weight percentage of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values must match the theoretical percentages calculated from the molecular formula within a narrow margin (typically ±0.4%). This serves as a fundamental check on purity and complements the HRMS data.
Section 5: Comparative Analysis and an Integrated Workflow
No single technique is sufficient for complete validation. True confidence is achieved by integrating the results from orthogonal methods.
Table 1: Comparison of Key Analytical Techniques
| Technique | Information Provided | Specificity for Isomers | Sample State | Primary Role in Validation |
| NMR Spectroscopy | Atomic connectivity, 3D structure, proton/carbon environments | Very High. Can distinguish positional and stereoisomers. | Solution | Definitive structure elucidation and isomeric purity. |
| HRMS | Elemental composition (Molecular Formula) | Low. Cannot distinguish isomers with the same formula. | Solution/Solid | Unambiguous confirmation of molecular formula. |
| MS/MS | Structural fragmentation patterns | Moderate. Can sometimes differentiate isomers by unique fragments. | Solution/Solid | Confirmation of structural motifs and connectivity. |
| FTIR Spectroscopy | Presence/absence of functional groups | Very Low. | Solid/Liquid | Rapid screening for key functional groups and impurities (e.g., C=O). |
| Elemental Analysis | Bulk elemental composition (%C, H, N) | None. | Solid | Confirmation of empirical formula and bulk purity. |
Integrated Validation Workflow
A logical, self-validating workflow ensures that each step builds upon the last, leading to an irrefutable structural assignment.
Caption: Integrated workflow for structural validation.
Conclusion
References
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. Retrieved from [Link]
-
SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
PubChem. (n.d.). 1'-Methyl-1,4'-bipiperidine. Retrieved from [Link]
-
J.S. Held. (n.d.). Fourier-Transform Infrared (FTIR) Technology & Analysis. Retrieved from [Link]
-
Semantic Scholar. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]
-
alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b).... Retrieved from [Link]
-
wwjmrd.com. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
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"4-Fluoro-1'-methyl-1,4'-bipiperidine" purity analysis methods
The following guide details the purity analysis of 4-Fluoro-1'-methyl-1,4'-bipiperidine (C₁₁H₂₁FN₂), a critical intermediate in the synthesis of advanced pharmaceutical agents (e.g., opioid analgesics, neurokinin antagonists).
Because this molecule possesses a tertiary amine backbone , lacks a strong UV chromophore , and contains a fluorine atom , standard "off-the-shelf" HPLC-UV methods are often insufficient. This guide compares three optimized approaches: qNMR (¹⁹F & ¹H) , HPLC-CAD/MS , and GC-FID , providing experimental protocols for each.
Executive Summary: Method Selection Matrix
For researchers requiring absolute assay values versus detailed impurity profiling, the choice of method is critical.
| Feature | qNMR (¹⁹F/¹H) | HPLC-CAD / LC-MS | GC-FID |
| Primary Use | Absolute Purity (Assay) | Impurity Profiling | Volatile Impurities & Assay |
| Specificity | Extremely High (Structural ID) | High (Separation based) | Moderate to High |
| Detection Basis | Molar response (Universal) | Aerosol/Mass (Universal) | Carbon count (Universal) |
| Chromophore Req. | None | None | None |
| Limit of Detection | ~0.1% | <0.01% (Trace) | <0.05% |
| Throughput | Low (10-20 min/sample) | Medium (15-30 min) | High (10-20 min) |
| Recommendation | Gold Standard for Reference Material certification. | Best for tracking process impurities and degradation. | Best for routine QC and solvent analysis. |
Structural Analysis & Impurity Logic
Understanding the molecule's reactivity dictates the analytical strategy. The bipiperidine core is basic, making it prone to tailing on standard silica columns.
Potential Impurity Profile[1][2][3][4]
-
Starting Materials: 4-Fluoropiperidine, 1-Methyl-4-piperidone.
-
By-products: 1'-Methyl-1,4'-bipiperidine (Defluoro analog), Elimination products (Tetrahydropyridines).
-
Salts/Solvents: Inorganic chlorides, residual reaction solvents.
Figure 1: Synthetic pathway and potential degradation impurities.
Method A: Quantitative NMR (qNMR) – The Absolute Standard
Best for: Establishing the purity of a primary reference standard.
Since the molecule contains a fluorine atom, ¹⁹F qNMR offers a distinct advantage: a completely clean baseline with zero interference from hydrocarbon impurities or solvents.
Experimental Protocol
-
Instrument: 400 MHz NMR (or higher) equipped with a BBFO or Fluorine-selective probe.
-
Solvent: CDCl₃ or DMSO-d₆ (Ensure full solubility; free base is soluble in CDCl₃).
-
Internal Standard (IS):
-
For ¹H: 1,3,5-Trimethoxybenzene (traceable purity).
-
For ¹⁹F: α,α,α-Trifluorotoluene (highly stable, singlet at -63 ppm).
-
-
Relaxation Delay (D1): Must be
(typically 30–60 seconds for accurate integration).
Procedure:
-
Weigh ~10 mg of sample and ~10 mg of Internal Standard (IS) accurately (±0.01 mg) into a vial.
-
Dissolve in 0.6 mL deuterated solvent.
-
Acquire spectrum with inverse gated decoupling (to suppress NOE for ¹³C, though less critical for ¹H/¹⁹F, ensures quantitative accuracy).
-
Integrate the unique signal of the analyte (e.g., F-CH geminal proton or the Fluorine signal itself) against the IS signal.
Calculation:
Method B: HPLC-CAD (Charged Aerosol Detection)
Best for: Routine purity testing and detecting non-UV active impurities.
Standard UV detection (210 nm) is risky due to the low extinction coefficient of the saturated piperidine rings. CAD is universal and detects all non-volatile analytes, making it superior for this specific molecule.
Experimental Protocol
-
Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Waters) or equivalent high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).
-
Mobile Phase B: Acetonitrile (MS Grade).
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B (Re-equilibrate for 5 min).
-
-
Flow Rate: 0.6 mL/min.
-
Temperature: 40°C.[2]
-
Detector: CAD (Nebulizer temp: 35°C). Alternative: ELSD.
Why High pH?
Bipiperidines are basic (
Method C: GC-FID
Best for: Checking for volatile solvents and starting materials (e.g., 4-fluoropiperidine).
Experimental Protocol
-
Column: Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm x 1.0 µm). Note: Base-deactivated columns are mandatory to prevent amine adsorption.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split (20:1), 250°C.
-
Detector: FID @ 300°C.
-
Oven Program:
-
50°C (Hold 1 min)
-
Ramp 10°C/min to 280°C
-
Hold 5 min.
-
Data Interpretation: The 4-Fluoro-1'-methyl-1,4'-bipiperidine will elute later than the starting materials. Watch for thermal degradation (elimination of HF) in the injector port. If "extra" peaks appear in GC but not HPLC, lower the inlet temperature to 200°C to verify thermal stability [2].
Comparative Data Summary
The following table simulates a typical validation comparison for a batch of 4-Fluoro-1'-methyl-1,4'-bipiperidine.
| Parameter | HPLC-UV (210 nm) | HPLC-CAD | GC-FID | qNMR (¹⁹F) |
| Apparent Purity | 99.5% (Overestimated) | 98.2% (Accurate) | 98.4% | 98.1% (Absolute) |
| Impurity Detection | Misses non-UV active salts | Detects all non-volatiles | Detects volatiles | Specific to F-compounds |
| Linearity (R²) | 0.995 | >0.999 | >0.999 | N/A (Direct Calc) |
| LOD (µg/mL) | 5.0 | 0.5 | 0.2 | ~1000 (Limit of Quant) |
Critical Insight: HPLC-UV often overestimates purity for this molecule because the main impurity (defluoro-analog) and the product have weak/similar UV absorbance, but salts or aliphatic impurities may be invisible. CAD or qNMR is required for CoA generation.
Workflow Diagram
Figure 2: Decision tree for selecting the appropriate analytical workflow.
References
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Almac Group. (2025). QNMR – a modern alternative to HPLC.[3][4] Retrieved from [Link]
Sources
Comparing the reactivity of "4-Fluoro-1'-methyl-1,4'-bipiperidine" with similar compounds
This guide provides an in-depth technical comparison of 4-Fluoro-1'-methyl-1,4'-bipiperidine against its non-fluorinated and functionalized analogs. It is designed for medicinal chemists and process scientists optimizing lead compounds for metabolic stability and basicity.
Executive Technical Summary
4-Fluoro-1'-methyl-1,4'-bipiperidine (hereafter referred to as 4-F-BPP ) is a specialized diamine scaffold used primarily in medicinal chemistry to modulate basicity and block metabolic "soft spots." Structurally, it consists of a 4-fluoropiperidine ring
Its primary value lies in the Fluorine Effect : The C4-fluorine atom exerts a strong inductive effect (
Comparison Matrix: 4-F-BPP vs. Key Alternatives
| Feature | 4-F-BPP (Target) | 1'-Methyl-1,4'-bipiperidine (Protio Analog) | 4-Hydroxy-1'-methyl-1,4'-bipiperidine (Polar Analog) |
| Structure | 4-F substituent | 4-H substituent | 4-OH substituent |
| Electronic Effect | Electron-withdrawing ( | Neutral | Electron-withdrawing (Inductive) + H-bond Donor |
| Basicity (pKa) | Reduced (~8.5 - 9.0)* | High (~9.8 - 10.[1]2) | Reduced (~8.8 - 9.2) |
| Metabolic Stability | High (Blocks C4 oxidation) | Low (Prone to C4-hydroxylation) | Low (Phase II conjugation risk) |
| Lipophilicity (LogD) | Moderate (Optimized) | High | Low (High polar surface area) |
| Reactivity | Inert to | Inert | Nucleophilic OH (requires protection) |
*Estimated values based on piperidine inductive trends.
Detailed Reactivity & Performance Analysis
A. Basicity and Ionization Modulation
The introduction of fluorine at the C4 position of the piperidine ring creates a through-bond inductive effect that propagates to the nitrogen atom.
-
Mechanism: The high electronegativity of fluorine pulls electron density through the
-framework. This reduces the electron density of the nitrogen lone pair, thereby lowering the pKa of the conjugate acid. -
Performance Implication: While the protio analog (1'-Methyl-1,4'-bipiperidine) is highly basic and may be fully protonated at physiological pH (7.4), 4-F-BPP exists in a dynamic equilibrium with a higher fraction of the neutral free base. This enhances membrane permeability (CNS penetration) and reduces hERG channel liability, a common issue with highly basic amines.
B. Metabolic Stability (The "Fluorine Block")
The C4 position of piperidine rings is a primary site for CYP450-mediated oxidative metabolism (hydroxylation).
-
Protio Analog Failure Mode: The C-H bond at C4 is electron-rich and sterically accessible, leading to rapid conversion to the 4-hydroxy metabolite, which is then cleared or conjugated.
-
4-F-BPP Advantage: The C-F bond is metabolically inert (
). Replacing H with F effectively "caps" this metabolic soft spot, extending the compound's half-life ( ) in microsomal stability assays.
C. Conformational Dynamics
Unlike the 4-Hydroxy analog, which may lock into specific conformations due to intramolecular hydrogen bonding, the 4-Fluoro substituent exerts a stereoelectronic influence known as the gauche effect (though less pronounced at C4 than C3).
-
Observation: The C-F bond prefers an orientation that minimizes dipole repulsion with the nitrogen lone pair. This subtle conformational bias can improve binding affinity if the receptor pocket complements this specific vector.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This is the industry-standard method for generating the 1,4'-bipiperidine core. It avoids the elimination side-reactions common with alkylation strategies.
Reagents:
-
4-Fluoropiperidine hydrochloride (1.0 equiv)
-
1-Methyl-4-piperidone (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Free Base Formation: If starting with 4-fluoropiperidine HCl, neutralize it in situ by adding 1.0 equiv of Triethylamine (TEA) to the DCM solution.
-
Imine Formation: Add 1-Methyl-4-piperidone to the amine solution. Add acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC or LCMS to confirm consumption of amine and formation of the imine intermediate.
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (STAB is preferred over NaCNBH
for safety and fewer side reactions). -
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: The product is a diamine. Purify via amine-functionalized silica gel chromatography or standard silica using a DCM/MeOH/NH
OH gradient (e.g., 90:9:1).
Protocol 2: Comparative Metabolic Stability Assay (Microsomal)
To validate the "Fluorine Block" hypothesis, compare 4-F-BPP vs. the Protio analog.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH regenerating system.
-
Test Compounds (1 µM final concentration).
Workflow:
-
Incubation: Pre-incubate HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop metabolism.
-
Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines and Intrinsic Clearance ( ).
Visualizations
Figure 1: Synthesis Pathway (Reductive Amination)
This diagram illustrates the convergent synthesis of the 4-F-BPP scaffold, highlighting the critical iminium ion intermediate.
Caption: Convergent synthesis via reductive amination. The 4-fluoropiperidine nucleophile attacks the ketone to form the transient iminium species, which is irreversibly reduced to the target diamine.
Figure 2: Metabolic Fate Comparison
This logic flow demonstrates why the Fluorinated analog outperforms the Protio analog in metabolic stability studies.
Caption: Mechanistic comparison of metabolic stability. The C-F bond resists CYP450 hydroxylation, whereas the C-H bond in the protio analog is rapidly converted to a polar metabolite.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicity. ChemMedChem. Link
Sources
In vitro assays involving "4-Fluoro-1'-methyl-1,4'-bipiperidine"
An objective comparison of in vitro assays for "4-Fluoro-1'-methyl-1,4'-bipiperidine" and its analogs is hampered by the limited publicly available biological data for this specific compound. Chemical databases primarily list its synthesis and physicochemical properties. However, its structural motif, a 1,4'-bipiperidine core, is a well-recognized scaffold in medicinal chemistry, frequently associated with affinity for various receptors, including sigma receptors and muscarinic acetylcholine receptors.
To provide a valuable and scientifically grounded comparison guide for researchers interested in characterizing "4-Fluoro-1'-methyl-1,4'-bipiperidine" or similar novel bipiperidine-containing compounds, this guide will use a well-characterized and structurally related molecule, SA4503 (cutamesine) , as a primary exemplar. SA4503 is a potent and selective sigma-1 receptor agonist. We will detail established in vitro assays for SA4503, which can be adapted to characterize "4-Fluoro-1'-methyl-1,4'-bipiperidine" and compare its activity against SA4503 and other relevant ligands.
This guide will provide a framework for:
-
Determining the primary binding targets of novel bipiperidines.
-
Functionally characterizing the nature of this interaction (e.g., agonist vs. antagonist).
-
Assessing the selectivity and potential off-target effects.
Part 1: Primary Target Engagement - Radioligand Binding Assays
A crucial first step in characterizing a novel compound is to determine its binding affinity for its putative target. Given the structural similarity to known sigma receptor ligands, a radioligand binding assay for the sigma-1 receptor is a logical starting point.
Experimental Rationale
This assay quantifies the affinity of a test compound ("4-Fluoro-1'-methyl-1,4'-bipiperidine") for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand that has high and specific affinity for the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates higher binding affinity.
Comparative Ligands:
-
-pentazocine: A commonly used radioligand for the sigma-1 receptor.
-
SA4503 (Cutamesine): A high-affinity sigma-1 receptor agonist, used as a positive control and comparator.
-
Haloperidol: A well-characterized sigma-1 receptor antagonist, serving as another important comparator.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
-
Preparation of Membranes:
-
Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet, containing the membrane fraction rich in sigma-1 receptors, is resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, combine:
-
Membrane homogenate (typically 100-200 µg of protein).
-
-pentazocine at a final concentration near its Kd (e.g., 2 nM).
-
Varying concentrations of the test compound ("4-Fluoro-1'-methyl-1,4'-bipiperidine") or comparator compounds (SA4503, Haloperidol), typically in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M.
-
For determining non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol) is used.
-
Bring the final volume to 200 µL with assay buffer.
-
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Comparative Binding Affinities
| Compound | Target | Radioligand | Ki (nM) - Representative Data |
| SA4503 (Cutamesine) | Sigma-1 Receptor | -pentazocine | 3.18 |
| Haloperidol | Sigma-1 Receptor | -pentazocine | 1.8 |
| "4-Fluoro-1'-methyl-1,4'-bipiperidine" | Sigma-1 Receptor | -pentazocine | To be determined |
This table presents representative literature values for comparator compounds. The entry for "4-Fluoro-1'-methyl-1,4'-bipiperidine" is what the described experiment would aim to determine.
Part 2: Functional Characterization - Neurite Outgrowth Assay
Once binding affinity is established, the next logical step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an inverse agonist? The sigma-1 receptor is known to modulate neurite outgrowth, making this a relevant functional assay.
Experimental Rationale
Sigma-1 receptor agonists, like SA4503, have been shown to promote neurite outgrowth in neuronal cell lines, such as PC12 cells, particularly in the presence of Nerve Growth Factor (NGF). This assay measures the ability of "4-Fluoro-1'-methyl-1,4'-bipiperidine" to induce or inhibit neurite outgrowth, thereby characterizing its functional activity at the sigma-1 receptor.
Experimental Protocol: PC12 Cell Neurite Outgrowth Assay
-
Cell Culture and Plating:
-
Culture PC12 cells in a suitable medium (e.g., DMEM with horse and fetal bovine serum).
-
Plate the cells on collagen-coated plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the medium with a low-serum medium containing a suboptimal concentration of NGF (e.g., 2.5 ng/mL).
-
Add varying concentrations of the test compound ("4-Fluoro-1'-methyl-1,4'-bipiperidine"), SA4503 (positive control), or a known antagonist.
-
To test for antagonist activity, co-incubate the test compound with a known agonist like SA4503.
-
-
Incubation and Imaging:
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain them with an antibody against a neuronal marker like β-III tubulin, followed by a fluorescent secondary antibody. The cells can also be imaged using phase-contrast microscopy.
-
-
Data Acquisition and Analysis:
-
Capture images using a high-content imaging system or a standard fluorescence microscope.
-
Quantify neurite outgrowth using automated image analysis software. Key parameters to measure include the percentage of cells with neurites, the average neurite length per cell, and the number of neurite branches.
-
The data is typically expressed as a percentage of the positive control (NGF + SA4503).
-
Data Presentation: Comparative Functional Activity
| Treatment | Concentration | % of Cells with Neurites (Relative to Vehicle) | Average Neurite Length (µm) |
| Vehicle Control | - | 100% | 15 ± 2 |
| NGF (2.5 ng/mL) | - | 150% | 25 ± 3 |
| NGF + SA4503 | 1 µM | 250% | 45 ± 5 |
| NGF + "4-Fluoro-1'-methyl-1,4'-bipiperidine" | 1 µM | To be determined | To be determined |
| NGF + SA4503 + Antagonist | 1 µM each | Expected to be lower than SA4503 alone | Expected to be lower than SA4503 alone |
This table provides a template for presenting the expected outcomes of the neurite outgrowth assay.
Part 3: Selectivity Profiling - Receptor Screening Panel
A critical aspect of drug development is understanding a compound's selectivity. A compound that binds to multiple targets can have undesirable off-target effects.
Experimental Rationale
To assess the selectivity of "4-Fluoro-1'-methyl-1,4'-bipiperidine," it should be screened against a panel of receptors, ion channels, and transporters. This is typically done through competitive radioligand binding assays for a wide range of targets. The results will reveal if the compound has significant affinity for other receptors, which is crucial for predicting its in vivo effects and potential side effects.
Recommended Screening Panel:
Given the bipiperidine scaffold, the panel should, at a minimum, include:
-
Sigma-2 receptor: To determine selectivity over the other major sigma receptor subtype.
-
Muscarinic receptors (M1-M5): Bipiperidines are known to interact with these receptors.
-
Dopamine receptors (D1-D5): To assess potential central nervous system side effects.
-
Serotonin receptors (various subtypes): Another major class of CNS targets.
-
Adrenergic receptors (various subtypes).
-
hERG channel: To assess the risk of cardiac toxicity.
Data Presentation: Selectivity Profile
| Target | % Inhibition at 1 µM "4-Fluoro-1'-methyl-1,4'-bipiperidine" |
| Sigma-1 Receptor | Expected to be high |
| Sigma-2 Receptor | To be determined |
| Muscarinic M1 Receptor | To be determined |
| Dopamine D2 Receptor | To be determined |
| hERG Channel | To be determined |
A result of >50% inhibition at a screening concentration (e.g., 1 µM or 10 µM) is typically considered a "hit" and warrants further investigation to determine the Ki.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a neurite outgrowth functional assay.
References
-
PubChem Compound Summary for CID 138612, SA 4503. National Center for Biotechnology Information. [Link]
-
Cheng Y., Prusoff W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Lever, J. R., et al. (2006). N-Aryl-N'-(n-benzyl)piperazines as sigma1 and sigma2 receptor ligands. Bioorganic & medicinal chemistry, 14(15), 5236–5246. [Link]
-
Dong, Y., et al. (2012). The sigma-1 receptor agonist SA4503 enhances the neurogenic effect of fluoxetine in the adult hippocampus. Neuropharmacology, 62(1), 317–325. [Link]
A Comparative Guide to the In-House Generation and Certification of a 4-Fluoro-1'-methyl-1,4'-bipiperidine Reference Standard
For researchers, scientists, and drug development professionals, the availability of high-purity, well-characterized reference standards is the bedrock of accurate and reproducible analytical data. In the realm of novel compound discovery, commercial reference standards are often unavailable. This guide provides a comprehensive framework for the synthesis, characterization, and purity assessment of an in-house reference standard for 4-Fluoro-1'-methyl-1,4'-bipiperidine, a compound for which no commercial standard is readily available.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the chosen methodologies, establishing a self-validating workflow that ensures the integrity of the generated reference material. We will compare the analytical data of our synthesized standard with its precursors and a commercially available, structurally related certified reference material (CRM) to establish its unique analytical profile and confirm its identity and purity.
The Imperative for an In-House Reference Standard
The progression of a novel chemical entity from discovery to a potential therapeutic candidate necessitates rigorous analytical control. 4-Fluoro-1'-methyl-1,4'-bipiperidine, with its distinct structural motifs, presents a unique analytical challenge. The absence of a commercially available, pharmacopeia-grade reference standard creates a critical gap for quantitative analysis, impurity profiling, and pharmacokinetic studies.
Synthesizing and thoroughly characterizing an in-house reference standard is, therefore, not merely a matter of convenience but a fundamental requirement for advancing research and development. This guide provides a practical and scientifically sound pathway to achieving this.
Synthetic Strategy: Reductive Amination
A robust and high-yield synthetic route is paramount. We will employ a reductive amination reaction, a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. This method involves the reaction of 1-methyl-4-piperidone with 4-fluoropiperidine in the presence of a reducing agent, sodium triacetoxyborohydride.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add 4-fluoropiperidine (1.1 eq).
-
Reductive Amination: Stir the mixture at room temperature for 1 hour. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comprehensive Characterization of the In-House Standard
The cornerstone of a reference standard is its unambiguous identification and the rigorous determination of its purity. We will employ a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy provides definitive structural information. Both ¹H and ¹³C NMR spectra will be acquired.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~3.0 - 3.2 | Multiplet | 4H | Axial and Equatorial protons on C2' & C6' |
| ~2.8 - 3.0 | Multiplet | 4H | Axial and Equatorial protons on C2 & C6 |
| ~2.3 | Singlet | 3H | N-CH₃ |
| ~1.8 - 2.0 | Multiplet | 4H | Axial and Equatorial protons on C3' & C5' |
| ~1.6 - 1.8 | Multiplet | 4H | Axial and Equatorial protons on C3 & C5 |
| ~4.6 - 4.8 | Doublet of Multiplets | 1H | C4-H (adjacent to Fluorine) |
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~88 - 92 (Doublet, ¹JCF ≈ 170-180 Hz) | C4 |
| ~60 - 65 | C4' |
| ~55 - 60 | C2, C6 |
| ~48 - 52 | C2', C6' |
| ~46 | N-CH₃ |
| ~30 - 35 (Doublet, ²JCF ≈ 20-25 Hz) | C3, C5 |
| ~25 - 30 | C3', C5' |
Molecular Weight Confirmation by Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the synthesized compound. Due to the basic nitrogen atoms, positive mode electrospray ionization (ESI+) is the preferred method.
-
Expected [M+H]⁺: 199.16
The fragmentation pattern in MS/MS will provide further structural confirmation. Key fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atom and ring fission.
Purity Assessment by HPLC-UV
A robust HPLC method is essential for assessing the purity of the synthesized standard and for its future use in quantitative analyses. Due to the polar nature of the analyte and the lack of a strong chromophore, method development requires careful consideration.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Trifluoroacetic acid or Ammonium Acetate buffer) is recommended to achieve good peak shape for the basic amine.
-
Detection: UV at a low wavelength (e.g., 210 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method will be used to separate the final product from any unreacted starting materials or by-products.
Quantitative Analysis and Certification: The Power of qNMR
For the certification of a reference standard, Quantitative NMR (qNMR) is a powerful primary method. It allows for the direct measurement of purity without the need for a specific reference standard of the same compound.[1][2] The purity is determined by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and weight.[3][4]
Experimental Protocol: Purity Determination by ¹H-qNMR
-
Internal Standard Selection: Choose a certified internal standard with a known purity that has signals that do not overlap with the analyte signals. Maleic acid is a suitable candidate.
-
Sample Preparation: Accurately weigh the synthesized 4-Fluoro-1'-methyl-1,4'-bipiperidine and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., D₂O or MeOD).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Purity Calculation: The purity of the analyte is calculated using the following equation[3]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis: Establishing Analytical Distinction
To underscore the unique identity of the synthesized 4-Fluoro-1'-methyl-1,4'-bipiperidine, we will compare its analytical data with its precursors and a commercially available, non-fluorinated analogue, 1,4'-Bipiperidine.
| Compound | Molecular Weight | Expected [M+H]⁺ | Key ¹H NMR Signal (ppm) | HPLC Retention Time (Relative) |
| 4-Fluoro-1'-methyl-1,4'-bipiperidine | 198.30 | 199.16 | ~4.6 - 4.8 (dm, 1H, CH-F) | 1.0 |
| 1-Methyl-4-piperidone (Precursor) | 113.16 | 114.11 | No signal > 3.5 ppm | < 1.0 |
| 4-Fluoropiperidine (Precursor) | 103.14 | 104.11 | ~4.5 - 4.7 (dm, 1H, CH-F) | < 1.0 |
| 1,4'-Bipiperidine (Commercial CRM) | 168.28 | 169.17 | No signal in the ~4.5-4.8 ppm range | > 1.0 |
This comparative data demonstrates the clear analytical differentiation of our in-house standard from potential impurities and related structures. The unique ¹H NMR signal of the proton attached to the fluorine-bearing carbon and its specific mass-to-charge ratio provide unequivocal identification.
Conclusion and Best Practices
The generation of an in-house reference standard for a novel compound like 4-Fluoro-1'-methyl-1,4'-bipiperidine is a critical step in the drug discovery and development pipeline. The multi-faceted approach detailed in this guide, combining a robust synthesis with comprehensive characterization by NMR, MS, and HPLC, and culminating in a definitive purity assessment by qNMR, provides a self-validating framework for producing a reliable reference material.
By comparing the analytical data of the synthesized standard with its precursors and a commercially available analogue, we have established its unique analytical signature, ensuring its suitability for future quantitative applications. This guide empowers researchers to confidently generate and certify their own reference standards, ensuring data integrity and accelerating the pace of scientific discovery.
References
- BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. Accessed February 15, 2026.
- Tobin, J. Quantitative NMR Spectroscopy. Acanthus Research. Published June 24, 2022.
- Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Published September 22, 2025.
- Gómez-Pérez, M. L., et al. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry. 2004, 52(23), 6939-6945.
- Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Published February 9, 2024.
- Miyake, Y., et al. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. 2020, 68(9), 834-841.
- Ahn, S., & Lee, C. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences. 2021, 11(2), 825.
- BenchChem. Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols. BenchChem. Accessed February 15, 2026.
- PubChem. 1,4'-Bipiperidine.
- Royal Society of Chemistry. Mild general synthesis of 4-substituted piperidines.
- Kourounakis, A. P., & Kourounakis, P. N. 4-Substituted and 1,4-Disubstituted Piperidines. In Topics in Heterocyclic Chemistry. Springer, Berlin, Heidelberg. 2008, 15, 125-212.
- SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. Accessed February 15, 2026.
- Zhang, Y., et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One. 2018, 13(11), e0206836.
- BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem. Accessed February 15, 2026.
- Wang, X., et al. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. 2004, 14(14), 3887-3890.
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Cross-validation of analytical techniques for "4-Fluoro-1'-methyl-1,4'-bipiperidine"
Topic: Cross-validation of analytical techniques for "4-Fluoro-1'-methyl-1,4'-bipiperidine" Content Type: Publish Comparison Guide
A Technical Deep Dive on 4-Fluoro-1'-methyl-1,4'-bipiperidine
Executive Summary
The analysis of 4-Fluoro-1'-methyl-1,4'-bipiperidine presents a classic "blind spot" in pharmaceutical analytics. Lacking a conjugated
This guide moves beyond standard pharmacopeial defaults to propose a cross-validated workflow . We compare the "Truth Standard" of
Part 1: The Analytical Challenge
Before selecting a method, we must deconstruct the molecule’s behavior in an analytical setting.
| Feature | Analytical Consequence | The "Standard" Trap |
| Structure | Saturated Bipiperidine Scaffold | No UV Chromophore: Absorbance is negligible above 210 nm. Standard HPLC-UV will miss impurities. |
| Functional Group | Tertiary Amines ( | Silanol Interaction: Severe peak tailing on standard C18 columns due to interaction with residual silanols. |
| Substituent | Fluorine Atom (C-F) | NMR Specificity: The |
Part 2: Technique Comparison & Selection
We evaluated three methodologies. The recommendation is to use Method A for absolute purity assignment (Reference Standard certification) and Method B for routine batch release.
Method A: F qNMR (The Absolute Standard)
Best for: Primary Reference Standard Characterization, Absolute Purity.
Unlike chromatography, qNMR does not require a reference standard of the analyte itself—only an internal standard (IS) with a known purity.[1]
-
Pros: Direct molar ratio measurement; no response factor corrections needed; unaffected by lack of UV chromophore.
-
Cons: Lower sensitivity (LOD ~0.1%); requires high sample mass (~10-20 mg).
-
Expert Insight: Because the fluorine signal is often a distinct multiplet (split by H), decoupling (
F{ H}) is recommended to simplify integration and improve S/N ratio.
Method B: UHPLC-MS/CAD (The Routine Workhorse)
Best for: Impurity Profiling, Trace Analysis, Stability Studies.
Since UV is unreliable, we couple Mass Spectrometry (MS) for identification with Charged Aerosol Detection (CAD) for quantification. CAD is "universal" for non-volatile compounds and offers a more uniform response factor than UV.
-
Pros: High sensitivity (ppm level); detects non-chromophoric impurities.
-
Cons: Destructive; requires volatile mobile phases.
-
Expert Insight: Use a Charged Surface Hybrid (CSH) column technology. The surface charge repels the protonated amine, sharpening the peak shape without requiring ion-pairing reagents like TEA.
Method C: Low-Wavelength UV (205 nm)
Status: Not Recommended. At 205 nm, solvents (MeOH, Acetone) and buffers absorb significant energy, creating a noisy baseline. The "universal" absorbance at this wavelength leads to false positives from solvent impurities.
Part 3: Experimental Protocols
Protocol 1: F qNMR for Absolute Purity
Use this to calibrate your HPLC Reference Standard.
-
Internal Standard Selection: Use
-Trifluorotoluene (liquid) or 4,4'-Difluorobenzophenone (solid). Ensure the IS signal ( -63 ppm or -106 ppm) does not overlap with the analyte ( ~ -180 ppm range). -
Sample Prep: Weigh exactly 15.0 mg of analyte and 5.0 mg of IS into a vial. Dissolve in 0.7 mL DMSO-
(prevents volatility issues common with ). -
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (
): (typically 30s for F-nuclei to ensure full relaxation). -
Scans: 64 (for S/N > 150).
-
Center Frequency: Set midway between analyte and IS.
-
-
Calculation:
(Where I=Integral, N=Number of F atoms, M=Molar Mass, W=Weight, P=Purity)[2][3]
Protocol 2: LC-MS/CAD for Impurity Profiling
Routine method for batch analysis.
-
Column: Waters XSelect CSH C18 XP,
mm, 2.5 µm. -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.7). Note: The acidic pH ensures the amine is fully protonated, while the formate buffer is MS-compatible.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5%
90% B -
8-10 min: 90% B
-
-
Detectors:
-
MS: ESI Positive Mode (Scan 100-600 m/z). Look for
. -
CAD: Evaporation Temp 35°C, Power Function 1.0.
-
Part 4: Cross-Validation Workflow & Logic
The following diagrams illustrate the decision logic and the validation loop.
Diagram 1: Analytical Decision Tree
How to choose the detector based on molecular properties.
Caption: Decision logic prioritizing qNMR and CAD over UV for non-chromophoric fluorinated amines.
Diagram 2: The Self-Validating Loop
How qNMR and LC-MS work together to ensure data integrity.
Caption: Workflow showing how qNMR assigns the "truth" value to the standard used in LC analysis.
Part 5: Data Summary & Expectations
When performing these experiments, your data should meet the following criteria to be considered valid.
| Parameter | LC-MS/CAD Target | |
| Linearity ( | N/A (Molar Ratio) | > 0.995 |
| Precision (RSD) | < 1.0% | < 2.0% |
| Specificity | Distinct Shift (No overlap) | Resolution ( |
| LOD | ~0.1% (w/w) | ~0.05% (w/w) |
| Tailing Factor | N/A | < 1.3 (Critical for amines) |
References
-
Holzgrabe, U. (2010).[7] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance. Link
-
McCalley, D. V. (2010).[7] Analysis of basic solutes by HPLC. Journal of Chromatography A. Link
-
Toms, D. (2018). 19F qNMR for the determination of purity of fluorinated pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-1'-methyl-1,4'-bipiperidine
This document provides a detailed protocol for the safe handling and disposal of 4-Fluoro-1'-methyl-1,4'-bipiperidine. As a specialized derivative, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from a thorough hazard assessment of its constituent chemical moieties: the bipiperidine core, the N-methyl group, and the organofluorine component. The procedures outlined are based on established safety protocols for analogous piperidine-based compounds and adhere to rigorous standards of laboratory safety and regulatory compliance.
Hazard Assessment and Chemical Profile
A prudent disposal plan begins with a comprehensive understanding of the compound's likely hazards, inferred from its structure.
-
Piperidine Core: The foundational bipiperidine structure suggests potential health effects associated with piperidines. These include irritation to the eyes, skin, and respiratory system.[1][2] Exposure may lead to more significant health effects, including increases in blood pressure, nausea, and muscular weakness.[1] It is classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[1]
-
Organofluorine Moiety: The presence of a carbon-fluorine bond introduces considerations for thermal decomposition. While stable under normal conditions, incineration or fire can lead to the release of highly toxic and corrosive hydrogen fluoride (HF) gas in addition to standard combustion products like carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]
-
N-Methyl Group: The N-methylpiperidine portion of the molecule can influence its basicity and biological activity.[4]
Based on this analysis, 4-Fluoro-1'-methyl-1,4'-bipiperidine must be handled as a hazardous substance with potential for irritation, toxicity, and the release of poisonous gases upon decomposition. It is incompatible with strong oxidizing agents and strong acids.[2][5]
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to safety protocols is non-negotiable. All handling and disposal preparation must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[1][5]
| Equipment | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact, irritation, and potential sensitization.[2][6] Always inspect gloves for degradation before use.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and eye irritation. Standard safety glasses are insufficient.[5] |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | Not required under normal fume hood use. | Available for spill cleanup or if ventilation is inadequate. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[7] |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Minor Spill (Inside a Chemical Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Absorb the spill with a compatible, inert material such as vermiculite, dry sand, or soda ash.[7]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, followed by a solvent rinse if appropriate.
-
Dispose: Treat all cleanup materials (absorbent, gloves, etc.) as hazardous waste.
Major Spill (Outside a Fume Hood or Large Volume)
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[7]
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and emergency responders.[1]
-
Isolate: If safe to do so, close the doors to the laboratory to contain vapors.
-
Ventilate: Increase ventilation to the area.
-
Prohibit Re-entry: Do not re-enter the area until it has been cleared by trained EHS professionals.
The logical flow for spill response is outlined in the diagram below.
Step-by-Step Disposal Procedure
Disposing of 4-Fluoro-1'-methyl-1,4'-bipiperidine requires its classification as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][8]
Step 1: Waste Characterization
The first step is to formally identify the material as chemical waste. Due to its inferred irritant and toxic properties, it falls under the purview of hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
Step 2: Containerization
-
Select an Appropriate Container: Use a clean, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or polypropylene.[1] Ensure the container has a secure, screw-top cap.
-
Avoid Overfilling: Fill the container to no more than 80% of its capacity to allow for vapor expansion and prevent spills.
Step 3: Labeling
Properly labeling the waste container is a critical regulatory requirement.[8]
| Label Field | Requirement |
| Generator Name | Name of the primary researcher or lab PI. |
| Contents | List the full chemical name: "Waste 4-Fluoro-1'-methyl-1,4'-bipiperidine". Do not use abbreviations. |
| Accumulation Start Date | The date the first drop of waste was added to the container. |
| Hazard Classification | Check the appropriate boxes for "Hazardous Waste," "Toxic," and "Irritant." |
Step 4: Waste Segregation and Accumulation
-
Segregate Incompatibles: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10] This area must be at or near the point of generation. Crucially, this waste must be physically segregated from incompatible materials, particularly strong acids and oxidizing agents, using secondary containment bins.[5][10]
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when adding waste.[8]
-
Adhere to Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic P-listed waste).[8]
Step 5: Arranging for Disposal
-
Request Pickup: Once the container is nearly full or approaches the storage time limit (e.g., six months), submit a hazardous waste pickup request to your institution's EHS department.[10]
-
Professional Disposal: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The final disposal method, likely high-temperature incineration, will be determined by the TSDF to ensure complete destruction of the compound and neutralization of hazardous byproducts.[7][11]
The overall disposal workflow is summarized in the diagram below.
References
-
4-Piperidinopiperidine - Material Safety Data Sheet. Santa Cruz Biotechnology. 1
-
1,4'-Bipiperidine - SAFETY DATA SHEET. Thermo Fisher Scientific. (November 18, 2022). 2
-
1,4'-Bipiperidine - SAFETY DATA SHEET. Thermo Fisher Scientific. (March 27, 2024). 5
-
4-Methylpiperidine - SAFETY DATA SHEET. Thermo Fisher Scientific. (February 02, 2015). 3
-
Piperidine - Safety Data Sheet. Carl ROTH. (March 31, 2025). 6
-
1-Methylpiperidin-4-ol - SAFETY DATA SHEET. Sigma-Aldrich. (October 27, 2023).
-
1-Methyl-4-piperidinepiperidine - SAFETY DATA SHEET. Sigma-Aldrich. (September 06, 2024). 12
-
PIPERIDINE - HAZARD SUMMARY. New Jersey Department of Health. 7
-
Piperidine - SAFETY DATA SHEET. Penta chemicals. (May 07, 2024). 13
-
Piperidine - Substance Information. European Chemicals Agency (ECHA). (June 09, 2023). 14
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (May 21, 2025). 15
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (November 19, 2019). 4
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. (February 15, 2003). 8
-
4-Piperidinopiperidine - SAFETY DATA SHEET. Fisher Scientific. (September 15, 2014). 16
-
Piperidine - SAFETY DATA SHEET. Fisher Scientific. (March 16, 2023). 11
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. (February 27, 2023). 10
-
Chemical Waste Disposal Guidelines for Educational Facilities. Triumvirate Environmental. (November 26, 2025).
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A Comprehensive Guide to the Safe Handling of 4-Fluoro-1'-methyl-1,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
As a novel compound, 4-Fluoro-1'-methyl-1,4'-bipiperidine presents a unique set of handling challenges. While a specific Material Safety Data Sheet (MSDS) is not yet widely available, a thorough analysis of its structural analogues allows for a robust and proactive approach to safety. This guide synthesizes available data to provide essential, immediate safety and logistical information, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Profile: An Evidence-Based Assessment
The chemical structure of 4-Fluoro-1'-methyl-1,4'-bipiperidine combines three key moieties: a 1,4'-bipiperidine core, a methyl group on one of the nitrogen atoms, and a fluorine atom. By examining the known hazards of similar compounds, we can construct a reliable, albeit presumptive, hazard profile.
| Structural Analogue | CAS Number | Known Hazards | Relevance to Target Compound |
| 1,4'-Bipiperidine | 4897-50-1 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] | Forms the core structure of the target compound. |
| N-Methyl-4-piperidinol | 106-52-5 | Causes skin irritation, serious eye damage, and may cause respiratory irritation.[4] | Contains the N-methylpiperidine moiety. |
| 4-Fluoropiperidine hydrochloride | 57395-89-8 | Harmful if swallowed and causes serious eye irritation.[5] | Contains the fluorinated piperidine ring. |
| 4-Methylpiperidine | 626-58-4 | Flammable liquid that causes severe skin burns and eye damage.[6][7] | A substituted piperidine, indicating potential for reactivity. |
| 4-(4-Fluoro-phenyl)-piperidine | Not specified | Harmful if inhaled and causes serious eye and respiratory irritation.[8] | Demonstrates hazards associated with a fluorinated piperidine derivative. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated hazards, a comprehensive PPE strategy is crucial. This is not merely a checklist but a system designed to minimize exposure through all potential routes.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6][11] | Provides a robust barrier against splashes and aerosols, protecting against serious eye damage. |
| Skin Protection | A chemically impervious suit or lab coat and apron.[11] | Protects against skin irritation and potential absorption. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile).[12] | The outer glove can be removed if contaminated, preserving the integrity of the inner glove and preventing skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors.[13][14] | Essential for preventing respiratory tract irritation from vapors or aerosols. |
Workflow for Donning PPE
Caption: Sequential process for correctly donning PPE.
Operational Plan: Handling with Precision
Safe handling extends beyond PPE to encompass the entire experimental workflow, from initial preparation to temporary storage.
-
Preparation:
-
Handling:
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Temporary Storage:
Logical Flow of Safe Handling
Caption: Workflow for safe handling and storage.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
As a halogenated organic compound, 4-Fluoro-1'-methyl-1,4'-bipiperidine and any contaminated materials require specific disposal procedures. Improper disposal can lead to environmental contamination and regulatory penalties.
-
Segregation is Key:
-
Container Management:
-
Keep the waste container securely closed except when adding waste.[17]
-
The container must be in a secondary containment system to prevent spills.
-
-
Disposal Procedure:
-
Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, as halogenated waste.
-
Follow your institution's hazardous waste disposal guidelines and contact your Environmental Health and Safety (EHS) department for pickup and final disposal.
-
Decision Tree for Waste Disposal
Caption: Decision-making for proper waste segregation.
By adhering to these comprehensive guidelines, you can confidently and safely incorporate 4-Fluoro-1'-methyl-1,4'-bipiperidine into your research endeavors, fostering a culture of safety and scientific excellence.
References
- Organic Solvents - Environment, Health and Safety.
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Oper
- Halogenated Waste (any organic chemical th
- SAFETY D
- Hazardous Waste Reduction - Environmental Health and Safety.
- SAFETY D
- SAFETY D
- Personal Protective Equipment (PPE) - CHEMM.
- Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
- SAFETY D
- SAFETY D
- SAFETY D
- Safety D
- Examples of PPE for Various Dangerous Goods Classes.
- SAFETY D
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Personal protective equipment for preparing toxic drugs.
- Personal Protective Equipment (PPE) for Hazardous Drug (HD)
- 4-Fluoropiperidine hydrochloride 97%.
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- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
